Product packaging for 11-Dodecenyl acetate(Cat. No.:CAS No. 35153-10-7)

11-Dodecenyl acetate

Cat. No.: B013396
CAS No.: 35153-10-7
M. Wt: 226.35 g/mol
InChI Key: ANBOMSJGDBBKMR-UHFFFAOYSA-N
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Description

11-Dodecenyl acetate (CAS 35153-10-7) is a straight-chain unsaturated acetate ester that functions as a critical insect sex pheromone and semiochemical in the chemical communication of numerous moth species. This compound is involved in the attraction behavior of male moths and is extensively utilized in ecological and agricultural research for its role in sustainable pest management strategies. Primary Research Applications: Entomology & Integrated Pest Management (IPM): Serves as a key active ingredient in species-specific monitoring traps and mating disruption programs for various Lepidopteran pests. Research targets include the Fall Armyworm ( Spodoptera frugiperda ), Cabbage Looper ( Trichoplusia ni ), Turnip Moth ( Agrotis segetum ), and European Grapevine Moth ( Lobesia botrana ), among others. Behavioral Ecology: Used in studies to decipher insect mating rituals, olfactory signaling, and the mechanisms of interspecies communication. Semiochemical Development: Acts as a reference standard and a building block in the synthesis and formulation of complex pheromone blends. Chemical Profile: CAS Number: 35153-10-7 Molecular Formula: C 14 H 26 O 2 Molecular Weight: 226.36 g/mol Quality & Handling: Supplied as a neat liquid with a typical purity of >99%. For prolonged stability, it is recommended to store the product in a freezer. Disclaimer: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B013396 11-Dodecenyl acetate CAS No. 35153-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-11-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBOMSJGDBBKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334438
Record name 11-Dodecen-1-yl acetate
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-10-7
Record name 11-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Dodecen-1-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 11-Dodecenyl Acetate: Chemical Properties, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dodecenyl acetate is a long-chain unsaturated ester that serves as a crucial semiochemical, particularly as a sex pheromone in various insect species. Its chemical properties, synthesis, and the biological signaling pathways it triggers are of significant interest to researchers in chemical ecology, pest management, and drug development. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in insect olfactory signaling.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, waxy, and aldehydic odor. Its fundamental properties are summarized in the tables below, compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.36 g/mol [1]
CAS Number 35153-10-7[1][2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 279.27 °C (estimated)[2]
Density 1.063 g/mL at 25 °C (literature)
Refractive Index n20/D 1.468 (literature)
Table 2: Solubility and Chromatographic Properties of this compound
PropertyValueSource(s)
Solubility in Water 0.4868 mg/L at 25 °C (estimated)[2]
Solubility in Organic Solvents Soluble in alcohol[2]
Kovats Retention Index (Standard Non-Polar Column) 1604[1][3]
Kovats Retention Index (Standard Polar Column) 1930[1][3]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the formation of 11-dodecen-1-ol, followed by its acetylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 11-Dodecen-1-ol via Grignard Reaction

This step involves the reaction of a Grignard reagent prepared from 11-bromo-1-undecene with formaldehyde.

  • Materials:

    • 11-Bromo-1-undecene (1.0 eq)[4][5][6][7]

    • Magnesium turnings (1.2 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (catalyst)

    • Paraformaldehyde (1.5 eq), dried over P₂O₅[8]

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the magnesium.

    • Dissolve 11-bromo-1-undecene in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

    • Once the magnesium is consumed, cool the reaction mixture to 0 °C.

    • In a separate flask, heat dry paraformaldehyde to generate gaseous formaldehyde and bubble it through the Grignard reagent solution. Alternatively, and for a potentially lower yield, carefully add the dried paraformaldehyde powder to the reaction mixture.[8]

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 11-dodecen-1-ol.

Step 2: Acetylation of 11-Dodecen-1-ol

The final step is the esterification of the alcohol with an acetylating agent.[9]

  • Materials:

    • Crude 11-dodecen-1-ol from Step 1 (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude 11-dodecen-1-ol in DCM and cool the solution to 0 °C.

    • Add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification by Column Chromatography

The crude product is purified using silica gel column chromatography.[10][11][12][13][14]

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

    • Elute the column with the mobile phase, starting with pure hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification 11-Bromo-1-undecene 11-Bromo-1-undecene Grignard Reagent Grignard Reagent 11-Bromo-1-undecene->Grignard Reagent Mg, Et2O Mg, Et2O Mg, Et2O 11-Dodecen-1-ol 11-Dodecen-1-ol Grignard Reagent->11-Dodecen-1-ol HCHO HCHO HCHO Crude this compound Crude this compound 11-Dodecen-1-ol->Crude this compound Ac2O, Pyridine Ac2O, Pyridine Ac2O, Pyridine Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[15][16][17]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Oven Program: A typical program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

  • Carrier Gas: Helium.

  • Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 226.36, along with characteristic fragmentation patterns for an acetate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.[1][18][19]

  • ¹H NMR (CDCl₃): Expected signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the methylene group adjacent to the oxygen (~4.05 ppm), the acetyl methyl protons (~2.05 ppm), and the long aliphatic chain methylene protons (~1.2-1.4 ppm).

  • ¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbon (~171 ppm), the carbons of the double bond (~139 and ~114 ppm), the methylene carbon attached to the oxygen (~64 ppm), and the aliphatic methylene carbons.

Biological Activity and Signaling Pathway

This compound is a well-documented insect sex pheromone. It is detected by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect. The binding of the pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight in males towards the female.

Insect Olfactory Signaling Pathway

The perception of pheromones in insects involves a complex series of events at the molecular level. While the specifics can vary between species, a general pathway has been elucidated.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

  • Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillar lymph through pores in the sensillum and is bound by a Pheromone Binding Protein (PBP).

  • Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco).

  • Signal Transduction: The binding of this compound to its specific OrX subunit induces a conformational change in the OrX-Orco complex, leading to the opening of the ion channel.

  • Ion Influx and Depolarization: The opening of the channel allows for an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), leading to the depolarization of the OSN membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain.

  • G-Protein Coupled Signaling (Metabotropic Pathway): In addition to the direct ionotropic mechanism, there is evidence for the involvement of G-protein coupled signaling pathways in insect olfaction. The activated OR can also couple to a G-protein (typically Gαq), which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can open intracellular calcium channels, further contributing to the depolarization of the neuron.

Diagram of the Insect Olfactory Signaling Pathway

G cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron cluster_metabotropic Metabotropic Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OrX-Orco) PBP_Pheromone->OR Delivers Pheromone IonChannel Ion Channel (Open) OR->IonChannel Activates (Ionotropic) G_Protein G-Protein (Gαq) OR->G_Protein Activates (Metabotropic) Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2 Ca_Channel Intracellular Ca²⁺ Release IP3_DAG->Ca_Channel IP3 activates Ca_Channel->Depolarization Ca²⁺ Influx

Insect Olfactory Signaling Pathway

Conclusion

This compound is a molecule of significant interest due to its role as an insect pheromone. Understanding its chemical properties, developing efficient synthetic routes, and elucidating its biological mechanism of action are crucial for its application in pest management strategies and for fundamental research in chemical ecology. The protocols and information provided in this guide offer a comprehensive resource for scientists and researchers working with this important semiochemical. Further research into the specific olfactory receptors and downstream neural processing in different insect species will continue to enhance our understanding of this fascinating area of chemical communication.

References

The Discovery of 11-Dodecenyl Acetate as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the seminal research identifying 11-dodecenyl acetate as a key component of insect chemical communication, detailing the experimental methodologies and quantitative findings that laid the groundwork for its use in pest management and further scientific inquiry.

Introduction

The identification of this compound as a potent insect sex pheromone marked a significant advancement in the field of chemical ecology. This discovery, emerging from pioneering research in the mid-1970s, has had a lasting impact on our understanding of insect behavior and has led to the development of innovative and environmentally benign pest control strategies. This technical guide provides a comprehensive overview of the core scientific work that led to the identification of this compound, with a focus on the experimental protocols, quantitative data, and the underlying biological signaling pathways. The primary case study for this guide is the red bollworm moth (Diparopsis castanea), a significant pest of cotton, in which this compound was first identified as a key pheromone component.

The Seminal Discovery in the Red Bollworm Moth (Diparopsis castanea)

In 1975, a team of researchers including B.F. Nesbitt, P.S. Beevor, R.A. Cole, R. Lester, and R.G. Poppi published a landmark paper detailing the isolation and identification of the female sex pheromones of the red bollworm moth. Their work was a pivotal moment in the study of insect chemical communication and serves as a classic example of the meticulous process of pheromone identification.

Pheromone Collection and Extraction

The initial step in identifying the pheromone involved the careful collection of the volatile compounds released by female moths.

Experimental Protocol: Pheromone Gland Extraction

  • Insect Rearing: A population of red bollworm moths (Diparopsis castanea) was maintained in a laboratory setting to ensure a ready supply of virgin females.

  • Gland Excision: The abdominal tips of virgin female moths, containing the pheromone glands, were excised. This was typically done during the calling period of the females, when pheromone production is at its peak.

  • Solvent Extraction: The excised glands were then subjected to solvent extraction to isolate the chemical compounds. A common method during this era was the immersion of the glands in a non-polar solvent like hexane or dichloromethane for a specific duration.

  • Concentration: The resulting solvent extract, containing a mixture of compounds from the gland, was carefully concentrated to a smaller volume to increase the concentration of the putative pheromone components for subsequent analysis.

Chemical Analysis and Identification

The concentrated extract was then analyzed using a combination of techniques to separate and identify the individual chemical components.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatography (GC): The extract was injected into a gas chromatograph. The GC separates the different chemical compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column. As the compounds elute from the column at different times (retention times), they are detected.

  • Mass Spectrometry (MS): The separated compounds were then passed into a mass spectrometer. The MS bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for each compound.

  • Compound Identification: By comparing the mass spectra of the unknown compounds from the pheromone gland extract with the spectra of known, synthesized standards, the researchers were able to identify the chemical structures of the pheromone components.

Through this process, Nesbitt and his colleagues identified two major components of the red bollworm moth's sex pheromone: (E)-9,11-dodecadien-1-yl acetate and This compound .

Biological Activity Confirmation

The identification of the chemical compounds was only part of the discovery. It was crucial to demonstrate that these specific compounds were responsible for eliciting the characteristic mating behavior in male moths. This was achieved through electrophysiological and behavioral bioassays.

Experimental Protocol: Electroantennography (EAG)

  • Antenna Preparation: An antenna was carefully excised from a male red bollworm moth.

  • Electrode Placement: The antenna was mounted between two electrodes, with one electrode inserted into the base and the other making contact with the tip.

  • Signal Amplification: The electrodes were connected to an amplifier to measure the electrical potential across the antenna.

  • Odor Stimulation: Puffs of air containing the identified compounds (both individually and in combination) were delivered to the antenna.

  • Response Measurement: The binding of the pheromone molecules to receptors on the antenna's sensory neurons causes a change in the electrical potential, which is recorded as an EAG response. The amplitude of this response is indicative of the sensitivity of the antenna to the specific compound.

Experimental Protocol: Field Bioassays

  • Trap Design: Sticky traps or other types of insect traps were deployed in cotton fields where red bollworm moths are prevalent.

  • Lure Preparation: The traps were baited with lures containing the synthesized pheromone components. Different traps contained different lures: individual components, various ratios of the components, and a control (no pheromone).

  • Trap Deployment: The traps were placed in the field in a randomized block design to account for variations in environmental conditions.

  • Data Collection: The number of male red bollworm moths captured in each trap was recorded over a set period.

  • Data Analysis: Statistical analysis of the trap capture data was used to determine which compound or blend of compounds was most attractive to the male moths.

These bioassays confirmed that both (E)-9,11-dodecadien-1-yl acetate and this compound were biologically active and that a specific blend of these two compounds was most effective at attracting male red bollworm moths.

Quantitative Data from Pheromone Analysis and Bioassays

The following tables summarize the quantitative data that would have been generated during the discovery and characterization of this compound as a pheromone component in the red bollworm moth.

Pheromone ComponentChemical FormulaMolecular Weight ( g/mol )Relative Abundance in Gland Extract
(E)-9,11-dodecadien-1-yl acetateC₁₄H₂₄O₂224.34Major Component
This compoundC₁₄H₂₆O₂226.36Minor Component

Table 1: Chemical Composition of the Red Bollworm Moth Sex Pheromone. This table outlines the key chemical properties and relative abundance of the identified pheromone components.

StimulusEAG Response Amplitude (mV)
Control (Solvent)Baseline
(E)-9,11-dodecadien-1-yl acetateStrong Response
This compoundModerate Response
Blend of ComponentsSynergistic (often stronger) Response

Table 2: Electroantennogram (EAG) Responses of Male Diparopsis castanea to Pheromone Components. This table illustrates the typical electrophysiological responses of the male moth's antenna to the identified pheromone components.

Lure CompositionMean Number of Moths Captured per Trap per Night
Control (Unbaited)Low
(E)-9,11-dodecadien-1-yl acetate aloneModerate
This compound aloneLow to Moderate
Optimal Blend of ComponentsHigh

Table 3: Field Trap Capture Data for Synthetic Pheromone Lures. This table presents a representative summary of the results from field bioassays, demonstrating the attractiveness of the different pheromone components to male moths.

Signaling Pathway of Acetate Pheromones in Moths

The perception of this compound by a male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the precise pathway for this specific molecule may not be fully elucidated, a general model for acetate pheromone reception in moths has been developed through extensive research on various species.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the sensory hairs on the antenna. Here, it is bound by a Pheromone Binding Protein (PBP) . The PBP solubilizes the hydrophobic pheromone molecule and transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN) .

At the OSN membrane, the PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) . This interaction is believed to cause a conformational change in the OR, leading to the opening of an ion channel. Insect ORs are unique in that they form a complex with a co-receptor called Orco . The opening of the Orco ion channel allows for an influx of cations, leading to the depolarization of the OSN membrane.

This initial depolarization can be amplified through a metabotropic signaling pathway . The activated OR can also interact with a G-protein, which in turn activates enzymes like phospholipase C (PLC). PLC generates second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can open additional ion channels, further depolarizing the neuron and leading to the generation of an action potential.

The action potential then travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Membrane cluster_metabotropic Metabotropic Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR_Orco Olfactory Receptor (OR) + Orco Co-receptor PBP_Pheromone->OR_Orco Binds Ion_Channel Ion Channel (Cation Influx) OR_Orco->Ion_Channel Activates (Ionotropic) G_Protein G-Protein OR_Orco->G_Protein Activates (Metabotropic) Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 / DAG (Second Messengers) PLC->IP3_DAG Generates Ion_Channel2 Ion Channel (Amplification) IP3_DAG->Ion_Channel2 Opens Ion_Channel2->Depolarization

Pheromone Signaling Pathway. A diagram illustrating the key steps in the perception of an acetate pheromone by a moth's olfactory sensory neuron.

Experimental Workflow for Pheromone Identification

The overall process of identifying this compound as a pheromone followed a logical and systematic workflow, which remains a foundational approach in chemical ecology research today.

Pheromone_Identification_Workflow Start Start: Observe Insect Behavior (e.g., Mate Seeking) Pheromone_Collection Pheromone Collection (Gland Excision or Aeration) Start->Pheromone_Collection Extraction Solvent Extraction Pheromone_Collection->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis Chemical Analysis Concentration->Analysis GC Gas Chromatography (GC) Analysis->GC MS Mass Spectrometry (MS) GC->MS Identification Compound Identification MS->Identification Synthesis Chemical Synthesis of Candidate Compounds Identification->Synthesis Bioassays Biological Assays Synthesis->Bioassays EAG Electroantennography (EAG) Bioassays->EAG Field_Trapping Field Trapping Bioassays Bioassays->Field_Trapping Confirmation Confirmation of Biologically Active Pheromone EAG->Confirmation Field_Trapping->Confirmation

Pheromone Identification Workflow. A flowchart outlining the sequential steps involved in the discovery and verification of an insect sex pheromone.

Conclusion

The discovery of this compound as a sex pheromone component in the red bollworm moth was a testament to the power of a multidisciplinary approach, combining meticulous chemical analysis with insightful biological assays. The experimental protocols developed and refined during this era of pheromone research laid the foundation for countless subsequent discoveries and have been instrumental in the development of sustainable pest management strategies. The ongoing research into the intricacies of pheromone signaling pathways continues to deepen our understanding of the remarkable chemical communication systems that govern the lives of insects.

The Role of 11-Dodecenyl Acetate in Insect Chemical Communication: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the natural occurrence, biosynthesis, and detection of a key semiochemical in insects, tailored for researchers and drug development professionals.

11-Dodecenyl acetate, a straight-chain lepidopteran pheromone, plays a crucial role in the chemical communication systems of numerous insect species, primarily moths. This volatile organic compound, existing as various isomers, most notably (Z)-11-dodecenyl acetate and (E)-11-dodecenyl acetate, functions as a potent sex pheromone, mediating attraction and mating behaviors. Understanding the nuances of its natural occurrence, biosynthesis, and the experimental methodologies used for its characterization is paramount for the development of effective pest management strategies and for broader applications in chemical ecology and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a primary or secondary component of the female-emitted sex pheromone blend in a variety of moth species. The precise ratio of its isomers is often critical for species-specific recognition and reproductive isolation. Below is a summary of its occurrence and, where available, the quantitative data regarding its presence in the pheromone glands of several insect species.

Insect SpeciesFamilyIsomer(s)FunctionQuantity per Female Pheromone Gland
Plusia chalcites (Tomato Looper)Noctuidae(Z)-7-Dodecenyl acetate, Dodecenyl acetateSex PheromoneNot specified
Choristoneura rosaceana (Obliquebanded Leafroller)Tortricidae(Z)-11-Tetradecen-1-yl acetate, (E)-11-Tetradecen-1-yl acetate, (Z)-11-Tetradecen-1-olSex PheromoneNot specified
Argyrotaenia velutinana (Red-banded Leafroller)Tortricidae(Z)-11-Tetradecen-1-yl acetate, (E)-11-Tetradecen-1-yl acetateSex PheromoneNot specified
Oria musculosaNoctuidae(Z)-11-Hexadecenyl acetate, (Z)-7-Dodecenyl acetateSex AttractantNot specified
Spodoptera frugiperda (Fall Armyworm)Noctuidae(Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, (Z)-11-Hexadecenyl acetateSex PheromoneNot specified

Note: Quantitative data for this compound specifically is often reported as part of a larger pheromone blend, and absolute quantities can vary based on the age and physiological state of the insect.

Biosynthesis of this compound

The biosynthesis of this compound and related unsaturated acetates in moths is a well-studied process that typically begins with common fatty acid precursors. A key enzymatic step is the introduction of a double bond at a specific position, often catalyzed by a Δ11-desaturase. This is followed by a series of chain-shortening reactions, reduction to an alcohol, and finally acetylation to produce the active pheromone component.

For instance, in the red-banded leafroller moth, Argyrotaenia velutinana, the biosynthesis of its sex pheromone components, (E)- and (Z)-11-tetradecen-1-yl acetate, involves the desaturation of tetradecanoate to produce the corresponding unsaturated fatty acid precursors[1]. While this example pertains to a C14 acetate, the general pathway involving desaturation, reduction, and acetylation is conserved across many moth species for the production of similar pheromone components, including C12 acetates like this compound.

Below is a generalized diagram of the biosynthetic pathway.

Biosynthesis_Pathway Fatty Acid Precursor (e.g., Palmitic Acid) Fatty Acid Precursor (e.g., Palmitic Acid) Chain Shortening Chain Shortening Fatty Acid Precursor (e.g., Palmitic Acid)->Chain Shortening β-oxidation Saturated Fatty Acyl-CoA (C12) Saturated Fatty Acyl-CoA (C12) Chain Shortening->Saturated Fatty Acyl-CoA (C12) Desaturation Desaturation Saturated Fatty Acyl-CoA (C12)->Desaturation Δ11-Desaturase (Z/E)-11-Dodecenoyl-CoA (Z/E)-11-Dodecenoyl-CoA Desaturation->(Z/E)-11-Dodecenoyl-CoA Reduction Reduction (Z/E)-11-Dodecenoyl-CoA->Reduction Fatty Acyl Reductase (Z/E)-11-Dodecenol (Z/E)-11-Dodecenol Reduction->(Z/E)-11-Dodecenol Acetylation Acetylation (Z/E)-11-Dodecenol->Acetylation Acetyltransferase (Z/E)-11-Dodecenyl Acetate (Z/E)-11-Dodecenyl Acetate Acetylation->(Z/E)-11-Dodecenyl Acetate

A generalized biosynthetic pathway for this compound in moths.

Experimental Protocols

The identification and quantification of this compound in insects rely on a combination of analytical chemistry and electrophysiological techniques.

Pheromone Gland Extraction and Analysis

A standard workflow for the identification of pheromone components is outlined below.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Pheromone Gland Dissection Pheromone Gland Dissection Solvent Extraction (e.g., Hexane) Solvent Extraction (e.g., Hexane) Pheromone Gland Dissection->Solvent Extraction (e.g., Hexane) Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Solvent Extraction (e.g., Hexane)->Gas Chromatography-Mass Spectrometry (GC-MS) Identification & Quantification Electroantennography (EAG) Electroantennography (EAG) Gas Chromatography-Mass Spectrometry (GC-MS)->Electroantennography (EAG) Test for Biological Activity Behavioral Assays Behavioral Assays Electroantennography (EAG)->Behavioral Assays Confirm Behavioral Response

Workflow for pheromone identification and characterization.

1. Pheromone Gland Extraction:

  • Objective: To isolate the pheromone components from the insect.

  • Methodology:

    • Female insects at their peak calling (pheromone-releasing) period are selected.

    • The pheromone gland, typically located at the terminal abdominal segments, is carefully dissected under a microscope.

    • The dissected glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, for a specific duration to extract the volatile compounds.

    • The solvent extract is then concentrated under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate, identify, and quantify the individual components of the pheromone blend.

  • Methodology:

    • A small aliquot of the pheromone extract is injected into a gas chromatograph. The GC separates the compounds based on their volatility and interaction with the stationary phase of the column.

    • As each compound elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment.

    • The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to known standards and spectral libraries.

    • Quantification is achieved by comparing the peak area of the compound of interest to that of an internal standard of a known concentration.

3. Electroantennography (EAG):

  • Objective: To determine which of the identified compounds are detected by the male insect's antennae.

  • Methodology:

    • An antenna is excised from a male insect and mounted between two electrodes.

    • A puff of air containing a specific chemical compound (e.g., a synthetic standard of this compound) is passed over the antenna.

    • If the antennal receptors are sensitive to the compound, a change in electrical potential (depolarization) is generated, which is recorded as an EAG response.

    • The amplitude of the EAG response is indicative of the sensitivity of the antenna to that particular compound.

Pheromone Signaling Pathway

The perception of this compound by a male moth initiates a signaling cascade within the olfactory sensory neurons located in the antennae.

Signaling_Pathway Pheromone Molecule Pheromone Molecule Pheromone Binding Protein (PBP) Pheromone Binding Protein (PBP) Pheromone Molecule->Pheromone Binding Protein (PBP) Binds in sensillar lymph Olfactory Receptor (OR) Olfactory Receptor (OR) Pheromone Binding Protein (PBP)->Olfactory Receptor (OR) Transports and presents Ion Channel Opening Ion Channel Opening Olfactory Receptor (OR)->Ion Channel Opening Activates G-protein cascade Neuronal Signal Neuronal Signal Ion Channel Opening->Neuronal Signal Depolarization

Simplified signaling pathway of pheromone reception in an insect olfactory neuron.
  • Binding to Pheromone Binding Proteins (PBPs): Upon entering the sensillar lymph surrounding the olfactory sensory neurons, the hydrophobic this compound molecule is encapsulated by a Pheromone Binding Protein.

  • Transport and Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of the neuron.

  • Signal Transduction: Binding of the pheromone-PBP complex to the OR activates a G-protein-coupled signaling cascade.

  • Ion Channel Opening and Neuronal Signal: This cascade leads to the opening of ion channels, causing a depolarization of the neuronal membrane and the generation of an action potential. This electrical signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the female.

References

An In-depth Technical Guide to the Biosynthesis of 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenyl acetate is a fatty acid-derived insect sex pheromone, playing a crucial role in the chemical communication and reproductive behavior of various moth species. Understanding its biosynthetic pathway is of significant interest for the development of species-specific and environmentally benign pest management strategies. This technical guide provides a detailed overview of the enzymatic cascade leading to the production of this compound, with a focus on the key enzymes, their characterization, and the experimental methodologies employed in this field of research. The red-banded leafroller moth, Argyrotaenia velutinana, serves as a primary model organism for elucidating this pathway, as its pheromone blend includes C12 components like this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from standard fatty acid metabolism and involves a series of modifications catalyzed by specialized enzymes primarily located in the pheromone gland of the female moth. The pathway can be broadly categorized into four main stages: fatty acid synthesis, desaturation, chain-shortening with reduction, and acetylation.

Fatty Acid Synthesis

The initial steps of the pathway involve the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA. This process is carried out by a multi-enzyme complex known as fatty acid synthase (FAS).

Desaturation

The introduction of a double bond into the fatty acid chain is a critical step in determining the specificity of the final pheromone component. In the case of this compound, a Δ11-desaturase is responsible for introducing a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor. In the red-banded leafroller moth, this desaturase acts on myristoyl-CoA (a C14 fatty acid) to produce (Z)-11-tetradecenoic acid and (E)-11-tetradecenoic acid.[1]

Chain-Shortening and Reduction

The C14 unsaturated fatty acid then undergoes chain-shortening through a process of limited β-oxidation to yield a C12 unsaturated fatty acyl-CoA. This chain-shortening step is a key determinant in the final ratio of C14 to C12 components in the pheromone blend.[2] The resulting (Z)-11-dodecenoyl-CoA is then reduced to its corresponding alcohol, (Z)-11-dodecenol, by a fatty acyl-CoA reductase (FAR).[3][4] These reductases are typically membrane-bound enzymes that utilize NADPH as a cofactor.[4]

Acetylation

The final step in the biosynthesis of this compound is the esterification of the fatty alcohol. An acetyl-CoA:fatty alcohol acetyltransferase (ACT) catalyzes the transfer of an acetyl group from acetyl-CoA to 11-dodecenol, yielding the final pheromone component, this compound.[1][5] The identification of specific acetyltransferases for pheromone biosynthesis in insects has been challenging, and in some studies, heterologous enzymes like the yeast ATF1 have been used for functional characterization.[1][5]

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes. While specific quantitative data for the enzymes in Argyrotaenia velutinana are not extensively detailed in the literature for the C12 pathway, data from related species and general characteristics are summarized below.

Enzyme ClassAbbreviationSubstrate(s)Product(s)Cofactor(s)Cellular Localization
Fatty Acid SynthaseFASAcetyl-CoA, Malonyl-CoASaturated fatty acids (e.g., Myristoyl-CoA)NADPHCytosol
Δ11-Desaturase-Myristoyl-CoA(Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoANADPH, Cytochrome b5Endoplasmic Reticulum
Chain-Shortening Enzymes-(Z)-11-Tetradecenoyl-CoA(Z)-11-Dodecenoyl-CoAFAD, NAD+, CoAPeroxisomes/Mitochondria
Fatty Acyl-CoA ReductaseFAR(Z)-11-Dodecenoyl-CoA(Z)-11-DodecenolNADPHEndoplasmic Reticulum
Acetyl-CoA:Fatty Alcohol AcetyltransferaseACT(Z)-11-Dodecenol, Acetyl-CoA(Z)-11-Dodecenyl Acetate-Cytosol/Endoplasmic Reticulum

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Desaturases in Saccharomyces cerevisiae

This protocol is adapted from studies on insect fatty acid desaturases.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the pheromone glands of female moths.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length open reading frame of the candidate desaturase gene using PCR with specific primers.
  • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.[5]
  • Verify the sequence of the construct.

2. Yeast Transformation:

  • Transform a suitable S. cerevisiae strain (e.g., one deficient in endogenous desaturase activity) with the expression vector using the lithium acetate/polyethylene glycol method.
  • Select for transformed yeast on appropriate selective media.

3. Expression and Fatty Acid Analysis:

  • Grow a starter culture of the transformed yeast in selective medium containing glucose.
  • Inoculate the expression medium (containing galactose to induce protein expression) with the starter culture.
  • Supplement the medium with a potential fatty acid precursor (e.g., myristic acid).
  • Incubate the culture with shaking for 48-72 hours.
  • Harvest the yeast cells by centrifugation.
  • Extract total lipids from the yeast cells.
  • Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3/methanol.
  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

Protocol 2: In Vitro Characterization of Fatty Acyl-CoA Reductase (FAR)

This protocol is a generalized procedure based on the characterization of insect FARs.[3]

1. Enzyme Source:

  • Prepare a microsomal fraction from insect cells (e.g., Sf9) or yeast expressing the recombinant FAR.
  • Alternatively, solubilize and purify the recombinant FAR protein.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., phosphate buffer, pH 7.0)
  • NADPH
  • Microsomal preparation or purified enzyme
  • Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., (Z)-11-dodecenoyl-CoA).
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

3. Product Analysis:

  • Extract the lipid products from the reaction mixture.
  • Analyze the products by GC-MS to identify and quantify the fatty alcohol produced.

4. Enzyme Kinetics:

  • Perform the enzyme assay with varying concentrations of the fatty acyl-CoA substrate and NADPH to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax).

Protocol 3: Acetyltransferase (ACT) Assay

This protocol is based on assays used to characterize acetyltransferase activity for pheromone biosynthesis.[5]

1. Enzyme Source:

  • Prepare a cell-free homogenate or a microsomal fraction from the pheromone glands or from a heterologous expression system.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., phosphate buffer, pH 7.5)
  • Fatty alcohol substrate (e.g., (Z)-11-dodecenol)
  • [¹⁴C]Acetyl-CoA (as a tracer) or unlabeled acetyl-CoA
  • Enzyme preparation
  • Incubate the reaction at an optimal temperature (e.g., 30°C).
  • Stop the reaction by adding an organic solvent.

3. Product Analysis:

  • Extract the lipid products.
  • Separate the acetylated product from the unreacted alcohol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • If using a radiolabeled substrate, quantify the product by liquid scintillation counting.
  • If using unlabeled substrates, quantify the product by GC-MS.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_11_Dodecenyl_Acetate acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas myristoyl_coa Myristoyl-CoA (C14:0) fas->myristoyl_coa desaturase Δ11-Desaturase myristoyl_coa->desaturase z11_14_acyl (Z)-11-Tetradecenoyl-CoA (C14:1) desaturase->z11_14_acyl chain_shortening Chain-Shortening (β-Oxidation) z11_14_acyl->chain_shortening z11_12_acyl (Z)-11-Dodecenoyl-CoA (C12:1) chain_shortening->z11_12_acyl far Fatty Acyl-CoA Reductase (FAR) z11_12_acyl->far z11_12_oh (Z)-11-Dodecenol far->z11_12_oh act Acetyl-CoA: Fatty Alcohol Acetyltransferase (ACT) z11_12_oh->act z11_12_oac This compound act->z11_12_oac

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pheromone Biosynthesis Research

Experimental_Workflow start Observation of Pheromone-Mediated Behavior pheromone_extraction Pheromone Gland Extraction and Chemical Analysis (GC-MS) start->pheromone_extraction structure_elucidation Structure Elucidation of Pheromone Components pheromone_extraction->structure_elucidation transcriptome_seq Pheromone Gland Transcriptome Sequencing structure_elucidation->transcriptome_seq candidate_gene_id Identification of Candidate Biosynthetic Genes (Desaturases, FARs, ACTs) transcriptome_seq->candidate_gene_id heterologous_expression Heterologous Expression of Candidate Genes (e.g., in Yeast) candidate_gene_id->heterologous_expression functional_assay Functional Assays of Recombinant Enzymes heterologous_expression->functional_assay pathway_elucidation Elucidation of the Complete Biosynthetic Pathway functional_assay->pathway_elucidation

Caption: A typical experimental workflow for investigating insect pheromone biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that showcases the modification of common metabolic pathways for the production of highly specific semiochemicals. A thorough understanding of this pathway, from the initial fatty acid precursors to the final acetylation step, provides a foundation for innovative approaches in pest management. Further research focusing on the detailed kinetic properties and substrate specificities of the involved enzymes, particularly the chain-shortening enzymes, fatty acyl-CoA reductases, and acetyltransferases, will be crucial for the development of targeted and effective strategies to disrupt insect chemical communication. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to investigate and manipulate these fascinating biosynthetic pathways.

References

An In-depth Technical Guide to the Isomeric Forms of 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the isomeric forms of 11-dodecenyl acetate, focusing on their chemical, physical, and biological properties. It is intended for researchers, scientists, and professionals involved in drug development, chemical ecology, and pest management.

Introduction

This compound is a fatty acid ester that plays a significant role in chemical communication among insects, often acting as a sex pheromone. The position and geometry of the carbon-carbon double bond are critical for its biological activity, leading to distinct functions for its various isomers. This guide will focus on the geometric isomers, (E)- and (Z)-11-dodecenyl acetate, providing a detailed analysis of their properties, synthesis, and biological significance.

Physicochemical Properties

The physicochemical properties of the (E) and (Z) isomers of this compound are crucial for their function as semiochemicals, influencing their volatility, stability, and interaction with receptor proteins. While specific experimental data for each isomer is not always available in comparative studies, general properties for this compound and related isomers are summarized below.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (General)(Z)-9-Dodecenyl Acetate(E)-8-Dodecenyl Acetate(Z)-8-Dodecenyl Acetate
Molecular Formula C₁₄H₂₆O₂[1][2]C₁₄H₂₆O₂[3][4]C₁₄H₂₆O₂C₁₄H₂₆O₂[4]
Molecular Weight 226.36 g/mol [1][2]226.36 g/mol [3][4]226.35 g/mol 226.35 g/mol [4]
Boiling Point 279.27 °C (est.)[5]300.1 °C (est.)[3][6]300.1 °C (est.)102-103 °C at 2 Torr
Flash Point 116.10 °C (est.)[5]96.5 °C (est.)[3][6]96.5 °C-
Density -0.881 g/cm³ (est.)[3][6]0.881 g/cm³0.881 g/cm³
Refractive Index -1.4439 (22 °C)[6]1.448-
CAS Number 35153-10-7[1][2]16974-11-1[3][4]38363-29-028079-04-1[4]

Spectroscopic Data:

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 226.[1][7] Common fragmentation patterns include the loss of the acetate group (CH₃COOH), resulting in a fragment at m/z 166, and a prominent acetyl cation fragment (CH₃CO+) at m/z 43.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative. For the (Z) isomer, the vinylic protons are expected to resonate at a slightly different chemical shift and exhibit a smaller coupling constant compared to the (E) isomer. While specific spectra for (E)- and (Z)-11-dodecenyl acetate are not available, data for (Z)-8-dodecenyl acetate shows vinylic protons as a multiplet around δ=5.3-5.4 ppm.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present. Key absorptions for this compound include a strong C=O stretching band for the ester group around 1740 cm⁻¹ and C-O stretching bands. The C=C stretching vibration around 1650 cm⁻¹ and C-H bending vibrations of the double bond (around 965 cm⁻¹ for trans and 720 cm⁻¹ for cis) can help differentiate between the isomers.[1]

Synthesis and Experimental Protocols

The stereoselective synthesis of (E)- and (Z)-11-dodecenyl acetate is crucial for studying their distinct biological activities. The Wittig reaction is a cornerstone of this synthesis, allowing for the formation of the C=C double bond with control over the geometry.

General Synthetic Strategy via Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[9]

A general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Phosphonium_Salt_Formation Phosphonium Salt Formation Ylide_Generation Ylide Generation Phosphonium_Salt_Formation->Ylide_Generation Wittig_Reaction Wittig Reaction Ylide_Generation->Wittig_Reaction Purification Purification Wittig_Reaction->Purification GC_MS GC-MS Purification->GC_MS NMR NMR Purification->NMR Product Target Isomer ((E)- or (Z)-11-dodecenyl acetate) GC_MS->Product NMR->Product Starting_Materials Starting Materials (e.g., Haloalkane, Triphenylphosphine, Aldehyde) Starting_Materials->Phosphonium_Salt_Formation

General workflow for pheromone synthesis and analysis.
Experimental Protocol for Wittig Reaction (General Procedure)

The following is a general protocol for a Wittig reaction that can be adapted for the synthesis of this compound isomers. Specific starting materials and conditions will determine the final product.

Materials:

  • Appropriate phosphonium salt (e.g., (10-acetoxydecyl)triphenylphosphonium bromide for reaction with acetaldehyde)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Aldehyde (e.g., acetaldehyde)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphonium Salt Preparation: The phosphonium salt is typically prepared by reacting triphenylphosphine with a suitable halo-functionalized acetate.

  • Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: The aldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified time to allow for the formation of the alkene.

  • Workup: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.

Biological Activity

The geometric isomers of dodecenyl acetate often exhibit distinct biological activities, acting as attractants, inhibitors, or synergists in the pheromone blends of various insect species.

Table 2: Biological Activity of Dodecenyl Acetate Isomers in Insects

CompoundInsect SpeciesBiological Effect
(Z)-11-Octadecenyl acetateDrosophila simulansAggregation pheromone, attracts both males and females[5]
(Z)-7-Dodecenyl acetateTrichoplusia ni (Cabbage looper)Component of female-released sex pheromone[10]
Dodecyl acetateArgyrotaenia velutinana (Redbanded leafroller)Component of the natural pheromone blend[1]

While specific quantitative data on the behavioral or electrophysiological response to (E)- and (Z)-11-dodecenyl acetate is limited in the readily available literature, electroantennography (EAG) is a standard technique used to measure the olfactory response of insects to pheromone components. EAG recordings measure the change in electrical potential of an insect's antenna upon stimulation with an odorant. Dose-response curves can be generated to quantify the sensitivity of the insect to different compounds.[10][11]

Pheromone Signaling Pathway

The perception of pheromones in insects is a complex process that involves a series of molecular events, from the initial binding of the pheromone molecule to its final interpretation by the central nervous system. While a specific pathway for this compound has not been fully elucidated, a general model for insect pheromone reception can be described.

Pheromone_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite P Pheromone (this compound) OBP Odorant-Binding Protein (OBP) P->OBP Binding P_OBP Pheromone-OBP Complex OBP->P_OBP OR Odorant Receptor (OR) + Orco P_OBP->OR Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential To Antennal Lobe To Antennal Lobe Action_Potential->To Antennal Lobe

Generalized insect pheromone signaling pathway.

Steps in Pheromone Reception:

  • Entry and Solubilization: Lipophilic pheromone molecules, such as this compound, enter the aqueous environment of the sensillum lymph through pores in the insect's antenna.

  • Binding to Odorant-Binding Proteins (OBPs): In the sensillum lymph, the pheromone molecule binds to an Odorant-Binding Protein (OBP). OBPs are small, soluble proteins that are thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors.

  • Receptor Activation: The pheromone-OBP complex, or the pheromone itself, interacts with an Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron. Insect ORs are typically heterodimers, consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco).[12]

  • Signal Transduction: The binding of the pheromone to the OR complex is believed to induce a conformational change that opens an associated ion channel.

  • Neuronal Firing: The influx of ions leads to the depolarization of the neuronal membrane, generating an action potential.

  • Signal Transmission: This electrical signal is then transmitted along the axon of the olfactory receptor neuron to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

Conclusion

The isomeric forms of this compound are important semiochemicals in the insect world. Understanding their distinct physicochemical properties, developing stereoselective synthetic routes, and elucidating their specific biological activities and signaling pathways are critical for their potential application in pest management strategies, such as mating disruption and trapping. Further research is needed to isolate and characterize the specific receptors for these pheromones and to fully map the downstream neural circuits that govern the behavioral responses they elicit.

References

Preliminary Bioassays with 11-Dodecenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenyl acetate is a semiochemical, primarily known for its role as an insect sex pheromone. As a key mediator of chemical communication in various insect species, it holds significant potential for applications in pest management, ecological studies, and the development of novel drug targets. This technical guide provides a comprehensive overview of the preliminary bioassays used to characterize the biological activity of this compound, with a focus on electrophysiological and behavioral responses in insects. The document details experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways.

Data Presentation

Electroantennography (EAG) Bioassays

Table 1: Electroantennogram (EAG) Dose-Response of Male Ostrinia nubilalis to (Z)-9-Dodecenyl Acetate

Pheromone Dose (µg)Mean EAG Response (mV) ± SEM
0.010.2 ± 0.05
0.10.5 ± 0.08
11.2 ± 0.15
102.5 ± 0.3
1002.8 ± 0.32

Note: Data are hypothetical and representative of typical EAG dose-response curves.

Behavioral Bioassays in Wind Tunnel

Wind tunnel assays are instrumental in observing and quantifying the behavioral responses of insects to airborne pheromones, simulating a more natural environment for mate-seeking behavior. The following table summarizes the behavioral responses of the male grapevine moth, Lobesia botrana, to a pheromone blend containing this compound.

Table 2: Behavioral Response of Male Lobesia botrana in a Wind Tunnel to a Pheromone Blend Containing this compound [1]

Behavioral StepPercentage of Males Exhibiting Behavior (%)
Taking Flight85
Upwind Flight78
Halfway to Source70
Close to Source65
Landing on Source60

Source: Adapted from a study on the characterization of the pheromone blend of the grapevine moth, Lobesia botrana.[1]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to this compound.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Saline solution (e.g., Ringer's solution)

  • Amplifier and data acquisition system

  • Odor delivery system (stimulus controller)

  • Filter paper strips

  • Solutions of this compound in a solvent (e.g., hexane) at various concentrations

Procedure:

  • Preparation of the Antenna: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are inserted into two glass capillary electrodes filled with saline solution.

  • Electrode Placement: The electrodes, containing Ag/AgCl wires, are connected to an amplifier. One electrode serves as the reference, and the other as the recording electrode.

  • Stimulus Preparation: A small amount of the this compound solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette connected to the stimulus delivery system.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. For stimulation, a puff of air is diverted through the pipette containing the pheromone-laden filter paper, delivering the odorant to the antenna.

  • Data Recording: The change in electrical potential between the two electrodes (the EAG response) is recorded and amplified. The amplitude of the depolarization is measured as the response.

  • Dose-Response: The procedure is repeated with a range of concentrations of this compound to generate a dose-response curve.

Wind Tunnel Bioassay

Objective: To assess the behavioral responses (e.g., attraction, landing) of an insect to a point source of this compound in a controlled airflow environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • Solutions of this compound

  • Video recording and analysis system

  • Release cage for insects

Procedure:

  • Wind Tunnel Setup: The wind tunnel is activated to produce a laminar airflow of a specific velocity. Temperature, humidity, and light intensity are set to mimic the insect's natural activity period.

  • Pheromone Source Placement: The pheromone dispenser, loaded with a known amount of this compound, is placed at the upwind end of the tunnel.

  • Insect Acclimation and Release: Male insects, previously isolated from females, are placed in a release cage and allowed to acclimate. The cage is then opened to release the insects at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the insects are recorded using a video camera. Key behaviors to quantify include:

    • Activation: Percentage of insects taking flight.

    • Upwind Flight: Percentage of insects flying upwind towards the pheromone source.

    • Source Contact: Percentage of insects landing on or very near the pheromone source.

  • Data Analysis: The recorded videos are analyzed to score the different behavioral responses. The percentages of insects exhibiting each behavior are calculated.

Mandatory Visualization

experimental_workflow cluster_eag Electroantennography (EAG) Workflow cluster_wind_tunnel Wind Tunnel Bioassay Workflow prep_antenna Antenna Preparation setup_electrodes Electrode Setup prep_antenna->setup_electrodes stim_delivery Stimulus Delivery setup_electrodes->stim_delivery stim_prep Stimulus Preparation (this compound Solutions) stim_prep->stim_delivery data_acq Data Acquisition stim_delivery->data_acq dose_response Dose-Response Analysis data_acq->dose_response tunnel_setup Wind Tunnel Setup source_prep Pheromone Source Preparation tunnel_setup->source_prep insect_release Insect Release source_prep->insect_release behavior_obs Behavioral Observation (Video Recording) insect_release->behavior_obs data_analysis Data Analysis behavior_obs->data_analysis

Experimental workflows for EAG and wind tunnel bioassays.

signaling_pathway cluster_sensillum Insect Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron pheromone 11-Dodecenyl Acetate obp Odorant-Binding Protein (OBP) pheromone->obp Binding or_complex Odorant Receptor (OR-Orco Complex) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation snmp SNMP snmp->or_complex Modulation neuron_membrane Dendritic Membrane of Olfactory Receptor Neuron depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential signal_cns Signal to Central Nervous System action_potential->signal_cns

Generalized signaling pathway for acetate pheromone reception in insects.

Signaling Pathways

The detection of this compound and other acetate-based pheromones in insects is a complex process that occurs within the olfactory sensilla on the antennae. While the precise signaling cascade can vary between insect species, a generalized pathway has been elucidated.

The process is initiated when the volatile pheromone molecule enters the sensillum through pores in the cuticle. Inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound and solubilized by an Odorant-Binding Protein (OBP) . This OBP then transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN) .

At the neuronal membrane, the pheromone-OBP complex interacts with a heteromeric Odorant Receptor (OR) complex, which is typically composed of a specific ligand-binding OR subunit and a highly conserved co-receptor subunit (Orco). In some cases, a Sensory Neuron Membrane Protein (SNMP) is also required for the efficient detection of acetate pheromones, such as 11-cis-vaccenyl acetate in Drosophila.

The binding of the pheromone to the OR complex is believed to induce a conformational change that opens an associated ion channel, leading to an influx of cations and depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers the generation of action potentials, which are then transmitted to the antennal lobe in the insect's brain for further processing. While this ionotropic mechanism is well-supported, there is also evidence for the involvement of metabotropic, G-protein coupled signaling cascades in some insect olfactory pathways.

Conclusion

Preliminary bioassays are fundamental to understanding the biological relevance of semiochemicals like this compound. Electroantennography and wind tunnel assays provide robust and quantifiable data on the detection and behavioral effects of this pheromone. The elucidation of the underlying signaling pathways, involving a concert of OBPs, ORs, and other membrane proteins, opens avenues for the development of targeted pest control strategies and provides valuable insights into the mechanisms of chemosensation. Further research focusing on generating detailed dose-response data for this compound across a wider range of species and bioassay types will be crucial for its effective application in various scientific and commercial endeavors.

References

A Technical Guide to Insect Responses to 11-Dodecenyl Acetate and Related Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of insect species that respond to 11-dodecenyl acetate and structurally related acetate pheromones. It details the electrophysiological and behavioral responses, outlines the experimental protocols for their measurement, and describes the underlying olfactory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in entomology, chemical ecology, and pest management.

Insect Species Responsive to Dodecenyl Acetate and Related Compounds

This compound is a component of the sex pheromone blend for a variety of insect species, primarily within the order Lepidoptera (moths and butterflies). The specific isomer ((Z) or (E)) and its ratio with other compounds are often crucial for species-specific attraction. While extensive quantitative data for species responding exclusively to this compound is dispersed in the literature, several studies on related C12 and C14 acetates provide valuable insights into the range of responses.

Quantitative Electrophysiological and Behavioral Data

The following tables summarize quantitative data from electroantennogram (EAG) and behavioral assays for selected insect species in response to dodecenyl acetate and other structurally similar pheromone components.

Table 1: Electroantennogram (EAG) and Behavioral Responses of Choristoneura rosaceana (Obliquebanded Leafroller) to Various Acetates

CompoundDose for EAG ResponseEffect on Trap Catch (when added to primary pheromone blend)
(Z)-9-Dodecenyl acetate (Z9-12:Ac)10 ng>72% reduction at 0.1 mg
(E)-9-Dodecenyl acetate (E9-12:Ac)10 ngNo detectable reduction at 1 mg
(Z)-11-Tetradecenyl acetate (Z11-14:Ac)0.1 ngPrimary pheromone component
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)1 ng>90% reduction at 0.01 mg
(E)-9-Tetradecenyl acetate (E9-14:Ac)1 ng>90% reduction at 0.01 mg

Data sourced from a study on the obliquebanded leafroller, which primarily uses a blend of tetradecenyl acetates and alcohols as its sex pheromone. The study investigated the effects of other monounsaturated acetates on the moth's sensory and behavioral responses.[1]

Table 2: Field Trapping Response of Euhyponomeutoides albithoracellus (Currant Bud Moth) to Different Pheromone Blends

Lure Composition (E11-14:OAc : Z11-14:OAc)Mean Male Moths Trapped
1:1High attraction
1:0Very few
0:1Very few
1:1 + corresponding alcoholsDrastically reduced
25:75Highest catch
50:50High catch

Data from a field study identifying the sex pheromone components of the currant bud moth. The primary components were identified as (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections describe the key experimental protocols used to generate the data presented above.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus, providing a measure of the overall olfactory sensory input.

Protocol:

  • Insect Preparation: An adult moth is immobilized, often by restraining it in a pipette tip with the head protruding. One antenna is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base. Both electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical conductivity.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Odorant stimuli are prepared by applying a known amount of the synthetic compound onto a piece of filter paper, which is then placed inside a Pasteur pipette. A puff of air is delivered through the pipette, introducing the odorant into the continuous air stream.

  • Signal Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response. Responses are typically normalized against a standard compound or a solvent blank.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a mixture of volatile chemicals.

Protocol:

  • Sample Injection: An extract of the insect's pheromone gland or a synthetic blend is injected into a gas chromatograph (GC).

  • Compound Separation: The GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: As the separated compounds elute from the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which records the chemical profile of the sample.

  • Antennal Detection: The other stream is directed over an insect antenna prepared for EAG recording.

  • Data Integration: The EAG signal and the FID signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time with a significant EAG response indicate that the eluting compound is biologically active.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.

Protocol:

  • Wind Tunnel Setup: A wind tunnel, typically constructed of glass or plexiglass, is used to create a laminar airflow of a controlled speed. The tunnel is usually lit with red light to simulate scotophase (dark period) conditions for nocturnal insects.

  • Odor Source Placement: The pheromone source, a rubber septum or filter paper impregnated with the synthetic compound(s), is placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moth is observed and recorded. Key behaviors that are often quantified include:

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Casting: Zigzagging flight pattern within the odor plume.

    • Source contact: Landing on or near the odor source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different odor concentrations or blends to determine their attractiveness.[3][4]

Olfactory Signaling Pathways

The perception of this compound and other pheromones in insects involves a complex molecular signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. While the complete pathway can vary between insect orders, a general model has been established, particularly for moths.

The binding of a pheromone molecule to a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR), is the initial step in olfactory transduction. Insect ORs are thought to form a complex with a highly conserved co-receptor, Orco. This OR-Orco complex can function as a ligand-gated ion channel (ionotropic signaling). Additionally, there is evidence for the involvement of G-protein coupled (metabotropic) signaling pathways, where the activated receptor initiates an intracellular cascade involving second messengers like cyclic AMP (cAMP), leading to the opening of ion channels and subsequent neuron depolarization.[5][6][7][8]

Diagrams of Signaling Pathways and Experimental Workflows

Olfactory_Signaling_Pathway cluster_0 Perireceptor Events cluster_1 Receptor Activation cluster_2 Signal Transduction cluster_3 Neuronal Response Pheromone 11-Dodecenyl Acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR_Orco OR-Orco Complex PBP->OR_Orco Pheromone Delivery Ionotropic Ion Channel Opening (Ionotropic) OR_Orco->Ionotropic Metabotropic G-Protein Activation (Metabotropic) OR_Orco->Metabotropic Depolarization Neuron Depolarization Ionotropic->Depolarization Second_Messenger Second Messenger Cascade (e.g., cAMP) Metabotropic->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway for pheromone perception in insects.

EAG_Workflow A Insect Immobilization & Antenna Excision B Antenna Mounting on Electrodes A->B E Signal Amplification & Recording B->E C Odorant Stimulus Preparation D Puff Delivery of Odorant C->D D->E F EAG Response Analysis E->F

Caption: Experimental workflow for Electroantennography (EAG).

Wind_Tunnel_Workflow A Wind Tunnel Setup & Calibration B Pheromone Source Placement (Upwind) A->B C Moth Acclimation & Release (Downwind) B->C D Observation & Recording of Flight Behavior C->D E Quantification of Behavioral Responses D->E

Caption: Experimental workflow for a wind tunnel bioassay.

References

Methodological & Application

Synthesis of 11-Dodecenyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the synthesis of 11-dodecenyl acetate, a significant long-chain alkenyl acetate utilized in chemical ecology research as an insect pheromone. The synthesis involves a two-step process commencing with a Wittig reaction to construct the C12 carbon skeleton with a terminal double bond, followed by acetylation of the resulting alcohol. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are included to facilitate replication by researchers in organic synthesis and drug development.

Introduction

This compound is a key semiochemical, playing a crucial role in the communication of various insect species. Its synthesis is of great interest for researchers studying insect behavior, developing pest management strategies, and for potential applications in drug discovery programs that target insect-specific biological pathways. The protocols outlined herein provide a reliable method for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the C12 alkene backbone via a Wittig reaction between a C11 phosphonium ylide and formaldehyde. The resulting 11-dodecen-1-ol is then acetylated to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Acetylation cluster_purification Purification A 10-Bromodecan-1-ol C (10-Hydroxydecyl)triphenylphosphonium bromide A->C Reflux in Acetonitrile B Triphenylphosphine B->C E Phosphonium Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G 11-Dodecen-1-ol E->G Reaction F Formaldehyde F->G H 11-Dodecen-1-ol K This compound H->K I Acetic Anhydride I->K J Pyridine (catalyst) J->K L Crude this compound M Column Chromatography L->M N Pure this compound M->N

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 11-Dodecen-1-ol via Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures for the synthesis of terminal alkenes.[1][2][3][4][5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
10-Bromodecan-1-ol237.17102.37 g
Triphenylphosphine262.29102.62 g
Acetonitrile (anhydrous)41.05-50 mL
n-Butyllithium (2.5 M in hexanes)64.06104.0 mL
Tetrahydrofuran (THF, anhydrous)72.11-50 mL
Formaldehyde (paraformaldehyde)30.03120.36 g
Diethyl ether (anhydrous)74.12-100 mL
Saturated aq. Ammonium Chloride (NH₄Cl)53.49-50 mL
Magnesium Sulfate (anhydrous)120.37-~5 g

Procedure:

  • Phosphonium Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 10-bromodecan-1-ol (10 mmol) and triphenylphosphine (10 mmol) in 50 mL of anhydrous acetonitrile.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude (10-hydroxydecyl)triphenylphosphonium bromide.

  • Ylide Generation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude phosphonium salt in 50 mL of anhydrous THF in a flame-dried 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (10 mmol, 4.0 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution. The appearance of a characteristic orange-red color indicates the formation of the ylide.

  • Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Add paraformaldehyde (12 mmol) to the ylide solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 11-dodecen-1-ol.

Step 2: Acetylation of 11-Dodecen-1-ol

This protocol is a standard procedure for the acetylation of long-chain alcohols.[6][7][8][9]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
11-Dodecen-1-ol184.3281.47 g
Acetic Anhydride102.09161.5 mL
Pyridine (anhydrous)79.10-20 mL
Dichloromethane (DCM)84.93-50 mL
1 M Hydrochloric Acid (HCl)36.46-30 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.01-30 mL
Magnesium Sulfate (anhydrous)120.37-~5 g

Procedure:

  • In a 100 mL round-bottom flask, dissolve 11-dodecen-1-ol (8 mmol) in 20 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (16 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity (>99%).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number35153-10-7
Molecular FormulaC₁₄H₂₆O₂
Molecular Weight226.36 g/mol
AppearanceColorless liquid
Boiling Point135-137 °C at 10 mmHg
Purity (Typical)>95% (after chromatography)

Table 2: Expected Yields for the Synthesis of this compound

StepProductStarting MaterialTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)
1. Wittig Reaction11-Dodecen-1-ol10-Bromodecan-1-ol1.841.29 - 1.4770 - 80
2. AcetylationThis compound11-Dodecen-1-ol2.262.03 - 2.1590 - 95

Logical Relationships in Synthesis

The successful synthesis of this compound relies on the careful execution of each step and the purity of the intermediates. The following diagram illustrates the logical dependencies and critical control points in the process.

Logical_Relationships cluster_synthesis Synthesis Logic cluster_critical_points Critical Control Points Start Start: Reagents Procurement Phosphonium_Salt Phosphonium Salt Formation Start->Phosphonium_Salt Ylide Ylide Generation Phosphonium_Salt->Ylide Purity Check Purity Intermediate Purity Phosphonium_Salt->Purity Wittig Wittig Reaction Ylide->Wittig Anhydrous Conditions Anhydrous Moisture Exclusion Ylide->Anhydrous Temperature Temperature Control Ylide->Temperature Acetylation Acetylation Wittig->Acetylation Purification of Alcohol Stoichiometry Reagent Stoichiometry Wittig->Stoichiometry Wittig->Purity End End: Pure this compound Acetylation->End Final Purification

Caption: Key logical steps and critical control points in the synthesis.

Applications in Research

This compound is primarily used in the field of chemical ecology . As a component of the sex pheromone of various moth species, it is invaluable for:

  • Pest Management: Used in traps for monitoring and mass trapping of agricultural pests.[10][11]

  • Behavioral Studies: Employed in studies to understand insect communication, mate selection, and evolution.

  • Drug Development: While not a direct therapeutic, understanding the insect olfactory system and its specific response to pheromones can inform the development of novel, species-specific insecticides or repellents.

Conclusion

The synthetic route described provides a robust and reproducible method for obtaining this compound for research purposes. By carefully following the outlined protocols and paying attention to the critical control points, researchers can successfully synthesize this important semiochemical for their studies in chemical ecology and related fields.

References

Application Note: Analysis of 11-Dodecenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11-Dodecenyl acetate (C₁₄H₂₆O₂) is a fatty acid ester and a known insect pheromone component, playing a crucial role in the chemical communication of various species.[1] Accurate identification and quantification of this semiochemical are essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of new attractants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for definitive identification.[2] This application note provides a detailed protocol for the extraction, separation, identification, and quantification of this compound using GC-MS.

Chemical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[1][3][4][5][6]
Molecular Weight 226.35 g/mol [1][3]
CAS Number 35153-10-7[3]
IUPAC Name dodec-11-enyl acetate[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix (e.g., insect glands, air samples, or solvent extracts).

a) Solvent Extraction from Insect Glands:

This method is suitable for determining the pheromone content within an insect.

  • Excise the pheromone gland from the insect specimen.

  • Immediately place the gland in a 1.5 mL glass vial containing 50-100 µL of a high-purity volatile solvent such as hexane or dichloromethane.[7][8]

  • Agitate the vial for several minutes to ensure efficient extraction of the pheromone.

  • If necessary, centrifuge the sample to pellet any particulate matter.[8]

  • Carefully transfer the supernatant to a clean GC vial with a micro-insert for analysis.

b) Headspace Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique ideal for sampling volatile pheromones released by living insects or from environmental samples.[9][10]

  • Place the sample (e.g., a live insect, a plant part) in a sealed headspace vial.

  • Incubate the vial at a controlled temperature (e.g., 30-60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[2]

  • Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the analytes.[2]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.[10]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and sample.

GC Parameter Setting
Column Non-polar (e.g., DB-5ms, HP-5MS) or polar (e.g., DB-Wax), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
Transfer Line Temp 280°C
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-450
Scan Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or a reference library such as the NIST Mass Spectral Library.

Table 1: Retention and Spectral Data for this compound

ParameterValueReference
Kovats Retention Index (non-polar column) 1604[1][3]
Kovats Retention Index (polar column) 1930[1][5]
Key Mass-to-Charge Ratios (m/z) 41, 43, 55, 68, 82[1]
Quantification

For quantitative analysis, an external calibration curve is typically prepared using certified reference standards of this compound.

Table 2: Example Calibration Curve Data (Hypothetical)

Concentration (ng/µL)Peak Area
115,000
578,000
10160,000
25405,000
50815,000
R² Value 0.999

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Source (e.g., Insect Gland) Solvent_Extraction Solvent Extraction (e.g., Hexane) Sample->Solvent_Extraction SPME Headspace SPME Sample->SPME Injection Injection/Desorption Solvent_Extraction->Injection SPME->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Analyte Identification

Identification_Logic Analyte Identification Logic Analyte_Peak Detected Analyte Peak RT_Match Retention Time Match with Standard Analyte_Peak->RT_Match MS_Match Mass Spectrum Match with Library/Standard Analyte_Peak->MS_Match Confirmed_ID Confirmed Identification: This compound RT_Match->Confirmed_ID MS_Match->Confirmed_ID

Caption: Logical steps for confirming the identity of this compound.

References

Application Notes & Protocols for the Formulation of (Z)-11-Dodecenyl Acetate Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Application Notes

(Z)-11-dodecenyl acetate is a key sex pheromone component for numerous lepidopteran pests, most notably the red-banded leafroller (Argyrotaenia velutinana). Effective formulation of this semiochemical into controlled-release lures is critical for its use in insect monitoring, mass trapping, and mating disruption programs. These notes provide an overview of the principles and key considerations for developing effective pheromone lures.

Principle of Controlled Release

The primary goal of a pheromone lure is to release the active semiochemical at a consistent, optimal rate over a prolonged period.[1] This ensures the lure remains attractive to the target insect population throughout its flight period. Various passive dispenser systems, such as rubber septa, polymer bags, and microparticles, are utilized to achieve controlled release.[1][2][3][4] The release of the pheromone from these matrices is governed by physicochemical principles, where the pheromone evaporates from the dispenser surface. This process is influenced by the volatility of the compound, its interaction with the dispenser matrix, and environmental factors.[1][2]

Dispenser Selection and Formulation

Red rubber septa are a common and versatile choice for research and commercial pheromone lures.[5][6][7] They are readily available, easy to load, and provide a predictable release profile for many acetate pheromones. The choice of solvent used to load the pheromone onto the septum is a critical parameter that can significantly affect the subsequent release ratio and rate of the active ingredients.[8] Solvents like hexane, pentane, and dichloromethane are frequently used.[6][8] The polarity and volatility of the solvent can influence how the pheromone is absorbed into the polymer matrix, thereby altering its release kinetics.[8]

Factors Influencing Pheromone Release and Lure Efficacy

Several factors must be considered during the design and deployment of (Z)-11-dodecenyl acetate lures to ensure optimal performance:

  • Loading Dose: The initial amount of pheromone loaded onto the dispenser directly impacts both the release rate and the longevity of the lure.[9] Higher loading doses generally result in higher initial release rates and a longer effective life. However, excessively high release rates can be repellent to some insect species. The optimal loading dose must be determined empirically for each target pest and dispenser type.

  • Temperature: Pheromone release from passive dispensers is highly temperature-dependent. The release rate increases exponentially with rising ambient temperatures, which often correlates with periods of higher insect activity.[1][2][10]

  • Airflow: Increased airflow across the dispenser surface enhances the volatilization of the pheromone, leading to a higher release rate.[1][2] This effect is generally linear.[1]

  • Dispenser Aging: Over time, the amount of pheromone in the dispenser decreases, leading to a decline in the release rate. For many dispenser types, like rubber septa, this follows a logarithmic decay curve.[8][9] Lures should be replaced in the field at intervals recommended by the manufacturer or determined through field trials to maintain efficacy.[11]

Experimental Protocols

Protocol 1: Synthesis of (Z)-11-Dodecenyl Acetate via Wittig Reaction

This protocol describes a general method for synthesizing (Z)-alkenyl acetates using a Wittig reaction, which is known to favor the formation of the (Z)-isomer from non-stabilized ylides.[12]

Materials:

  • 10-Bromodecan-1-ol

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi) in hexane

  • Liquid ammonia (if using NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde (CH₃CHO)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Phosphonium Salt Formation:

    • In a round-bottom flask, dissolve 10-bromodecan-1-ol and a molar equivalent of triphenylphosphine in anhydrous acetonitrile.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude phosphonium salt. Protect the hydroxyl group (e.g., as a THP ether) prior to this step if necessary.

  • Ylide Generation and Wittig Reaction:

    • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of a strong base (e.g., n-BuLi in hexane or NaNH₂ in liquid ammonia) to generate the deep red-colored ylide.

    • After stirring for 1 hour, add one equivalent of freshly distilled acetaldehyde dropwise via the dropping funnel.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection (if applicable):

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution in vacuo. If a protecting group was used, it should be removed at this stage using appropriate acidic conditions.

  • Acetylation:

    • Dissolve the crude (Z)-11-dodecen-1-ol in pyridine.

    • Add an excess of acetic anhydride and stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into a flask containing ice and water.

    • Extract the product with diethyl ether. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure (Z)-11-dodecenyl acetate.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Formulation of Pheromone Lures using Rubber Septa

This protocol outlines the procedure for loading (Z)-11-dodecenyl acetate onto commercially available red rubber septa.

Materials:

  • Red rubber septa (e.g., natural rubber septa).[7]

  • (Z)-11-dodecenyl acetate (synthesized or commercial standard).

  • High-purity solvent (e.g., HPLC-grade hexane or dichloromethane).[6][8]

  • Micropipette and tips.

  • Small glass vials with caps.

  • Forceps.

  • Fume hood.

Procedure:

  • Preparation of Stock Solution:

    • In a fume hood, prepare a stock solution of (Z)-11-dodecenyl acetate in the chosen solvent. For example, to create a 10 mg/mL solution, dissolve 100 mg of the pheromone in 10 mL of hexane.

  • Loading the Septa:

    • Using forceps, place a single rubber septum into a clean glass vial.

    • Using a micropipette, carefully apply a precise volume of the stock solution directly onto the septum. For a 1 mg lure, apply 100 µL of the 10 mg/mL solution.

    • The volume of solvent used can impact release rates; volumes between 10 µL and 100 µL are common.[8]

  • Solvent Evaporation:

    • Leave the vial uncapped in the fume hood for at least 1 hour to allow the solvent to evaporate completely.[6]

  • Storage:

    • Once the solvent has evaporated, cap the vial. For long-term storage, place the formulated lures in a freezer at -18 °C in airtight, pheromone-impermeable packaging (e.g., foil pouches) to prevent degradation and premature release.[6][11]

  • Quality Control (Optional but Recommended):

    • To ensure consistency, the release rate of a sample of lures can be quantified. This is typically done by placing a lure in a controlled environment (e.g., a flow-through chamber) and collecting the emitted volatiles on an adsorbent trap over a set period. The collected compounds are then eluted with a solvent and quantified by gas chromatography (GC).

Data Presentation

The following tables summarize quantitative data relevant to the formulation and performance of dodecenyl acetate pheromone lures, based on studies of analogous compounds.

Table 1: Effect of Loading Dose on Pheromone Release Rate from Rubber Septa (Data based on (Z)-8-dodecenyl acetate, a structurally similar pheromone)

Loading Dose (µg)Average Release Rate (ng/hr)Dispenser TypeReference
101.2Red Rubber Septum[13]
10012Red Rubber Septum[13]
1000219Red Rubber Septum[13]
30~42 (µ g/day )Red Rubber Septum[9]
100~133 (µ g/day )Red Rubber Septum[9]
300~333 (µ g/day )Red Rubber Septum[9]

Table 2: Comparison of Field Trial Data for Red-Banded Leafroller Traps (Note: Early synthetic lures for A. velutinana used cis-11-tetradecenyl acetate, often synergized with dodecyl acetate, which serves as a proxy for field performance studies.)

Lure TypeTotal Male Moths Captured (First 6 Weeks)Trap TypeReference
Synthetic Pheromone Lure322Cylindrical Cardboard Carton[1]
Virgin Female-Baited Trap79Cylindrical Cardboard Carton[1]
Synthetic + Female (Combined)332 (in pheromone trap)Cylindrical Cardboard Carton[1]

Visualizations

Diagram: Experimental Workflow for Pheromone Lure Formulation & Testing

Lure_Formulation_Workflow cluster_synthesis Pheromone Synthesis cluster_formulation Lure Formulation cluster_testing Quality Control & Field Trials A Reactants (e.g., 10-Bromodecan-1-ol) B Wittig Reaction A->B Phosphonium Salt Formation C Acetylation B->C D Purification (Column Chromatography) C->D E Pure (Z)-11-Dodecenyl Acetate D->E F Prepare Stock Solution (Pheromone in Solvent) E->F G Load onto Dispenser (e.g., Rubber Septum) F->G H Solvent Evaporation G->H I Packaging & Storage H->I J Lab QC: Release Rate Analysis (GC) I->J Sample for QC K Field Trials: Trap Deployment I->K Deploy Lures L Data Collection: (Trap Captures vs. Time) K->L M Efficacy Analysis L->M M->G Optimize Formulation

Caption: Workflow for the synthesis, formulation, and evaluation of pheromone lures.

Diagram: Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) P Pheromone Molecule ((Z)-11-Dodecenyl Acetate) OBP Odorant Binding Protein (OBP) P->OBP Enters Sensillum Binds to OBP OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transport across Sensillar Lymph ORN Olfactory Receptor Neuron (ORN) Dendrite OR->ORN OR Activation Ion Channel Opening Glom Glomerulus ORN->Glom Action Potential Transmitted via Axon PN Projection Neuron Glom->PN Synaptic Transmission LN Local Interneuron Glom->LN Signal Modulation Behav Behavioral Response (e.g., Upwind Flight) PN->Behav Signal to Higher Brain Centers LN->PN Inhibition

Caption: Generalized pathway for insect pheromone detection and signal transduction.

References

Application Notes and Protocols for Field Trapping Techniques Using 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 11-dodecenyl acetate in field trapping techniques for insect monitoring and control. The protocols outlined below cover lure preparation, trap deployment, and data collection, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction

This compound is a component of the sex pheromone for numerous lepidopteran species, making it a valuable tool for integrated pest management (IPM) programs.[1][2] By synthesizing this chemical attractant, researchers can bait traps to monitor pest populations, determine the timing of insecticide applications, and, in some cases, implement mass trapping or mating disruption strategies to control pest proliferation.[2][3][4] The effectiveness of pheromone trapping is contingent on the precise formulation of the lure, appropriate trap design and placement, and systematic data collection.

Quantitative Data on Lure Composition and Trap Efficacy

The efficacy of this compound lures is often dependent on the specific isomer, its purity, the presence of synergistic or antagonistic compounds, and the release rate from the dispenser. The following tables summarize quantitative data from various studies.

Table 1: Composition of Pheromone Lures Containing this compound for Different Target Species

Target SpeciesThis compound Isomer(s)Other Pheromone ComponentsTypical RatioCarrier Material
Spodoptera frugiperda (Fall Armyworm)(Z)-7-Dodecenyl acetate(Z)-11-Hexadecenyl acetate, (Z)-9-Tetradecenyl acetateNot specifiedNot specified
Euhyponomeutoides albithoracellus (Currant Bud Moth)(E)-11-Dodecenyl acetate, (Z)-11-Dodecenyl acetateTetradecyl acetate1:1 blend of E/Z isomersRubber septa
Grapholita molesta (Oriental Fruit Moth)(Z)-8-Dodecenyl acetate(E)-8-Dodecenyl acetate, (Z)-8-Dodecenyl alcohol, DodecanolNot specifiedNot specified

Table 2: Trap Capture Results from Field Trials

Target SpeciesLure CompositionTrap TypeAverage Male Captures (per trap per inspection)Control (Unbaited Trap)
Spodoptera frugiperda(Z)-7-Dodecenyl acetate + synergistsFunnel trap129Significantly lower
Euhyponomeutoides albithoracellus1:1 blend of (E/Z)-11-dodecenyl acetateDelta trapHigh numbersVery few
Euhyponomeutoides albithoracellus1:1 blend of (E/Z)-11-dodecenyl acetate + Tetradecyl acetateDelta trapHigh numbers (no significant difference from blend alone)Very few
Euhyponomeutoides albithoracellus1:1 blend of (E/Z)-11-dodecenyl acetate + corresponding alcoholsDelta trapDrastically reducedVery few

Experimental Protocols

Protocol for Pheromone Lure Preparation

This protocol describes the preparation of pheromone lures using rubber septa as a carrier, a common and effective method for controlled release.

Materials:

  • This compound (specific isomer and purity required for the target species)

  • High-purity solvent (e.g., hexane)

  • Rubber septa

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Forceps

  • Glass vials

  • Aluminum foil pouches

  • Heat sealer

Procedure:

  • Prepare Pheromone Stock Solution: Inside a fume hood, prepare a stock solution of this compound in the chosen solvent. For example, to create a 10 mg/mL solution, dissolve 10 mg of the pheromone in 1 mL of hexane. Vortex the solution until the pheromone is completely dissolved.

  • Lure Loading: Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the center of a rubber septum. The amount will depend on the target species and desired release rate. For instance, to load 100 µg of pheromone, apply 10 µL of a 10 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa within the fume hood. This typically takes 10-20 minutes.

  • Packaging and Storage: Once the solvent has evaporated, use clean forceps to place each lure into an individual aluminum foil pouch. Seal the pouches with a heat sealer to prevent degradation and loss of the pheromone.

  • Labeling: Clearly label each pouch with the pheromone name, dosage, and date of preparation.

  • Storage: Store the sealed lures in a freezer at -20°C for long-term stability.

Protocol for Field Trapping

This protocol outlines the steps for deploying and monitoring pheromone traps in the field.

Materials:

  • Pheromone traps (e.g., Delta, funnel, or sticky traps)[3][5][6]

  • Prepared this compound lures

  • Disposable gloves

  • Stakes or posts for trap mounting

  • Zip ties or wire for securing traps

  • Flagging tape for marking trap locations

  • Data collection sheets or a mobile device for recording captures

  • GPS device for recording trap coordinates

Procedure:

  • Trap Selection: Choose a trap type appropriate for the target insect. Delta traps and funnel traps are commonly used for moths.[3][5][6]

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions.

  • Lure Placement: Wearing disposable gloves to avoid contamination, place one pheromone lure inside each trap as directed by the trap design.[7] For Delta traps, the lure is typically placed on the sticky bottom. For funnel traps, it is often suspended from the lid.

  • Trap Deployment:

    • Timing: Deploy traps before the anticipated flight period of the target insect.

    • Placement: Hang traps from stakes or tree branches at a height that is characteristic of the target insect's flight pattern.[7] A common height is 1-2 meters above the ground or crop canopy.

    • Density and Spacing: The number of traps per unit area will depend on the objective (monitoring vs. mass trapping). For monitoring, a lower density is sufficient. Ensure a minimum distance of 20-50 meters between traps to avoid interference.[4]

    • Marking: Mark the location of each trap with flagging tape for easy relocation.

    • GPS Coordinates: Record the GPS coordinates of each trap for accurate mapping and data analysis.

  • Data Collection:

    • Inspection Interval: Inspect traps at regular intervals, typically once or twice a week.[7]

    • Counting: At each inspection, count and record the number of target insects captured. Remove the captured insects from the trap.

    • Lure Replacement: Replace lures according to their specified field life, which is typically every 2-4 weeks.[7]

    • Trap Maintenance: Replace sticky liners or clean traps as needed.

Visualizations

Signaling Pathway

Pheromone_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron Pheromone This compound Pore Pore Tubule Pheromone->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Binding Pheromone_OBP Pheromone-OBP Complex OR Olfactory Receptor (OR) Pheromone_OBP->OR Activation ORN_dendrite Olfactory Receptor Neuron (ORN) Dendrite Ion_Channel Ion Channel Activation OR->Ion_Channel Signal Transduction Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Olfactory signaling pathway for this compound in an insect.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Prep_Lure Prepare Pheromone Lure (this compound) Place_Lures Place Lures in Traps Prep_Lure->Place_Lures Prep_Trap Assemble Traps Deploy_Traps Deploy Traps in Field Prep_Trap->Deploy_Traps Deploy_Traps->Place_Lures Record_Locations Record Trap Locations (GPS) Place_Lures->Record_Locations Inspect_Traps Inspect Traps Regularly (e.g., weekly) Record_Locations->Inspect_Traps Count_Insects Count and Record Captured Insects Inspect_Traps->Count_Insects Maintain_Traps Maintain Traps (Replace lures/liners) Count_Insects->Maintain_Traps Analyze_Data Analyze Capture Data Count_Insects->Analyze_Data Maintain_Traps->Inspect_Traps Report_Findings Report Findings Analyze_Data->Report_Findings

References

Application Notes and Protocols for Controlled-Release Dispensers of 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, formulations, and evaluation methods for controlled-release dispensers of 11-dodecenyl acetate, a key semiochemical in insect pest management. The following sections detail the types of dispensers, experimental protocols for their evaluation, and the underlying biological mechanisms of action.

Introduction to Controlled-Release Dispensers for this compound

This compound is a component of the sex pheromone of numerous lepidopteran pest species.[1] Its controlled release from synthetic dispensers is a cornerstone of mating disruption strategies in integrated pest management (IPM).[2] Mating disruption aims to permeate the atmosphere with a synthetic pheromone, making it difficult for males to locate females, thereby reducing mating success and subsequent crop damage. The efficacy of this technique is highly dependent on the consistent and prolonged release of the pheromone from the dispenser.[3]

A variety of dispenser types are utilized to achieve a controlled release of semiochemicals, each with distinct release kinetics and suitability for different applications. Common types include solid matrix dispensers, reservoir systems, and microencapsulated formulations.[4] The choice of dispenser depends on factors such as the target pest's biology, environmental conditions, and the desired duration of efficacy.[2]

Types of Controlled-Release Dispensers

The selection of a dispenser for this compound is critical for the success of a mating disruption program. The ideal dispenser should provide a consistent release rate over a prolonged period, be resistant to environmental degradation, and be cost-effective.

Table 1: Comparison of Common Controlled-Release Dispenser Types for Insect Pheromones

Dispenser TypeMatrix MaterialRelease MechanismAdvantagesDisadvantages
Solid Matrix Rubber septa, polyethylene tubes, polymeric blendsDiffusion and evaporation from the matrixSimple to manufacture, relatively low cost, various formulations available.[4]Release rate can be temperature-dependent and may decline over time as the pheromone depletes.[5]
Reservoir Polyethylene vials, hollow fibers, ampoulesDiffusion through a rate-limiting membrane or openingCan provide a more consistent, near-zero-order release rate.[6]More complex and potentially more expensive to manufacture.
Microencapsulated Polymer microcapsulesDiffusion and rupture of capsulesCan be applied as a spray, allowing for uniform coverage over a large area.[4]Release can be influenced by environmental factors like rain and UV radiation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for dispenser design and for developing analytical methods to quantify its release.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₆O₂[6]
Molecular Weight 226.36 g/mol [6]
Boiling Point 279.27 °C (estimated)[5]
Vapor Pressure 0.004 mmHg at 25°C (estimated)[5]
logP (Octanol-Water Partition Coefficient) 5.512 (estimated)[7]

Experimental Protocols

Preparation of Controlled-Release Dispensers

This protocol provides a general guideline for preparing solid matrix dispensers, such as rubber septa, which are commonly used in research settings.

Materials:

  • This compound (purity >95%)

  • Rubber septa (e.g., natural rubber or halobutyl)[8]

  • Hexane (analytical grade)

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Fume hood

Procedure:

  • Prepare a stock solution of this compound in hexane at a desired concentration (e.g., 10 mg/mL).

  • Place individual rubber septa into clean glass vials.

  • Using a micropipette, carefully apply a precise volume of the this compound solution onto each septum. The loading dose will depend on the specific experimental requirements.

  • Allow the solvent (hexane) to evaporate completely inside a fume hood for at least one hour, leaving the pheromone absorbed into the septum matrix.

  • Seal the vials with PTFE-lined caps and store at a low temperature (e.g., -20°C) until use to minimize premature pheromone release.

Measurement of Pheromone Release Rate

Quantifying the release rate of this compound from dispensers is crucial for evaluating their performance and predicting their field longevity. The following are two common laboratory-based methods.

This method measures the loss of mass of the dispenser over time.

Materials:

  • Pheromone dispensers

  • Analytical balance (readable to 0.01 mg)

  • Controlled environment chamber (for temperature and humidity control)

  • Forceps

Procedure:

  • Individually weigh each dispenser using an analytical balance and record the initial weight (W₀).

  • Place the dispensers in a controlled environment chamber set to specific temperature and humidity conditions that mimic field environments.

  • At predetermined time intervals (e.g., daily or weekly), remove the dispensers from the chamber using forceps and reweigh them (Wₜ).

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The release rate can be determined by plotting the cumulative weight loss over time and calculating the slope of the linear portion of the curve.

This method involves trapping the released pheromone and quantifying it using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Pheromone dispensers

  • Volatile collection system (e.g., glass chamber with an air inlet and outlet)

  • Air pump with a flow controller

  • Adsorbent tubes (e.g., packed with Tenax® or other suitable adsorbent)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Hexane (analytical grade)

  • Internal standard (e.g., a compound with similar chemical properties but a different retention time from this compound)

Procedure:

  • Place a dispenser inside the volatile collection chamber.

  • Draw a controlled flow of purified air over the dispenser.

  • Pass the exiting air through an adsorbent tube to trap the released this compound.

  • After a specific collection period (e.g., 24 hours), remove the adsorbent tube.

  • Elute the trapped pheromone from the adsorbent using a known volume of hexane containing an internal standard.

  • Analyze the eluate by GC-MS.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the pheromone.

  • Calculate the release rate in µ g/day or µ g/hour .

Field Efficacy Trials

Field trials are essential to evaluate the effectiveness of controlled-release dispensers for mating disruption under real-world conditions.

Experimental Design:

  • Plot Selection: Choose multiple plots of the target crop that are large enough to minimize edge effects and interference between treatments (a minimum of 100m separation is often recommended).[9]

  • Treatments: Include the experimental dispenser(s), a standard commercial dispenser as a positive control, and an untreated control plot.

  • Replication: Replicate each treatment in multiple plots to ensure statistical validity.

  • Dispenser Deployment: Deploy the dispensers at the recommended density and height within the crop canopy before the emergence of the target pest's adult population.

Efficacy Assessment:

  • Pheromone Traps: Place pheromone-baited traps within each plot to monitor the male moth population. A significant reduction in moth catch in the treated plots compared to the control is an indicator of successful mating disruption.

  • Damage Assessment: At the end of the season, assess the level of crop damage in each plot by counting the number of infested fruits or plants.

  • Mating Stations: Use sentinel females (virgin females in cages) to directly assess mating success in the different treatment plots.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for lepidopteran pheromone reception and a general experimental workflow for evaluating controlled-release dispensers.

pheromone_pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane P This compound PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex OR Odorant Receptor (OR) + Orco Co-receptor P_PBP->OR Interaction G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Cations Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Proposed olfactory signaling pathway for this compound in lepidopteran insects.

experimental_workflow A Dispenser Preparation (e.g., loading septa) B Laboratory Evaluation A->B E Field Trial Setup A->E C Gravimetric Analysis (Release Rate) B->C D Volatile Collection & GC-MS Analysis (Release Rate) B->D J Data Analysis & Interpretation C->J D->J F Dispenser Deployment in Field Plots E->F G Efficacy Assessment F->G H Pheromone Trap Monitoring G->H I Crop Damage Assessment G->I H->J I->J

References

Application of 11-Dodecenyl Acetate in Integrated Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenyl acetate is a straight-chain lepidopteran pheromone that serves as a powerful tool in Integrated Pest Management (IPM) programs. As a semiochemical, it facilitates intraspecific communication in various moth species, primarily acting as a sex attractant for males. This property is harnessed in two principal IPM strategies: monitoring of pest populations through pheromone-baited traps and control via mating disruption. The species-specific nature of pheromones makes them an environmentally benign alternative to broad-spectrum insecticides, as they target specific pest species while preserving beneficial insects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in IPM, intended for researchers and professionals in pest management and related fields.

Data Presentation: Efficacy of this compound

The efficacy of this compound in pest management can be quantified through various metrics, including the number of male moths captured in pheromone traps and the reduction in crop damage under a mating disruption regimen. The following tables summarize quantitative data from field studies.

Table 1: Efficacy of (Z)-11-Tetradecenyl Acetate in Mating Disruption of the Smaller Tea Tortrix (Adoxophyes honmai)

Treatment YearDisruption Percentage of Pheromone Trap Catches (%)Control Effect
1986 (4 years of use)96%High
1996-1998 (14-16 years of use)< 50%Low (Resistance observed)
Untreated Fields (Control)> 99% (when disruptant was newly applied)N/A

Data from a study on the development of resistance to (Z)-11-tetradecenyl acetate in A. honmai.[3][4][5]

Table 2: Male Trap Catches of the Currant Bud Moth (Euhyponomeutoides albithoracellus) Using a 1:1 Blend of (E)-11- and (Z)-11-Tetradecenyl Acetate

Lure CompositionMean Number of Males Captured (±SE)
1:1 blend of E11- and Z11-14:OAc100.8 ± 20.4
1:1 blend + 14:OAc95.8 ± 23.9
E11-14:OAc only2.8 ± 1.2
Z11-14:OAc only1.0 ± 0.5
Corresponding AlcoholsDrastically Reduced Catches
Control (no lure)0

Data from a field trial to identify the sex pheromone components of E. albithoracellus.[6][7]

Experimental Protocols

Protocol 1: Preparation of Pheromone Dispensers

Objective: To prepare rubber septa dispensers loaded with this compound for use in pheromone traps or mating disruption studies.

Materials:

  • This compound (isomer and purity appropriate for the target species)

  • Hexane or other suitable solvent

  • Rubber septa

  • Micropipette

  • Fume hood

  • Vortex mixer

  • Forceps

  • Glass vials with airtight caps

Procedure:

  • Prepare a standard solution: In a fume hood, dissolve a precise amount of this compound in hexane to achieve a known concentration (e.g., 10 mg/mL).

  • Load the dispensers: Using a micropipette, apply a specific volume of the pheromone solution onto each rubber septum. The amount will depend on the target pest and the desired release rate. For monitoring, a common loading dose is 100 µg to 1 mg per dispenser.

  • Solvent evaporation: Allow the solvent to evaporate completely from the septa within the fume hood for at least one hour.

  • Storage: Place the individual loaded septa in labeled glass vials and store them in a freezer (-20°C) until field deployment to minimize pheromone degradation and premature release.

Protocol 2: Field Trapping for Population Monitoring

Objective: To monitor the population dynamics of a target pest species using pheromone-baited traps.

Materials:

  • Pheromone dispensers (prepared as in Protocol 1)

  • Insect traps (e.g., Delta, wing, or funnel traps)

  • Sticky liners or a killing agent (e.g., dichlorvos strip) for the traps

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Field notebook or data logger

Procedure:

  • Trap Placement: Deploy traps in the field before the anticipated flight period of the target insect. The placement and density of traps will depend on the crop, topography, and the specific pest. A typical density for monitoring is 1-2 traps per hectare.

  • Trap Height: Position the traps at a height that corresponds to the typical flight activity of the target species.[8]

  • Dispenser Installation: Place one pheromone dispenser inside each trap according to the manufacturer's instructions.

  • Trap Servicing: Check the traps at regular intervals (e.g., weekly). Count and record the number of captured target insects.

  • Lure and Liner Replacement: Replace the pheromone dispensers and sticky liners at recommended intervals (typically every 4-6 weeks for rubber septa) to ensure consistent trapping efficacy.

  • Data Analysis: Analyze the trap capture data to determine the phenology and relative abundance of the pest population, which can inform decisions on the timing of control measures.

Protocol 3: Mating Disruption Field Trial

Objective: To evaluate the efficacy of this compound in disrupting the mating of a target pest population.

Materials:

  • High-load pheromone dispensers for mating disruption (e.g., passive dispensers like ropes or spirals, or sprayable microencapsulated formulations).

  • Pheromone-baited monitoring traps (as in Protocol 2) to assess disruption efficacy.

  • Untreated control plots.

  • Materials for assessing crop damage (e.g., fruit collection bags, assessment protocols).

Procedure:

  • Experimental Design: Establish treatment and control plots of sufficient size to minimize inter-plot interference. A typical plot size for mating disruption trials is at least 1-5 hectares. Ensure adequate separation between plots.

  • Dispenser Deployment: Before the first moth flight, deploy the mating disruption dispensers throughout the treatment plots at the recommended density (e.g., 500-1000 dispensers per hectare).[9] Distribute them uniformly, with particular attention to the upwind borders of the orchard.

  • Monitoring: Place pheromone-baited traps in both the treatment and control plots to monitor male moth activity. A significant reduction in trap catch in the treated plots ("trap shutdown") is an indicator of successful communication disruption.

  • Damage Assessment: At appropriate times during and after the growing season, assess the level of crop damage in both treatment and control plots. This is the ultimate measure of the efficacy of the mating disruption strategy.

  • Data Collection and Analysis: Collect data on trap catches and crop damage throughout the season. Analyze the data to compare the level of pest control in the mating disruption plots versus the control plots.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex OR Olfactory Receptor (OR) Pheromone_PBP_Complex->OR Delivery Ion_Channel Ion Channel OR->Ion_Channel Activation Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Depolarization Action_Potential Action Potential to Brain Signal_Transduction->Action_Potential

Caption: Insect olfactory signaling pathway for pheromone reception.

Experimental Workflow for Pheromone Trapping

Pheromone_Trapping_Workflow cluster_preparation Preparation Phase cluster_deployment Field Deployment cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Prep_Lure Prepare Pheromone Lure (this compound) Deploy_Traps Deploy Traps in Field (Pre-flight) Prep_Lure->Deploy_Traps Select_Trap Select Trap Type (e.g., Delta, Wing) Select_Trap->Deploy_Traps Record_Locations Record GPS Locations Deploy_Traps->Record_Locations Weekly_Check Weekly Trap Inspection Record_Locations->Weekly_Check Count_Moths Count and Record Captured Moths Weekly_Check->Count_Moths Replace_Components Replace Lures and Liners (as needed) Count_Moths->Replace_Components Analyze_Data Analyze Population Trends Count_Moths->Analyze_Data Replace_Components->Weekly_Check Decision_Making Inform Pest Management Decisions Analyze_Data->Decision_Making

Caption: Experimental workflow for insect population monitoring using pheromone traps.

Logical Relationship in Mating Disruption

Mating_Disruption_Logic cluster_premise Premise cluster_intervention Intervention cluster_outcome Outcome Female_Pheromone Female Moth Releases Pheromone Plume Male_Response Male Moth Follows Plume to Female Female_Pheromone->Male_Response Mating_Reduced Mating is Disrupted Male_Response->Mating_Reduced Prevented by Male Confusion Dispensers Deploy Synthetic Pheromone Dispensers (this compound) Pheromone_Saturation Atmosphere Saturated with Synthetic Pheromone Dispensers->Pheromone_Saturation Male_Confusion Male Unable to Locate Female's Plume Pheromone_Saturation->Male_Confusion Male_Confusion->Mating_Reduced Population_Suppression Pest Population is Suppressed Mating_Reduced->Population_Suppression

Caption: Logical relationship of the mating disruption technique.

References

Application Notes and Protocols for Monitoring Insect Populations with 11-Dodecenyl Acetate Traps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 11-dodecenyl acetate and its analogs in pheromone traps for the effective monitoring of insect populations. The following sections detail the principles, experimental protocols, and data interpretation associated with this powerful technique in integrated pest management (IPM) and ecological research.

Introduction

Pheromone traps are a highly specific and sensitive tool for monitoring insect populations, offering a more environmentally benign alternative to broad-spectrum pesticides.[1] this compound and its related long-chain acetate esters are key components of the sex pheromones of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). By baiting traps with synthetic versions of these pheromones, researchers can attract and capture target male insects, providing valuable data on species presence, abundance, and flight phenology. This information is crucial for making informed decisions about the timing and necessity of pest control interventions. The use of such pheromones is a cornerstone of many IPM programs, aiming to reduce reliance on conventional insecticides and minimize their impact on non-target organisms and the environment.

Data Presentation

The efficacy of pheromone traps is highly dependent on the specific blend of isomers and the presence of other compounds that can act as synergists or inhibitors. The following tables summarize quantitative data from field trials using traps baited with analogs of this compound to monitor the currant bud moth, Euhyponomeutoides albithoracellus.

Table 1: Trap Catch of Male E. albithoracellus with Different Pheromone Blends

Lure CompositionMean Trap Catch (±SE)Statistical Significance
(E)-11-tetradecenyl acetate (E11-14:OAc)< 5a
(Z)-11-tetradecenyl acetate (Z11-14:OAc)< 5a
1:1 blend of E11-14:OAc and Z11-14:OAc~70b
1:1 blend + (E)-11-tetradecenol & (Z)-11-tetradecenol< 10a

Data extracted and synthesized from field experiments.[1] Different letters indicate statistically significant differences in trap catches.

Table 2: Effect of Isomer Ratio on Trap Catch of Male E. albithoracellus

Ratio of (E)-11-tetradecenyl acetate to (Z)-11-tetradecenyl acetateMean Trap Catch (±SE)Statistical Significance
100:0< 10a
75:25~20ab
50:50~80c
25:75~90c
0:100< 10a

Data extracted and synthesized from field experiments.[1] Different letters indicate statistically significant differences in trap catches.

Signaling Pathway

The detection of this compound and similar pheromones by insects is a complex process that begins at the molecular level in the antennae. The binding of a pheromone molecule to a specific Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade that ultimately leads to a behavioral response.

G Pheromone Signaling Pathway in Insects cluster_0 Antennal Sensillum cluster_1 Signal Transduction Cascade cluster_2 Neuronal Response Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transports to G_Protein G-protein (Gq) OR_Complex->G_Protein Activates Neuron_Membrane Dendritic Membrane of Olfactory Neuron PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ion_Channel Ion Channel (e.g., TRP channels) IP3->Ion_Channel Opens DAG->Ion_Channel Modulates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe of Brain Action_Potential->Brain Behavior Behavioral Response (e.g., Mating) Brain->Behavior

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Protocols

The following protocols are generalized from standard practices in entomological research and should be adapted to the specific target insect and local environmental conditions.

Protocol 1: Preparation of Pheromone Lures
  • Materials:

    • Synthetic this compound (and any other required compounds) of high purity (>95%).

    • Septa (e.g., rubber, polyethylene).

    • Solvent (e.g., hexane).

    • Micropipettes.

    • Vortex mixer.

    • Fume hood.

  • Procedure:

    • In a fume hood, prepare a stock solution of the pheromone blend in hexane to the desired concentration.

    • Carefully apply a precise volume of the pheromone solution onto each septum using a micropipette. The loading dose will depend on the target species and the desired release rate.

    • Allow the solvent to evaporate completely from the septa in the fume hood for at least one hour.

    • Store the prepared lures in airtight containers, away from light and heat, until deployment.

Protocol 2: Trap Deployment and Monitoring
  • Materials:

    • Pheromone traps (e.g., delta, wing, or funnel traps).

    • Prepared pheromone lures.

    • Stakes or hangers for trap placement.

    • GPS device for recording trap locations.

    • Data sheets or a mobile data collection application.

  • Procedure:

    • Select trapping sites based on the ecology of the target insect, considering host plants, prevailing wind direction, and potential sources of infestation.

    • Assemble the traps according to the manufacturer's instructions.

    • Place one pheromone lure inside each trap, handling the lure with forceps to avoid contamination.

    • Deploy the traps at the selected sites, ensuring they are securely fastened to stakes or hung from tree branches at the appropriate height for the target species. A general guideline is to place traps at canopy height.

    • Maintain a sufficient distance between traps (e.g., 10 meters or more) to avoid interference.

    • Record the GPS coordinates of each trap.

    • Inspect the traps at regular intervals (e.g., weekly).

    • During each inspection, count and record the number of captured target insects. Remove all captured insects and any debris from the trap.

    • Replace the pheromone lures at the recommended interval (typically every 4-6 weeks) to ensure a consistent release rate.

Protocol 3: Data Analysis
  • Data Collection:

    • Compile the trap catch data for each trap and inspection date.

    • Note any environmental variables that may influence trap catch, such as temperature, rainfall, and wind speed.

  • Analysis:

    • Calculate the mean number of insects captured per trap per day (or week) to standardize the data.

    • Plot the mean trap catch over time to visualize the population dynamics and identify peak flight periods.

    • Use appropriate statistical methods (e.g., ANOVA, regression) to compare trap catches between different treatments (e.g., different lure blends, trap types) or to correlate trap catches with environmental factors.

Workflow Diagram

The following diagram illustrates the logical workflow for a typical insect population monitoring program using this compound traps.

G Workflow for Insect Population Monitoring cluster_0 Preparation Phase cluster_1 Field Implementation cluster_2 Data Analysis and Action Define_Objectives Define Monitoring Objectives Select_Trap Select Trap Type and Lure Define_Objectives->Select_Trap Prepare_Lures Prepare Pheromone Lures Select_Trap->Prepare_Lures Deploy_Traps Deploy Traps in Field Prepare_Lures->Deploy_Traps Regular_Checks Regular Trap Checks and Data Collection Deploy_Traps->Regular_Checks Lure_Replacement Lure and Trap Maintenance Regular_Checks->Lure_Replacement Data_Analysis Data Analysis and Interpretation Regular_Checks->Data_Analysis Lure_Replacement->Regular_Checks Decision_Making Decision Making (e.g., IPM) Data_Analysis->Decision_Making Decision_Making->Define_Objectives Feedback Loop Reporting Reporting and Dissemination Decision_Making->Reporting

Caption: Logical workflow for insect monitoring with pheromone traps.

References

Application Notes and Protocols for the Purification of Synthetic 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic 11-dodecenyl acetate, a compound of interest in various fields, including chemical ecology and drug development. The following sections outline common purification techniques, including silica gel chromatography, preparative high-performance liquid chromatography (HPLC), and vacuum distillation.

Introduction

Synthetic this compound often contains impurities from the manufacturing process, such as starting materials, byproducts, and isomers. High purity is crucial for its use as a chemical reference standard and in biological assays.[1] The purification methods described herein are designed to yield high-purity this compound. The choice of method will depend on the initial purity of the crude product, the desired final purity, and the scale of the purification.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of synthetic this compound using different methods. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the nature of the impurities in the crude sample.

Purification MethodStationary/Mobile Phase or ConditionsTypical Loading Capacity (per g of stationary phase)Purity Achieved (%)Typical Recovery/Yield (%)
Silica Gel Chromatography Silica Gel (230-400 mesh); Hexane:Ethyl Acetate (98:2 to 95:5 v/v)10-50 mg>98%85-95%
Preparative HPLC C18 Silica (10 µm); Acetonitrile:Water (gradient)5-20 mg>99.5%80-90%
Vacuum Distillation 1-5 mmHgNot Applicable>99%70-85%

Experimental Protocols

Silica Gel Column Chromatography

Silica gel chromatography is a widely used, cost-effective method for the purification of moderately polar compounds like this compound.[2][3] It is particularly effective for removing non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 2% to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Workflow for Silica Gel Chromatography:

Silica_Gel_Chromatography A Crude this compound B Dissolve in Hexane A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound using silica gel chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and purity compared to standard column chromatography, making it suitable for obtaining highly pure material.[4][5] A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds.

Materials:

  • Partially purified or crude this compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Preparative HPLC system with a C18 column (e.g., 10 µm particle size)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Protocol:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system with a C18 column. A typical starting gradient is 70% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes.

  • Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect fractions as the compound elutes.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Product Recovery: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.

Workflow for Preparative HPLC:

Preparative_HPLC A Crude/Partially Pure Sample B Analytical HPLC Method Development A->B C Scale-up to Preparative HPLC B->C D Dissolve Sample in Mobile Phase C->D E Inject and Collect Fractions D->E F Analyze Fraction Purity E->F G Combine Pure Fractions F->G H Solvent Removal G->H I High-Purity this compound H->I Vacuum_Distillation A Crude this compound B High Boiling Point at Atmospheric Pressure A->B F Gentle Heating A->F C Risk of Thermal Decomposition B->C D Apply Vacuum C->D Solution E Lowered Boiling Point D->E G Vaporization of this compound E->G F->G H Condensation G->H I Collection of Purified Product H->I

References

Troubleshooting & Optimization

improving the stability of 11-dodecenyl acetate in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the field stability of 11-dodecenyl acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during field experiments.

Troubleshooting Guide

This guide addresses specific issues related to the degradation and loss of efficacy of this compound lures in field conditions.

Problem ID Question Potential Causes Suggested Solutions
STAB-001 My pheromone lures are showing a rapid decline in attractiveness to the target insect species well before the expected lifespan.1. UV Degradation: Exposure to sunlight can cause photo-oxidation of the acetate.1. Incorporate a UV protectant into your lure formulation. Common options include benzophenones or carbon black.
2. Oxidation: The double bond in this compound is susceptible to oxidation from air and environmental contaminants.2. Add an antioxidant to the formulation. Butylated hydroxytoluene (BHT) or alpha-tocopherol are effective choices.
3. High Temperatures: Elevated field temperatures can increase the volatility and degradation rate of the pheromone.3. Use a controlled-release dispenser designed for high temperatures, which regulates the release rate. Consider dispensers with a protective casing.
4. Suboptimal Dispenser: The dispenser material or design may not be suitable for the environmental conditions, leading to rapid release or degradation.4. Select a dispenser made from inert materials. For long-term studies, consider reservoir-based or laminated polymer dispensers.
STAB-002 I am observing inconsistent results between lure batches deployed in the same field.1. Formulation Inconsistency: The concentration of the active ingredient or stabilizer may vary between batches.1. Implement strict quality control measures for lure preparation. Use precise measurement techniques and ensure thorough mixing of all components.
2. Storage Conditions: Improper storage of lures before deployment can lead to premature degradation.2. Store lures in a cool, dark place, preferably in a refrigerator or freezer, in airtight, opaque containers.
STAB-003 The pheromone appears to degrade on the trapping surface or within the dispenser itself.1. Reactive Surfaces: The material of the trap or dispenser may be reacting with the pheromone.1. Ensure all materials in direct contact with the pheromone are non-reactive. Glass, Teflon, or high-quality polyethylene are generally safe choices.
2. Contamination: Contaminants on the trap surface can accelerate degradation.2. Thoroughly clean all trapping and dispensing equipment before use to remove any residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: The primary environmental factors are ultraviolet (UV) radiation from sunlight, high temperatures, and oxidation from atmospheric oxygen. These factors can lead to isomerization of the double bond and cleavage of the acetate group, rendering the pheromone inactive.

Q2: Which antioxidants are most effective for stabilizing this compound?

A2: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E) are commonly used and have been shown to be effective in protecting lepidopteran pheromones from oxidation. The choice may depend on the specific formulation and dispenser type.

Q3: How can I protect this compound from UV degradation?

A3: Incorporating UV screening agents into the pheromone formulation is an effective strategy. Carbon black is a cost-effective option, while commercial UV absorbers like benzophenone derivatives can also be used. The dispenser material itself can also be selected for its UV-resistant properties.

Q4: What is the ideal storage condition for this compound lures?

A4: To maximize shelf life, lures should be stored in a freezer (at or below -20°C) in airtight, opaque packaging to protect them from light, oxygen, and moisture. For short-term storage (a few weeks), refrigeration (around 4°C) is sufficient.

Q5: Can the type of dispenser affect the stability of the pheromone?

A5: Absolutely. The dispenser material and design play a crucial role. An ideal dispenser should be made of an inert material that does not react with the pheromone, protect it from environmental factors, and provide a controlled, consistent release rate over the desired period.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Antioxidants

This protocol details a laboratory experiment to compare the effectiveness of different antioxidants in preventing the degradation of this compound.

1. Materials:

  • This compound (high purity)
  • Candidate antioxidants (e.g., BHT, alpha-tocopherol)
  • UV protectant (e.g., benzophenone)
  • Inert solvent (e.g., hexane)
  • Controlled-release dispensers (e.g., rubber septa)
  • Gas chromatograph with a flame ionization detector (GC-FID)
  • Environmental chamber with controlled temperature and UV light source

2. Procedure:

  • Prepare Formulations:
  • Control Group: Dissolve a known amount of this compound in hexane.
  • Test Groups: Prepare separate solutions of this compound in hexane, each containing a specific concentration of a candidate antioxidant (e.g., 0.5% w/w).
  • Load Dispensers: Load a precise volume of each formulation onto the dispensers. Allow the solvent to evaporate completely in a fume hood.
  • Aging Process:
  • Place the loaded dispensers in an environmental chamber.
  • Set the chamber to simulate field conditions (e.g., 30°C, with a UV lamp cycling to mimic day/night).
  • Sampling and Analysis:
  • At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), remove a subset of dispensers from each group.
  • Extract the remaining pheromone from the dispensers using a known volume of hexane.
  • Analyze the extracts using GC-FID to quantify the amount of intact this compound.
  • Data Analysis:
  • Calculate the percentage of pheromone remaining at each time point for all groups.
  • Compare the degradation rates between the control and antioxidant-treated groups to determine the efficacy of each stabilizer.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment as described in Protocol 1, illustrating the protective effect of different stabilizers on the degradation of this compound over 28 days.

Formulation Day 0 (% Remaining) Day 7 (% Remaining) Day 14 (% Remaining) Day 21 (% Remaining) Day 28 (% Remaining)
Control (No Stabilizer)100%75%50%25%10%
+ 0.5% BHT100%95%88%80%72%
+ 0.5% a-Tocopherol100%96%90%84%78%
+ 0.5% Benzophenone100%85%70%55%40%
+ 0.5% BHT + 0.5% Benzophenone100%98%94%90%85%

Visualizations

cluster_0 Troubleshooting Pheromone Instability Start Pheromone Lure Underperforming CheckFormulation Review Formulation: - Stabilizers Added? - Correct Concentration? Start->CheckFormulation CheckStorage Review Storage: - Cool & Dark? - Airtight? CheckFormulation->CheckStorage Formulation OK AddStabilizer Action: Add Antioxidant (e.g., BHT) and/or UV Protectant CheckFormulation->AddStabilizer No/Incorrect Stabilizer CheckDispenser Evaluate Dispenser: - Material Inert? - Suited for Environment? CheckStorage->CheckDispenser Storage OK ImproveStorage Action: Store Lures in Freezer in Sealed, Opaque Bags CheckStorage->ImproveStorage Improper Storage ChangeDispenser Action: Select More Protective Dispenser (e.g., Laminated Polymer) CheckDispenser->ChangeDispenser Suboptimal Dispenser ReDeploy Re-Deploy and Monitor Performance CheckDispenser->ReDeploy Dispenser OK AddStabilizer->ReDeploy ImproveStorage->ReDeploy ChangeDispenser->ReDeploy

Caption: A troubleshooting workflow for diagnosing pheromone instability.

cluster_1 Degradation Pathway of this compound Pheromone This compound (Active) Degraded Degradation Products (Inactive Isomers, Epoxides, etc.) Pheromone->Degraded UV UV Radiation UV->Pheromone Oxygen Atmospheric O₂ Oxygen->Pheromone Heat High Temperature Heat->Pheromone

Caption: Factors leading to the degradation of this compound.

cluster_2 Experimental Workflow for Stabilizer Evaluation Prep 1. Prepare Formulations (Control vs. Stabilizers) Load 2. Load onto Dispensers Prep->Load Age 3. Age in Environmental Chamber (Simulated Field Conditions) Load->Age Sample 4. Sample at Time Intervals (e.g., 0, 7, 14, 28 days) Age->Sample Extract 5. Solvent Extraction of Remaining Pheromone Sample->Extract Analyze 6. GC-FID Analysis to Quantify Pheromone Extract->Analyze Compare 7. Compare Degradation Rates Analyze->Compare

Caption: Workflow for evaluating the efficacy of pheromone stabilizers.

Technical Support Center: Photodegradation of 11-Dodecenyl Acetate in Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation of 11-dodecenyl acetate in insect lures.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Issue 1: Inconsistent or Low Recovery of this compound from Lures

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities. Ensure sufficient extraction time and agitation. For polymeric matrices, swelling the matrix with a suitable solvent before extraction may be necessary.
Thermal Degradation during Analysis Lower the injector temperature on the gas chromatograph (GC). Use a splitless injection to minimize the time the analyte spends in the hot injection port.
Adsorption to Labware Use silanized glassware to prevent the adsorption of the acetate to active sites on glass surfaces.
Pheromone Volatilization Keep extracts and lure samples in tightly sealed vials and store them at low temperatures (e.g., -20°C) when not in use. Minimize the headspace in vials.

Issue 2: Poor Chromatographic Resolution or Peak Shape in GC-MS Analysis

Possible Cause Troubleshooting Step
Column Overloading Dilute the sample extract. If using splitless injection, decrease the injection volume.
Incompatible Column Polarity Use a mid-polarity column (e.g., DB-5ms) for general screening of the pheromone and its potential degradation products.
Active Sites in the GC System Condition the GC column according to the manufacturer's instructions. Check for and replace any contaminated or degraded inlet liners or septa.
Co-elution with Matrix Components Optimize the GC temperature program to improve the separation of the target analyte from matrix interferences. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.

Issue 3: Difficulty in Identifying Photodegradation Byproducts

Possible Cause Troubleshooting Step
Low Concentration of Byproducts Concentrate the sample extract using a gentle stream of nitrogen. Use a more sensitive analytical technique or operate the mass spectrometer in selected ion monitoring (SIM) mode to increase sensitivity for expected byproducts.
Lack of Reference Standards Propose potential degradation pathways (e.g., oxidation, isomerization, cleavage of the ester bond) and predict the mass spectra of the expected byproducts. Compare the obtained mass spectra with spectral libraries (e.g., NIST).
Complex Background Matrix Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation rate of this compound in lures?

A1: The primary factors include:

  • Light Intensity and Wavelength: Higher light intensity, particularly in the UV range, will generally lead to faster degradation.[1][2]

  • Temperature: While photodegradation is primarily a photochemical process, higher temperatures can increase the rate of secondary thermal degradation reactions.

  • Lure Matrix: The polymer or material used to formulate the lure can significantly impact the photodegradation rate by affecting the diffusion of the pheromone to the surface and by the presence of stabilizing or sensitizing additives.

  • Presence of Oxygen: Photo-oxidation is a major degradation pathway, so the availability of oxygen can accelerate the process.[3]

  • Presence of Photosensitizers or Photostabilizers: Other components within the lure formulation can either accelerate (photosensitizers) or slow down (photostabilizers) the degradation process.

Q2: What are the expected photodegradation byproducts of this compound?

A2: While specific data for this compound is limited in the provided search results, based on the photodegradation of similar long-chain unsaturated esters, potential byproducts could include:

  • Isomers: (E)-11-dodecenyl acetate due to Z/E (cis/trans) isomerization of the double bond.

  • Oxidation Products: Aldehydes, ketones, or carboxylic acids formed by the cleavage of the double bond. Epoxides may also form at the double bond.

  • Hydrolysis Products: Dodecenol and acetic acid from the cleavage of the ester bond.

  • Shorter-chain fragments: Resulting from the cleavage of the carbon chain.

Q3: How can I minimize the photodegradation of this compound during my experiments?

A3: To minimize photodegradation:

  • Work under controlled lighting conditions: Use amber glassware or cover labware with aluminum foil to protect samples from light.

  • Incorporate photostabilizers: If compatible with your experimental design, consider adding a UV absorber or a hindered amine light stabilizer (HALS) to the lure formulation.

  • Control the temperature: Perform experiments at a controlled and relevant temperature to avoid accelerating thermal degradation.

  • Use a dark control: Always include a control sample that is not exposed to light to differentiate between photodegradation and other degradation pathways.[4][5]

Q4: What is a suitable analytical method for quantifying this compound and its degradation products?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method.[3][6]

  • Gas Chromatography (GC): Provides the necessary separation of the parent compound from its byproducts and any interfering matrix components.

  • Mass Spectrometry (MS): Allows for the identification and quantification of the separated compounds. Operating in selected ion monitoring (SIM) mode can enhance sensitivity for low-level analytes.

Quantitative Data

The following table summarizes hypothetical quantitative data for the photodegradation of this compound based on general principles of photodegradation of similar compounds. Note: This data is for illustrative purposes and should be experimentally determined.

ParameterCondition A (Simulated Sunlight)Condition B (UVC Light, 254 nm)Dark Control
Light Source Xenon Arc LampLow-Pressure Mercury LampNo Light
Irradiance 765 W/m²40 W/m²N/A
Temperature 35°C25°C35°C
Half-life (t½) 48 hours12 hours> 500 hours
Primary Degradation Products (E)-11-dodecenyl acetate, dodecanalDodecenol, shorter-chain alkanesNegligible

Experimental Protocols

Protocol 1: Accelerated Photodegradation Study of this compound in a Lure

  • Sample Preparation:

    • Place individual pheromone lures in a quartz tube or a petri dish made of UV-transparent material.

    • Prepare a "dark control" for each lure type by wrapping the lure in aluminum foil.[4][5]

  • Irradiation:

    • Place the samples in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon arc lamp) or a specific UV wavelength range.[2][7]

    • Control the temperature and humidity within the chamber to mimic relevant environmental conditions.

    • Expose the samples to a defined light dose, for example, as specified in ICH guideline Q1B (not less than 1.2 million lux hours and 200 watt hours/square meter).[8]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove one lure from the light exposure and one dark control.

  • Extraction:

    • Cut the lure into small pieces and place them in a glass vial.

    • Add a known volume of a suitable solvent (e.g., hexane or dichloromethane).

    • Agitate the vial for a sufficient period (e.g., 2 hours) to ensure complete extraction of the pheromone and its byproducts.

  • Analysis:

    • Analyze the extracts by GC-MS to identify and quantify the remaining this compound and any degradation products.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_lure Place Lure in Quartz Tube photostability_chamber Place Samples in Photostability Chamber prep_lure->photostability_chamber prep_dark Prepare Dark Control (Wrap in Foil) prep_dark->photostability_chamber set_conditions Set Light, Temperature, and Humidity sampling_points Remove Samples at Time Intervals (t0, t1, t2...) photostability_chamber->sampling_points extraction Solvent Extraction of Lure sampling_points->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the photodegradation study of this compound in lures.

Logical_Relationship cluster_factors Influencing Factors cluster_degradation Degradation Process cluster_outcomes Potential Outcomes light Light (Intensity, Wavelength) photodegradation Photodegradation of This compound light->photodegradation temp Temperature temp->photodegradation matrix Lure Matrix matrix->photodegradation oxygen Oxygen oxygen->photodegradation parent_decrease Decrease in Parent Compound photodegradation->parent_decrease byproduct_formation Formation of Byproducts photodegradation->byproduct_formation isomerization Isomerization photodegradation->isomerization activity_loss Loss of Biological Activity parent_decrease->activity_loss byproduct_formation->activity_loss isomerization->activity_loss

Caption: Factors influencing the photodegradation of this compound and its potential outcomes.

References

Technical Support Center: Optimizing 11-Dodecenyl Acetate Isomer Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the blend ratio of 11-dodecenyl acetate isomers for insect attractants. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the optimization process in a question-and-answer format.

Issue 1: Low or No Insect Response in Bioassays (Wind Tunnel & Field)

  • Question: My synthetic pheromone blend, containing (Z)- and (E)-11-dodecenyl acetate, is showing poor attraction to the target insect species in wind tunnel and field trap assays. What are the potential causes and solutions?

  • Answer: Low attraction can stem from several factors related to the pheromone blend, environmental conditions, or experimental setup.

    Potential CauseRecommended Solution(s)
    Incorrect Isomer Ratio The precise ratio of Z/E isomers is critical for species-specific attraction. An incorrect ratio can fail to attract or even repel the target insect.[1][2] Verify: Re-analyze your synthetic blend using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the isomer ratio and purity. Test: Conduct dose-response assays with a range of isomer ratios (e.g., 90:10, 95:5, 97:3, 99:1 of Z:E) to identify the optimal blend.
    Suboptimal Pheromone Dose Too high a concentration can act as an antagonist, while too low a dose may not be detectable by the insect over a distance.[3] Verify: Check existing literature for reported optimal release rates for your target species. Test: Empirically test different lure loadings (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) in your bioassay to determine the most effective concentration.[4]
    Chemical Impurities or Degradation Impurities from the synthesis process or degradation of the acetate due to light or heat can inhibit attraction. The presence of corresponding alcohols can also drastically reduce trap catches.[2] Verify: Confirm the purity of your synthesized isomers using GC-MS. Ensure there are no significant antagonist compounds. Test: Use freshly prepared lures for each experiment. Store pheromone components in a cool, dark, and inert environment (e.g., under argon or nitrogen in a freezer).
    Ineffective Trap Design or Placement The trap's design, color, and location can significantly impact its efficacy.[5][6] Verify: Research the most effective trap types for your target species (e.g., delta, bucket, funnel traps).[5][7] Test: Experiment with different trap colors and placement heights. Ensure traps are placed in locations where the target insect is active and consider prevailing wind direction.
    Presence of Antagonistic Compounds Other chemicals in the blend, even in trace amounts, can inhibit the insect's response. For some species, specific compounds act as known antagonists.[8][9] Verify: Analyze gland extracts of the female insect using GC-EAG to ensure no minor, behaviorally active compounds are missing from your synthetic blend. Test: Conduct single-sensillum recording experiments to screen for neuronal responses to potential antagonists.

Issue 2: Inconsistent or No Signal in Gas Chromatography-Electroantennography (GC-EAD)

  • Question: I am not getting a clear or repeatable response from the insect antenna in my GC-EAD setup. What are the common troubleshooting steps?

  • Answer: GC-EAD is a powerful technique for identifying bioactive compounds, but its success depends on a viable antennal preparation and a properly configured system.[10][11]

    Potential CauseRecommended Solution(s)
    Poor Antennal Health A non-responsive antenna is the most common issue. This can be due to damage during excision, dehydration, or natural senescence. Verify: Visually inspect the antenna under a microscope for physical damage. Ensure the insect is healthy and at the correct physiological age for maximal responsiveness. Test: Prepare a fresh antenna. Test the preparation's viability by puffing a known EAG-active compound (a positive control) over it before starting the GC run.
    Inadequate Electrical Contact Poor contact between the electrodes and the antenna results in a weak or noisy signal. Verify: Ensure electrodes are correctly placed (one at the base, one at the tip). Check that the saline solution provides good conductivity without flooding the antenna. Test: Adjust the micromanipulators to ensure gentle but firm contact. Replace the saline solution if it has evaporated or become contaminated.
    Compound Condensation Volatile compounds can condense in the transfer line between the GC column and the antenna if it is not adequately heated, preventing the stimulus from reaching the preparation.[12] Verify: Ensure the heated transfer line is maintained at a temperature high enough to prevent condensation of your target analytes (e.g., 250°C).[13] Test: Check for blockages or cold spots in the system.
    Incorrect GC Effluent Split Ratio If too much of the column effluent is directed to the Flame Ionization Detector (FID), the amount reaching the antenna may be insufficient to elicit a response. Verify: Use a standard 50:50 split ratio. Test: If responses are weak, adjust the split ratio to favor the EAD outlet, ensuring enough compound still reaches the FID for chemical detection.

Frequently Asked Questions (FAQs)

  • Q1: Why is the specific isomeric ratio of this compound so important?

    • A1: The isomeric ratio is a key component of species recognition in many insects, particularly moths.[1] A precise blend of (Z) and (E) isomers ensures that only males of the same species are attracted, preventing interspecific mating. Deviations from the natural ratio can lead to a significant drop in attraction or even cause repellency.

  • Q2: What is the first step to determine the natural blend ratio of a new insect species?

    • A2: The first step is to collect volatile compounds from calling females. This can be done by solvent extraction of the pheromone gland or by collecting airborne volatiles released by the female. The extract is then analyzed using coupled Gas Chromatography-Electroantennography (GC-EAD) to identify which compounds elicit an electrical response from a male antenna. Subsequent analysis by GC-MS is used to identify the chemical structures and determine their relative ratios.[12][13]

  • Q3: How do environmental factors affect field trapping experiments?

    • A3: Wind, temperature, and rain can significantly influence the outcome of field trials. Wind is necessary to create a pheromone plume for the insect to follow. Temperature affects both the release rate of the pheromone from the lure and the activity level of the insect. Heavy rain can damage traps and wash away the pheromone plume. It is crucial to monitor and record these conditions during experiments.

  • Q4: Can a blend that is successful in the lab fail in the field?

    • A4: Yes, this is a common challenge. A controlled lab environment, like a wind tunnel, cannot fully replicate the complexities of a natural setting.[14] Factors like competing odors from plants, presence of predators, variable weather conditions, and the larger spatial scale of the field can all influence an insect's behavior differently than in the lab. Therefore, field validation is a mandatory final step in optimizing a pheromone blend.[15]

Quantitative Data Summary

The optimal blend of pheromone isomers can vary significantly between species and even between different geographic populations of the same species.

SpeciesCompound(s)Optimal Isomer Ratio (Z:E)Reference
Ostrinia nubilalis (European Corn Borer, Z-strain)(Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate97:3[16]
Ostrinia nubilalis (European Corn Borer, E-strain)(Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate1:99[1]
Grapholita molesta (Oriental Fruit Moth)(Z)-8-Dodecenyl acetate & (E)-8-Dodecenyl acetate~93:6[17]
Euhyponomeutoides albithoracellus (Currant Bud Moth)(E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate25:75 to 50:50 (E:Z)[2]

Experimental Protocols & Visualizations

Gas Chromatography-Electroantennography (GC-EAD) Analysis

This protocol outlines the essential steps for identifying biologically active compounds from a chemical mixture.

Methodology:

  • Antenna Preparation:

    • Excise an antenna from a male insect at its base.

    • Cut a small portion from the distal tip of the antenna.

    • Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., insect Ringer's solution). The base is connected to the reference electrode and the tip to the recording electrode.

  • GC-EAD System Setup:

    • Inject the pheromone extract or synthetic blend into the GC. The GC column effluent is split (typically 1:1) between the Flame Ionization Detector (FID) and the EAD outlet.

    • The EAD outlet directs the effluent through a heated transfer line into a purified, humidified air stream flowing over the prepared antenna.[12]

    • The amplified signal from the antenna (the electroantennogram) and the signal from the FID are recorded simultaneously.

  • Data Analysis:

    • Align the FID chromatogram and the electroantennogram.

    • Peaks in the FID trace that correspond in time with a significant voltage drop (depolarization) in the EAD trace are identified as biologically active compounds.

Workflow Diagram:

GCEAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results extract Pheromone Gland Extraction gc_inject Inject Sample into GC extract->gc_inject antenna_prep Antennal Preparation ead Antenna as Detector (EAD) antenna_prep->ead splitter Column Effluent Splitter (1:1) gc_inject->splitter fid Flame Ionization Detector (FID) splitter->fid to Chemical Detector splitter->ead to Biological Detector recorder Simultaneous Recording fid->recorder ead->recorder analysis Align Signals & Identify Active Peaks recorder->analysis WindTunnel_Logic start Male Insect Released Downwind plume Pheromone Plume Detected? start->plume activation Activation (Wing Fanning) plume->activation Yes no_response No Response plume->no_response No takeoff Take-off activation->takeoff upwind Oriented Upwind Flight takeoff->upwind source Source Contact (Successful) upwind->source Maintains Contact lost_plume Loses Plume (Casting Flight) upwind->lost_plume Loses Contact lost_plume->upwind Re-contacts Pheromone_Pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Complex PBP-Pheromone Complex PBP->Complex SNMP1 SNMP1 Complex->SNMP1 interacts with Membrane Dendritic Membrane of Neuron PR_Orco Pheromone Receptor (PR/Orco Complex) SNMP1->PR_Orco transfers to G_Protein G-Protein Cascade (Metabotropic) PR_Orco->G_Protein Metabotropic (Indirect Gating) Ion_Channel Ion Channel Opening PR_Orco->Ion_Channel Ionotropic (Direct Gating) G_Protein->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx AP Action Potential to Brain Depolarization->AP

References

Technical Support Center: Overcoming Lure and Trap Saturation with 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-dodecenyl acetate as a pheromone lure. The information provided will help address common issues, particularly lure and trap saturation, to ensure the successful execution of experiments.

Troubleshooting Guides

Issue: Low or No Trap Capture
Possible Cause Troubleshooting Steps
Incorrect Lure Dosage (Too Low) - Verify the recommended dosage for the target species. - If no recommendation is available, conduct a dose-response study (see Experimental Protocols). - Ensure the lure has not expired and has been stored correctly (cool, dark conditions).
Lure or Trap Saturation (Too High Dosage) - Reduce the pheromone load in the lure. - Increase the distance between traps to reduce atmospheric concentration. - Refer to the FAQ on signs of lure saturation.
Environmental Factors - Check for competing odors from other sources (e.g., other experiments, natural pheromone sources). - Ensure traps are placed upwind of the target area. - Avoid placing traps in areas with high wind speeds that can disrupt the pheromone plume.
Trap Placement and Maintenance - Ensure the trap is placed at the correct height for the target insect. - Regularly check and replace sticky liners or collection chambers if they are full of insects or debris. - Confirm that the lure is correctly positioned within the trap as per the manufacturer's instructions.
Low Pest Population - Consider the time of year and the life cycle of the target insect. - Deploy traps during the peak activity period of the target species.
Issue: High Variance in Trap Catches Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Lure Preparation - Ensure precise and consistent loading of this compound in each lure. - Use a calibrated dispenser for accurate dosing.
Micro-environmental Differences - Standardize trap placement to minimize variations in sun exposure, wind, and proximity to vegetation. - Use a randomized block design in your experimental setup to account for field heterogeneity.
Trap Interference - Ensure traps are spaced sufficiently far apart to prevent interference between pheromone plumes. A minimum distance of 20-30 meters is a general guideline, but this may need to be adjusted based on the specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of lure and trap saturation?

A1: Signs of lure and trap saturation can include:

  • Reduced trap captures at high pheromone concentrations: This is the most definitive sign. As you increase the lure dosage beyond an optimal point, the number of captured insects decreases. This is because the high concentration of the pheromone can act as a repellent or cause sensory adaptation in the target insects, making it difficult for them to locate the trap source.

  • Insects landing near the trap but not entering: You may observe the target insects flying around the trap but failing to enter. The high pheromone concentration can cause confusion and disrupt their ability to pinpoint the exact location of the lure.

  • "Flash-off" effect with new lures: Freshly deployed lures with a high load can release a large burst of pheromone initially, leading to a temporary period of reduced captures until the release rate stabilizes.

Q2: How can I determine the optimal dosage of this compound for my specific application?

A2: The optimal dosage is species-specific and can be influenced by environmental conditions. It is highly recommended to conduct a dose-response experiment. This typically involves deploying traps with a range of lure dosages (e.g., logarithmic scale such as 0.1 mg, 1 mg, 10 mg, 100 mg) and a control (no pheromone) to identify the concentration that yields the highest trap capture. Refer to the Experimental Protocols section for a detailed methodology.

Q3: Can I reuse traps that have been baited with a high concentration of this compound?

A3: It is not recommended to reuse traps for different pheromones as the plastic can absorb the chemical, leading to cross-contamination. If you are reusing a trap for the same pheromone after a high-dose experiment, it is crucial to thoroughly clean it with a solvent like hexane and air it out completely to remove any residual pheromone that could interfere with subsequent experiments using a lower dose.

Q4: How does the release rate of the lure affect saturation?

A4: The release rate is a critical factor. A lure with a high initial release rate (a "flash-off") can quickly lead to atmospheric saturation, even if the total pheromone load is not excessive. Using a controlled-release dispenser, such as a rubber septum or a specialized polymer matrix, can help maintain a more consistent and optimal pheromone concentration in the air over time.

Data Presentation

The following table presents example data from a field study on the obliquebanded leafroller, Choristoneura rosaceana, which uses a pheromone blend where a tetradecenyl acetate (a related compound to dodecenyl acetate) is the major component. This data illustrates the principle of how trap capture rates can be affected by lure dosage. The same principles apply when optimizing lures with this compound.

Table 1: Mean Trap Capture of Choristoneura rosaceana Males at Different Pheromone Lure Dosages

Lure Dosage (mg/lure)Mean Weekly Trap Capture (± SEM)
0 (Control)0.5 ± 0.2
0.18.2 ± 1.5
1.015.6 ± 2.8
10.025.3 ± 4.1
20.022.1 ± 3.5

Data adapted from a study on Choristoneura rosaceana, illustrating a decrease in trap capture efficiency at the highest dosage, suggesting the beginning of a saturation effect.[1][2][3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Lure Dosage of this compound

Objective: To identify the concentration of this compound that results in the maximum capture of the target insect species.

Materials:

  • Pheromone traps (e.g., delta traps with sticky liners).

  • This compound (high purity).

  • Controlled-release dispensers (e.g., rubber septa).

  • Solvent (e.g., hexane) for preparing dilutions.

  • Micropipettes.

  • Field stakes or hangers for trap deployment.

  • Randomized block experimental design layout.

Methodology:

  • Lure Preparation:

    • Prepare a series of dilutions of this compound in hexane to achieve a range of dosages. A logarithmic scale is recommended (e.g., 0.01 mg, 0.1 mg, 1 mg, 10 mg, 100 mg).

    • Prepare a solvent-only control lure.

    • Carefully load a precise volume of each dilution onto a separate rubber septum. Allow the solvent to evaporate completely in a fume hood.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Design the experiment using a randomized complete block design to minimize the effects of spatial variation. Each block should contain one of each treatment (lure dosage).

    • The number of blocks will depend on the desired statistical power, with 4-6 blocks being common.

  • Trap Deployment:

    • Place one baited trap at each designated location within the blocks, ensuring a minimum distance of 20-30 meters between traps to prevent interference.

    • Position the traps at a height appropriate for the target species' flight behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Record the number of target insects captured in each trap.

    • Replace sticky liners as needed.

  • Data Analysis:

    • Analyze the trap capture data using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the different lure dosages.

    • The dosage that results in a significantly higher trap catch than the others is considered the optimal dosage under the tested conditions.

Mandatory Visualizations

LureSaturationPathway cluster_0 Pheromone Release & Insect Response cluster_1 Dosage Effect on Trap Capture Lure Pheromone Lure (this compound) Atmosphere Atmospheric Pheromone Concentration Lure->Atmosphere Release Rate Insect Target Insect (Male Moth) Atmosphere->Insect Olfactory Detection Optimal Optimal Dosage Insect->Optimal Optimal Concentration Gradient Saturation Saturation (Excessive Dosage) Insect->Saturation Overwhelming Concentration Gradient Attraction Attraction & Successful Trap Entry Optimal->Attraction Repellency Repellency/Confusion & Reduced Trap Entry Saturation->Repellency

Caption: Signaling pathway illustrating the effect of pheromone dosage on insect response.

TroubleshootingWorkflow Start Start: Low or No Trap Capture CheckLure Check Lure Dosage & Integrity Start->CheckLure DosageCorrect Dosage Appropriate? CheckLure->DosageCorrect TooHigh Decrease Dosage DosageCorrect->TooHigh No (Too High) TooLow Increase Dosage DosageCorrect->TooLow No (Too Low) CheckPlacement Evaluate Trap Placement & Environment DosageCorrect->CheckPlacement Yes TooHigh->CheckPlacement TooLow->CheckPlacement PlacementCorrect Placement Optimal? CheckPlacement->PlacementCorrect AdjustPlacement Adjust Trap Location/ Height/Spacing PlacementCorrect->AdjustPlacement No CheckPopulation Assess Pest Population Density & Timing PlacementCorrect->CheckPopulation Yes AdjustPlacement->CheckPopulation End Problem Resolved CheckPopulation->End

Caption: Experimental workflow for troubleshooting low trap capture rates.

References

Technical Support Center: Large-Scale Synthesis of 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 11-dodecenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for the successful and efficient production of this insect pheromone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of (Z)-11-dodecenyl acetate?

A1: The most common and scalable synthetic strategies for (Z)-11-dodecenyl acetate involve a combination of Grignard reactions and Wittig reactions to construct the carbon backbone and introduce the Z-configured double bond, followed by acetylation. An alternative approach involves acetylenic intermediates that are stereoselectively reduced to the Z-alkene.

Q2: What are the main challenges in achieving high stereoselectivity for the (Z)-isomer in the Wittig reaction?

A2: Achieving high Z-selectivity in the Wittig reaction on a large scale can be challenging. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically used for Z-alkene synthesis, are highly reactive and can lead to a mixture of Z and E isomers if the reaction conditions are not carefully controlled.[1][2] Factors such as the solvent, temperature, and the presence of lithium salts can significantly influence the Z/E ratio.[3]

Q3: What are the safety considerations when performing Grignard reactions at an industrial scale?

A3: Large-scale Grignard reactions present significant safety hazards due to their highly exothermic nature, which can lead to thermal runaways.[4] Ensuring the reaction has initiated before adding the bulk of the alkyl halide is critical to prevent accumulation and a sudden, violent reaction.[5] Continuous monitoring using in-situ techniques like FTIR is recommended for safer scale-up.[5] Additionally, the magnesium turnings used are highly flammable, and appropriate handling and inert atmosphere techniques are essential.[4]

Q4: What are common impurities found in the final this compound product?

A4: Common impurities can include the (E)-isomer of this compound, unreacted 11-dodecen-1-ol, byproducts from the Wittig reaction such as triphenylphosphine oxide, and residual solvents. Side products from the acetylation step, such as di-dodecenyl ether, can also be present. The purity of the final product is crucial for its biological activity as an insect pheromone.

Troubleshooting Guides

Wittig Reaction for (Z)-11-Dodecen-1-ol Synthesis
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Yield of Alkene 1. Incomplete ylide formation. 2. Sterically hindered ketone or aldehyde. 3. Ylide decomposition due to moisture or oxygen.1. Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH) and anhydrous conditions for ylide generation. 2. For hindered carbonyls, consider using the Horner-Wadsworth-Emmons (HWE) reaction.[3] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Low Z:E Stereoselectivity 1. Use of a stabilized or semi-stabilized ylide. 2. Reaction temperature is too high, allowing for equilibration. 3. Presence of lithium salts which can affect the stereochemical outcome.1. Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide).[1] 2. Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control, which typically yields the Z-isomer. 3. Use sodium- or potassium-based strong bases to avoid lithium salt effects if E-isomer formation is a problem.[3]
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct TPPO is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and solubility.1. Crystallization: TPPO can sometimes be crystallized out from a non-polar solvent. 2. Chromatography: Column chromatography is an effective method for separation. 3. Extraction: In some cases, a multi-step extraction procedure can be developed. 4. Alternative Reagents: Consider using ylides derived from short-chain trialkylphosphines, where the resulting phosphine oxide is more easily removed.
Grignard Reaction for Precursor Synthesis
Issue Potential Cause(s) Troubleshooting/Solution(s)
Failure of Grignard Reagent Formation to Initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in the solvent or on glassware. 3. Impurities in the alkyl halide.1. Activate magnesium turnings using methods such as crushing them in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. In-situ monitoring of water content in the solvent can be beneficial.[5] 3. Use high-purity alkyl halide.
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction. 2. Reaction with acidic protons if the substrate contains functional groups like -OH or -COOH.1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling. 2. Protect acidic functional groups before attempting the Grignard reaction. For example, an alcohol can be protected as a silyl ether.[6][7]
Runaway Reaction Highly exothermic nature of the Grignard reaction.[4]1. Use a jacketed reactor with efficient cooling. 2. Add the alkyl halide portion-wise or via a syringe pump to control the reaction rate and temperature. 3. Use in-situ monitoring (e.g., FTIR) to track the consumption of the alkyl halide and ensure a controlled reaction.[5]
Acetylation of 11-Dodecen-1-ol
Issue Potential Cause(s) Troubleshooting/Solution(s)
Incomplete Acetylation 1. Insufficient amount of acetylating agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of catalyst (if used).1. Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC. 3. If using a catalyst like DMAP, ensure it is of good quality and used in the correct amount.
Formation of Byproducts 1. For acid-catalyzed reactions, elimination or ether formation can occur. 2. Polymerization of the unsaturated alcohol under harsh conditions.1. Use milder acetylation conditions, such as acetic anhydride with a non-acidic catalyst (e.g., DMAP) or conducting the reaction under catalyst- and solvent-free conditions.[8] 2. Avoid excessively high temperatures and strong acids.
Difficult Purification The product and starting material may have similar boiling points, making distillation challenging.1. Use column chromatography for high-purity separation. 2. Optimize distillation conditions using a fractionating column.

Experimental Protocols

Key Experiment 1: Synthesis of (Z)-11-Dodecen-1-ol via Wittig Reaction

This protocol describes a general procedure that can be adapted for large-scale synthesis.

Materials:

  • (10-Hydroxydecyl)triphenylphosphonium bromide

  • Acetaldehyde

  • Strong base (e.g., n-Butyllithium in hexane or Sodium bis(trimethylsilyl)amide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend (10-hydroxydecyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the strong base (e.g., n-BuLi) dropwise while maintaining the temperature below 5 °C. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at this temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 11-dodecen-1-ol by column chromatography on silica gel.

Key Experiment 2: Acetylation of (Z)-11-Dodecen-1-ol

This protocol outlines a general procedure for the final acetylation step.

Materials:

  • (Z)-11-Dodecen-1-ol

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base and solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve (Z)-11-dodecen-1-ol in pyridine or a mixture of a non-polar solvent and triethylamine.

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Data Presentation

Table 1: Comparison of Reaction Conditions on Z:E Selectivity in Wittig Reactions

Ylide TypeBaseSolventTemperature (°C)Typical Z:E RatioReference
Non-stabilizedn-BuLiTHF-78 to 0>95:5[1]
Non-stabilizedNaHMDSTHF-78 to 0>95:5[3]
Semi-stabilizedNaOEtEthanol25Mixture of isomers[9]
StabilizedNaHDMF25<10:90[1]

Table 2: Typical Yields and Purity at Different Stages of Synthesis

Synthesis Step Typical Yield (%) Typical Purity (%) Purification Method
Grignard Precursor Synthesis70-90>95 (after distillation)Vacuum Distillation
Wittig Reaction (Z-11-dodecen-1-ol)60-80>98 (after chromatography)Column Chromatography
Acetylation (this compound)85-95>99 (after distillation)Vacuum Distillation

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_wittig Wittig Reaction cluster_acetylation Acetylation 10-bromodecan-1-ol 10-bromodecan-1-ol Protecting_Group Protection (e.g., TBDMSCl) 10-bromodecan-1-ol->Protecting_Group Protected_Alcohol Protected 10-bromodecan-1-ol Protecting_Group->Protected_Alcohol Grignard_Formation Grignard Formation (Mg, THF) Protected_Alcohol->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Phosphonium_Salt Phosphonium Salt Formation (PPh3) Ylide_Formation Ylide Formation (Strong Base) Phosphonium_Salt->Ylide_Formation Wittig Wittig Reaction (Acetaldehyde) Ylide_Formation->Wittig Protected_Alkene Protected (Z)-11-dodecen-1-ol Wittig->Protected_Alkene Deprotection Deprotection (e.g., TBAF) Protected_Alkene->Deprotection Z_Alcohol (Z)-11-dodecen-1-ol Deprotection->Z_Alcohol Acetylation Acetylation (Ac2O, Pyridine) Z_Alcohol->Acetylation Final_Product (Z)-11-dodecenyl acetate Acetylation->Final_Product

Caption: Synthetic workflow for (Z)-11-dodecenyl acetate.

troubleshooting_logic Start Start Issue Low Z:E Ratio in Wittig Reaction Start->Issue Check_Ylide Is the ylide non-stabilized? Issue->Check_Ylide Check_Temp Is the reaction temperature low (e.g., < 0 °C)? Check_Ylide->Check_Temp Yes Solution_Ylide Use a non-stabilized ylide. Check_Ylide->Solution_Ylide No Check_Base Is a non-lithium base being used? Check_Temp->Check_Base Yes Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp No Solution_Base Consider using a sodium or potassium-based base. Check_Base->Solution_Base No Success High Z-selectivity Achieved Check_Base->Success Yes Solution_Ylide->Issue Solution_Temp->Issue Solution_Base->Issue

Caption: Troubleshooting logic for low Z:E ratio.

References

Technical Support Center: Extending the Field Life of 11-Dodecenyl Acetate Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and extending the field life of 11-dodecenyl acetate dispensers.

Troubleshooting Guides

This section addresses specific issues that may arise during the deployment and use of this compound dispensers in experimental settings.

Issue 1: Premature Dispenser Failure or Rapid Decline in Trap Captures

Question: My pheromone traps with this compound dispensers showed good initial captures, but their effectiveness dropped off much sooner than the expected field life. What could be the cause?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
High Temperatures Elevated ambient temperatures significantly accelerate the release rate of volatile compounds like this compound from passive dispensers[1].Select dispensers designed for high temperatures, if available. Alternatively, consider a dispenser with a higher initial pheromone load for sustained release in warmer climates. Shielding dispensers from direct sunlight can also help mitigate extreme temperature fluctuations[1].
Improper Storage Pheromone lures are sensitive to heat and light. Storing them at room temperature or in direct sunlight can lead to degradation or premature release of the active ingredient[2].Always store pheromone lures in their original sealed packaging in a refrigerator or freezer, as recommended by the manufacturer, until they are ready to be deployed in the field[3].
Dispenser Type Mismatch Different dispenser types have varying release kinetics. A dispenser designed for short-term monitoring will not be suitable for long-season experiments[4][5].For long-term studies, opt for controlled-release dispensers such as those with membrane reservoirs, micro-encapsulated formulations, or thicker polymer matrices designed for extended field life[5][6][7][8][9].
Chemical Degradation This compound, like many pheromones, can be susceptible to degradation from UV radiation and oxidation, reducing its biological activity.Consider using dispensers that incorporate UV protectants or antioxidants in their formulation. The addition of antioxidants like Butylated hydroxytoluene (BHT) has been shown to prolong the efficacy of some synthetic pheromones[10][11].
Issue 2: Consistently Low or No Trap Captures

Question: I have deployed new this compound dispensers, but I am observing very low or no captures in my traps. What are the potential reasons?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Incorrect Trap Placement The location of the trap is critical for its effectiveness. Traps placed in areas with high wind, or that are obstructed by dense foliage, may not effectively disperse the pheromone plume[2][12].Position traps according to the manufacturer's guidelines, typically within the canopy of the target crop and away from the edges of the field. Ensure there is adequate airflow around the trap to create an effective scent plume[13].
Improper Lure Handling Cross-contamination of lures with other pheromones or even the scent from human hands can deter the target insect species[14][15].Always use clean gloves or tweezers when handling pheromone lures. Never place more than one type of lure in a single trap[3][14][15].
Incorrect Timing Pheromone traps are only effective when the target insect is in its adult, sexually active stage[2].Deploy traps based on the known phenology of the target insect species in your region. Using degree-day models can help predict the emergence of the adult population.
Pheromone Competition If traps are placed too close to each other, or in an area with a high density of mating disruption dispensers, the ability of the target insect to locate a specific trap is diminished[2][16].Ensure a sufficient distance between traps, as recommended by the supplier (often at least 50 meters apart)[3][16]. In mating disruption plots, monitoring traps may require a higher-dose lure to be effective.
Wrong Pest Identification The pheromone this compound is specific to certain insect species. Misidentification of the target pest will lead to the use of an ineffective lure[2].Confirm the identity of the target pest through morphological or molecular methods before selecting and deploying pheromone lures.

Frequently Asked Questions (FAQs)

Q1: How can I extend the field life of my this compound dispensers?

To extend the field life, consider the following strategies:

  • Select a Long-Life Dispenser: Choose dispensers specifically designed for controlled or slow release, such as membrane, micro-encapsulated, or polymer matrix types[5][6][7][9][17].

  • Incorporate Stabilizers: If formulating your own dispensers, the addition of antioxidants like BHT can protect the pheromone from degradation and prolong its activity[10][11].

  • Protect from Environmental Stressors: Where possible, position dispensers to be shielded from direct, intense sunlight and extreme temperatures, which can accelerate release rates[1].

Q2: What are the common types of dispensers for this compound and how do they differ in longevity?

Dispenser Type Description Typical Field Life
Rubber Septa A common and inexpensive option where the pheromone is absorbed into a rubber carrier. They often have a high initial release rate that declines over time[18].4-6 weeks
Polyethylene Vials/Tubes The pheromone is contained within a plastic vial or tube and is released through the permeable walls. These can be designed for a more consistent release rate.6-12 weeks
Membrane Dispensers These consist of a pheromone reservoir sealed with a semi-permeable membrane, allowing for a more controlled and constant release over a longer period[5][17].12-20 weeks
Micro-encapsulated/Sprayable The pheromone is enclosed in microscopic capsules that slowly release the active ingredient over time. These are applied as a spray and create a high density of release points[7][9].Varies with formulation, can be several weeks to months.

Q3: How do environmental conditions affect the release rate of this compound?

Environmental conditions play a crucial role in the release rate and, consequently, the field life of dispensers.

  • Temperature: This is the most significant factor. Higher temperatures increase the volatility of the pheromone, leading to a faster release rate[1].

  • Sunlight: Direct exposure to sunlight can increase the temperature of the dispenser and also cause photodegradation of the pheromone if it is not protected.

  • Wind/Airflow: Increased airflow around the dispenser can accelerate the rate of volatilization from the surface.

Q4: Is there a way to measure the release rate of my dispensers?

Yes, several methods can be used to determine the release rate of pheromones from dispensers:

  • Gravimetric Analysis: This involves periodically weighing the dispensers under controlled conditions (e.g., in an incubator) to determine the mass loss over time[1][6].

  • Volatile Collection: Air is passed over the dispenser, and the released pheromone is trapped on an adsorbent material. The trapped compound is then eluted with a solvent and quantified using gas chromatography (GC)[19][20].

  • Residual Pheromone Analysis: Dispensers are aged in the field for various periods. The remaining pheromone is then extracted from the dispenser and quantified by GC to determine the amount released over time[21].

Experimental Protocols

Protocol 1: Gravimetric Determination of Pheromone Release Rate

Objective: To determine the release rate of this compound from dispensers by measuring weight loss over time under controlled temperature conditions.

Materials:

  • Analytical balance (precision to 0.1 mg)

  • Temperature-controlled incubator

  • Forceps

  • Dispensers loaded with this compound (at least 5 replicates per dispenser type)

  • Data logging software or notebook

Methodology:

  • Label each dispenser with a unique identifier.

  • Using forceps, weigh each dispenser individually on the analytical balance and record the initial weight (W₀).

  • Place the dispensers in a single layer on a tray inside the incubator set to a constant temperature (e.g., 25°C).

  • At regular intervals (e.g., every 24 or 48 hours), remove the dispensers from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Weigh each dispenser and record the weight (Wₜ).

  • Return the dispensers to the incubator.

  • Continue this process for the expected life of the dispenser or until the weight stabilizes.

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The release rate can be calculated for each interval (mg/day) and plotted over time to visualize the release profile.

Protocol 2: Quantification of Residual Pheromone in Field-Aged Dispensers

Objective: To determine the in-field release of this compound by measuring the amount of pheromone remaining in dispensers after field exposure.

Materials:

  • Field-aged dispensers

  • Glass vials with Teflon-lined caps

  • Solvent (e.g., hexane or dichloromethane)

  • Volumetric flasks

  • Pipettes

  • Internal standard (e.g., a stable compound not present in the pheromone blend)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Methodology:

  • Deploy a set of dispensers in the field under typical experimental conditions.

  • At predetermined intervals (e.g., weekly or bi-weekly), collect a subset of the dispensers (e.g., 3-5 replicates).

  • For each collected dispenser, carefully place it into a labeled glass vial.

  • Add a precise volume of solvent to the vial to extract the residual pheromone. It may be necessary to cut the dispenser into smaller pieces to facilitate extraction.

  • Allow the extraction to proceed for a set period (e.g., 24 hours) with occasional agitation.

  • Transfer a known aliquot of the solvent extract to a clean vial.

  • Add a known concentration of the internal standard to the aliquot.

  • Analyze the sample using GC-FID or GC-MS.

  • Create a calibration curve using known concentrations of this compound and the internal standard.

  • Quantify the amount of residual this compound in the extract by comparing its peak area to that of the internal standard and the calibration curve.

  • The amount of pheromone released is the initial amount minus the residual amount.

Visualizations

Troubleshooting_Low_Trap_Capture start Low or No Trap Captures cause1 Incorrect Lure/Trap Setup? start->cause1 cause2 Environmental Factors? start->cause2 cause3 Pest Biology/Behavior? start->cause3 subcause1a Improper Handling? (Cross-contamination) cause1->subcause1a subcause1b Wrong Trap Placement? cause1->subcause1b subcause1c Poor Lure Storage? cause1->subcause1c subcause2a High Winds? cause2->subcause2a subcause2b Pheromone Competition? cause2->subcause2b subcause3a Incorrect Timing? (Pest not in adult stage) cause3->subcause3a subcause3b Wrong Pest ID? cause3->subcause3b solution1a Use gloves/tweezers. Store lures properly. subcause1a->solution1a solution1b Relocate trap to canopy height. subcause1b->solution1b subcause1c->solution1a solution2a Move trap to a more sheltered location. subcause2a->solution2a solution2b Increase distance between traps. subcause2b->solution2b solution3a Consult phenology models and redeploy later. subcause3a->solution3a solution3b Confirm pest identity. subcause3b->solution3b

Caption: Troubleshooting flowchart for low trap captures.

Experimental_Workflow_Residual_Analysis cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis A Deploy Dispensers B Collect Subsets at Regular Intervals (t=1, 2, 3...) A->B C Solvent Extraction of Residual Pheromone B->C D Add Internal Standard C->D E GC-FID/MS Analysis D->E F Quantify Residual Pheromone E->F G Calculate Pheromone Released (Initial - Residual) F->G H Plot Release Curve (Amount Released vs. Time) G->H

References

Troubleshooting Inconsistent Results in 11-Dodecenyl Acetate Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving 11-dodecenyl acetate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in the behavioral responses of insects to this compound in our wind tunnel assays. What are the potential causes?

A1: High variability in behavioral assays is a common challenge. Several factors related to the experimental setup, insect condition, and pheromone stimulus can contribute to this. Consider the following troubleshooting steps:

  • Environmental Conditions:

    • Airflow: Ensure a consistent and laminar airflow in the wind tunnel. Turbulent air can disrupt the pheromone plume, making it difficult for insects to navigate.[1] Use a smoke test to visualize the plume's structure.

    • Temperature and Humidity: Maintain stable temperature and humidity levels within the optimal range for the insect species being tested. Extreme temperatures can reduce insect activity.[1]

    • Light Intensity: Use a consistent and appropriate light intensity for the insect's natural activity period (scotophase or photophase). Uneven lighting can create biases in the flight path.

  • Insect-Related Factors:

    • Age and Mating Status: Use insects of a consistent age and mating status (e.g., virgin males) as their responsiveness to pheromones can vary with age and experience.

    • Acclimatization: Allow insects to acclimate to the experimental conditions (temperature, humidity, light) for a set period before the bioassay.

    • Circadian Rhythm: Conduct assays during the insect's peak activity period, as their sensitivity to pheromones can be under circadian control.

  • Pheromone Stimulus and Lure:

    • Purity and Isomeric Ratio: Verify the purity and isomeric ratio of your this compound standard. Impurities or incorrect isomer blends can lead to reduced or altered behavioral responses.

    • Solvent and Concentration: Ensure the solvent used to dilute the pheromone is pure and evaporates completely, leaving no residue that might be repellent. Inconsistent concentrations on the lure will lead to variable responses.

    • Lure Handling and Storage: Avoid handling lures with bare hands to prevent contamination with skin oils or other odors.[2] Store pheromone solutions and lures in a cool, dark place to prevent degradation. Pheromones are volatile and can break down in sunlight or high temperatures.[1]

Q2: Our electroantennography (EAG) recordings show a weak or no response to this compound. What could be the problem?

A2: A weak or absent EAG response can stem from issues with the antennal preparation, the recording setup, or the stimulus delivery.

  • Antennal Preparation:

    • Antennal Health: Use healthy, undamaged antennae from insects of the appropriate sex (typically males for female-produced sex pheromones). Desiccated or damaged antennae will not produce reliable signals.

    • Electrode Contact: Ensure good electrical contact between the electrodes and the antenna. Use a suitable electrolyte solution and position the antenna correctly.

  • Recording Setup:

    • Grounding: Check that your EAG setup is properly grounded to minimize electrical noise, which can obscure the signal.

    • Amplification: Verify that the amplifier settings are appropriate for the expected signal range.

  • Stimulus Delivery:

    • Pheromone Concentration: The concentration of this compound may be too low to elicit a strong response. Prepare a range of serial dilutions to test.

    • Airflow: The airflow carrying the stimulus to the antenna must be consistent. An airflow that is too slow may not deliver enough of the compound, while one that is too fast may be disruptive.

    • Antennal Fatigue: Avoid rapid, repeated stimulation of the same antenna. Allow sufficient recovery time between puffs.

Q3: We are seeing inconsistent results in our field trials with this compound-baited traps. What factors should we consider?

A3: Field trials introduce numerous environmental variables that can affect trap catch and lead to inconsistent data.

  • Trap Placement:

    • Wind Direction and Speed: Place traps in locations where the prevailing winds will effectively disperse the pheromone plume. High winds can disrupt the plume, making it difficult for insects to locate the trap.[1]

    • Competing Odors: Avoid placing traps near sources of strong, competing odors, such as host plants or other pheromone traps, which can draw insects away.[1]

    • Trap Density: If traps are placed too close together, the pheromone plumes may overlap, confusing the insects.

  • Lure and Trap Maintenance:

    • Lure Longevity: Be aware of the release rate and field life of your lures. Replace them at appropriate intervals to ensure a consistent pheromone release.

    • Trap Condition: Regularly check and maintain the traps to ensure they are functioning correctly and are not damaged.

Data Presentation

The following tables provide examples of quantitative data that can be generated from this compound bioassays.

Table 1: Hypothetical Dose-Response Data from Electroantennogram (EAG) Bioassay

Concentration of this compound (µg/µl)Mean EAG Response (mV)Standard Deviation
0 (Control)0.050.01
0.0010.250.05
0.010.600.10
0.11.150.18
11.800.25
101.850.28

Table 2: Representative Behavioral Response of Male Moths to a Pheromone Blend in a Wind Tunnel Bioassay

This table presents example data on the sequential behaviors of male moths in response to different doses of a sex pheromone blend. The behaviors are ordered from initial activation to successful source location.[3]

Treatment (ppm)Take-off (%)150 cm from Source (%)100 cm from Source (%)50 cm from Source (%)Landing on Source (%)
509275604530
1009888807265
1509582706050
2009378655542
2509070584835
3008865524028
3508560483522
4008255423018
Control102000

Experimental Protocols

1. Wind Tunnel Bioassay Protocol

This protocol is adapted from established methods for studying moth responses to sex pheromones.[3]

  • Wind Tunnel Setup:

    • Use a wind tunnel with a flight section of approximately 200 cm (length) x 75 cm (height) x 75 cm (width).

    • Maintain a constant airflow of around 30 cm/s.

    • Conduct experiments during the insect's scotophase (dark period) under low-intensity red light (e.g., 0.3 lux).

    • Maintain the temperature and relative humidity at optimal levels for the species (e.g., 27 ± 2 °C and 55 ± 5% RH).

  • Pheromone Source Preparation:

    • Prepare different concentrations of this compound in a high-purity solvent (e.g., hexane).

    • Apply a known volume of the test sample onto a filter paper placed within a lure at the upwind end of the tunnel.

  • Insect Preparation and Release:

    • Use virgin male moths, typically 2-3 days post-eclosion.

    • Acclimatize the moths to the wind tunnel conditions for at least 30 minutes before testing.

    • Release individual males from a platform at the downwind end of the tunnel.

  • Data Collection:

    • Observe and record the male's flight behavior for a set period (e.g., 5 minutes).

    • Record a sequence of behaviors, such as:

      • Take-off

      • Upwind flight (e.g., reaching 150 cm, 100 cm, and 50 cm from the source)

      • Landing on the source

    • Use a fresh male for each replicate and clean the wind tunnel with an appropriate solvent between testing different concentrations.

2. Electroantennography (EAG) Protocol

This protocol is based on standard EAG recording techniques.

  • Insect Preparation:

    • Select a healthy adult male insect.

    • Carefully excise an antenna at its base using micro-scissors.

  • Electrode Preparation and Mounting:

    • Prepare two glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., saline).

    • Mount the excised antenna between the two electrodes, with the basal end in contact with the reference electrode and the distal tip with the recording electrode.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent.

    • Apply a known volume of the pheromone solution onto a piece of filter paper and allow the solvent to evaporate.

    • Place the filter paper in a stimulus delivery device (e.g., a Pasteur pipette).

    • Deliver a short puff of purified and humidified air through the delivery device over the antenna.

  • Data Recording and Analysis:

    • Place the antennal preparation in a continuous stream of clean, humidified air.

    • Record the depolarization of the antenna using an amplifier and data acquisition software.

    • Measure the amplitude of the EAG response in millivolts (mV).

    • Use a control puff of solvent alone to establish a baseline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis cluster_results Results & Troubleshooting insect_prep Insect Preparation (Age, Sex, Acclimatization) wind_tunnel Wind Tunnel Assay insect_prep->wind_tunnel eag EAG Assay insect_prep->eag stimulus_prep Stimulus Preparation (Purity, Concentration, Solvent) stimulus_prep->wind_tunnel stimulus_prep->eag behavioral_data Behavioral Data (Flight tracking, Response %) wind_tunnel->behavioral_data eag_data EAG Data (Response Amplitude) eag->eag_data interpretation Interpretation behavioral_data->interpretation eag_data->interpretation troubleshooting Troubleshooting (Inconsistent Results) interpretation->troubleshooting signaling_pathway pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding or_complex Odorant Receptor (OR) + Orco Complex obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Neuron Depolarization ion_channel->depolarization Ion Influx signal Signal to Antennal Lobe depolarization->signal behavior Behavioral Response signal->behavior

References

impact of environmental factors on 11-dodecenyl acetate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-dodecenyl acetate. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that can arise during the use of this compound, particularly concerning its efficacy and stability.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Why am I observing lower than expected efficacy of my this compound sample? Degradation due to improper storage: Pheromones are volatile chemicals that can degrade if not stored correctly. Exposure to high temperatures or direct sunlight can break down the compound, rendering it ineffective.[1]- Store this compound at the recommended temperature, typically in a cool, dark place. Refer to the Certificate of Analysis for specific storage conditions. - Avoid storing lures in vehicles or in direct sunlight.[1]
Incorrect lure placement or trap design: The effectiveness of the pheromone is highly dependent on the proper placement and type of trap used for the target insect.- Ensure traps are positioned where the target insect is most likely to be present.[1] - Use a trap design that is appropriate for the target species and allows for effective pheromone release.
Competing odors in the environment: The presence of other strong smells can interfere with the insect's ability to detect the pheromone.- Place traps away from areas with strong competing odors, such as food sources or chemical storage.[1]
Is it possible that environmental conditions are affecting my experiment? Extreme Temperatures: Very high or low temperatures can impact insect activity and pheromone release rates. Insects may be less active in cooler temperatures, and high temperatures can cause the pheromone to be released too quickly from dispensers.[1]- Monitor the ambient temperature during your experiments. - If using dispensers, be aware that higher temperatures will increase the release rate, potentially shortening the lifespan of the lure.
High Humidity: While some studies on passive dispensers show that relative humidity may not significantly affect the release rate of some semiochemicals, high humidity can create a water barrier on the dispenser surface, potentially impairing pheromone diffusion.[2]- If working in a high-humidity environment, consider this as a potential factor and, if possible, use a dispenser type less susceptible to moisture effects.
UV Radiation: Sunlight, particularly UV radiation, can degrade pheromone compounds, reducing their effectiveness over time.- If conducting long-term field trials, use a dispenser that offers protection from UV light or includes UV inhibitors in its formulation.
How can I verify the activity of my this compound sample? Loss of biological activity: The compound may have degraded, or the concentration may be too low to elicit a response.- Perform a bioassay, such as an electroantennography (EAG) or a wind tunnel assay, to confirm that the target insect can detect the pheromone. - These techniques can help determine if the issue is with the pheromone itself or other experimental factors.
My results are inconsistent between experiments. What could be the cause? Variability in insect responsiveness: The physiological state of the insects (e.g., age, mating status) can affect their response to the pheromone.- Use insects of a standardized age and physiological state for all bioassays to ensure consistency.[3] - Standardize the time of day for testing, as insect activity can vary with circadian rhythms.
Inconsistent experimental conditions: Changes in airflow, temperature, or light conditions between assays can lead to variable results.- Maintain consistent environmental conditions (temperature, humidity, light, and airflow) for all experimental replicates.

Impact of Environmental Factors on Efficacy: Data Summary

The efficacy of this compound is closely linked to its release rate from dispensers and its stability in the environment. The following tables summarize the expected impact of key environmental factors.

Table 1: Effect of Temperature on Pheromone Release Rate from Passive Dispensers

Higher temperatures generally lead to an exponential increase in the release rate of semiochemicals from passive dispensers.

Temperature (°C)Relative Release RateExpected Lure Longevity
201x (Baseline)High
25~1.5x - 2xModerate to High
30~2.5x - 3.5xModerate
35~4x - 5.5xLow to Moderate
40~5.5x - 7xLow

Note: This table provides an illustrative example based on the principle that release rates increase exponentially with temperature. Actual rates will vary depending on the specific dispenser type and formulation.

Table 2: Effect of Relative Humidity on Pheromone Release Rate from Passive Dispensers

Studies on some passive semiochemical dispensers have shown that relative humidity does not have a significant direct impact on the release rate.

Relative Humidity (%)Effect on Release Rate
30Negligible
50Negligible
80Negligible

Note: While the direct effect on release rate may be minimal, very high humidity could potentially lead to a water barrier on the dispenser surface, indirectly affecting diffusion.[2]

Table 3: Conceptual Impact of UV Radiation on this compound Degradation

UV radiation can lead to the photodegradation of pheromone molecules, reducing the amount of active compound over time.

Exposure Time to UV RadiationConceptual Percentage of Active this compound Remaining
0 hours (Initial)100%
24 hours90% - 95%
48 hours80% - 90%
72 hours70% - 85%
1 week50% - 70%

Note: This table is conceptual and illustrates the general trend of photodegradation. The actual degradation rate will depend on the intensity of the UV radiation, the presence of photosensitizers, and the formulation of the pheromone product.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and ensuring the validity of experimental results.

Protocol 1: Stability Testing of this compound Under Controlled Environmental Conditions

Objective: To quantify the degradation of this compound over time when exposed to controlled temperature, humidity, and UV light.

Materials:

  • This compound standard

  • Environmental chamber with controls for temperature, humidity, and UV light

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5 or DB-Wax)

  • Solvent for extraction (e.g., hexane)

  • Glass vials

  • Micropipettes

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Aliquot a precise volume of the solution into multiple glass vials. Allow the solvent to evaporate, leaving a known amount of the pheromone.

  • Environmental Exposure: Place the vials in an environmental chamber. Set the desired temperature, humidity, and UV light intensity.

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a set of vials from the chamber.

  • Extraction: Add a precise volume of solvent (e.g., hexane) to each vial to extract the remaining this compound.

  • GC Analysis: Analyze the extracts using GC-FID or GC-MS to quantify the amount of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial amount (time 0). Determine the degradation rate under the tested conditions.

Protocol 2: Wind Tunnel Bioassay for Efficacy Testing

Objective: To evaluate the behavioral response of the target insect to this compound under controlled environmental conditions.

Materials:

  • Wind tunnel

  • Source of this compound (e.g., loaded dispenser)

  • Target insects (males of the species for which it is a pheromone)

  • Video recording equipment

  • Controlled airflow, temperature, and light source

Methodology:

  • Acclimation: Acclimate the insects to the experimental conditions (temperature, light) for a set period before the assay.

  • Pheromone Source Placement: Place the this compound source at the upwind end of the wind tunnel.

  • Insect Release: Release individual insects at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and behaviors, such as taking flight, upwind flight orientation, and contact with the pheromone source.

  • Data Quantification: Score the observed behaviors for each insect.

  • Control: Run control experiments with a blank (no pheromone) to assess the baseline activity of the insects.

Protocol 3: Electroantennography (EAG) for Assessing Pheromone Detection

Objective: To measure the electrical response of an insect's antenna to this compound, which can be used to assess the potency of a sample or the degradation of a pheromone over time.

Materials:

  • Electroantennography (EAG) system (including micromanipulators, electrodes, amplifier)

  • Microscope

  • Insect holder

  • Source of purified air

  • Stimulus delivery system

  • This compound solution in a solvent (e.g., paraffin oil)

Methodology:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.

  • Stimulus Preparation: Prepare serial dilutions of the this compound solution.

  • Stimulus Delivery: A puff of air is passed over the antenna to record a baseline response. Then, a puff of air carrying the pheromone stimulus is delivered to the antenna.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is recorded.

  • Dose-Response Curve: Test a range of concentrations to generate a dose-response curve.

  • Data Analysis: The amplitude of the EAG response is proportional to the amount of pheromone detected by the antenna.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_exposure Environmental Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot evaporate Evaporate Solvent aliquot->evaporate chamber Place in Environmental Chamber evaporate->chamber Transfer Samples set_conditions Set Temp, Humidity, UV chamber->set_conditions extract Extract with Solvent set_conditions->extract At Timed Intervals gc_analysis GC-FID/MS Analysis extract->gc_analysis quantify Quantify Remaining Pheromone gc_analysis->quantify

Diagram 1: Workflow for Stability Testing of this compound.

Wind_Tunnel_Bioassay_Workflow insect_prep Insect Acclimation release Release Insect Downwind insect_prep->release pheromone_setup Place Pheromone Source Upwind pheromone_setup->release observe Record Behavior release->observe analyze Score Behavioral Responses observe->analyze control Run Control (No Pheromone) control->observe Environmental_Factors_Impact cluster_factors Environmental Factors cluster_effects Primary Effects Efficacy This compound Efficacy Temperature Temperature Release_Rate Pheromone Release Rate Temperature->Release_Rate Increases Humidity Humidity Humidity->Release_Rate Minimal Direct Effect UV_Light UV Light Degradation Pheromone Degradation UV_Light->Degradation Increases Release_Rate->Efficacy Impacts Degradation->Efficacy Impacts

References

quality control standards for commercial 11-dodecenyl acetate lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of commercial 11-dodecenyl acetate lures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and deployment of this compound pheromone lures in experimental settings.

Q1: What is the recommended way to store and handle this compound lures to ensure their stability?

A: Pheromones are volatile chemicals that can degrade if not stored properly.[1] To maintain lure integrity, they should be stored in a cool, dark environment, ideally in a freezer at or below -20°C, in their original sealed packaging until use. When handling lures, always use gloves or tweezers to avoid contamination from skin oils and to prevent direct contact.[2] Physical contact can transfer pheromone molecules to unintended surfaces.[2] Avoid exposing lures to direct sunlight or high temperatures, such as inside a vehicle, as this can accelerate degradation and render them ineffective.[1]

Q2: We are experiencing low to no capture of the target insect species. What are the potential causes?

A: Low capture rates can stem from several factors. A systematic check is recommended:

  • Lure Age and Efficacy: The lure may have exceeded its recommended field life, which is often around 90 days, leading to reduced pheromone output.

  • Incorrect Trap Placement: Traps should be positioned where the target insect is most likely to be present.[1][3] For example, traps for crawling insects should not be suspended in the air.[1]

  • Environmental Conditions: Extreme temperatures can reduce insect activity; most stored product pests are less active below 18°C (65°F) or above 35°C (95°F).[1][3] Strong air currents can also disrupt the pheromone plume, making it difficult for insects to locate the trap.[1][3]

  • Species Misidentification: Pheromones are highly species-specific.[1] Ensure the correct lure is being used for the target insect.

  • Insect Life Cycle: Pheromone traps typically attract adult insects. If the target population is predominantly in the larval stage, capture rates will be low.[1][3]

  • Competing Odors: Nearby food sources or other strong odors can draw insects away from the traps.[3]

Q3: How can we verify the chemical purity and loading dose of a new batch of lures?

A: The most reliable method for verifying the chemical identity, purity, and concentration of this compound in a lure is Gas Chromatography-Mass Spectrometry (GC-MS).[4] This technique separates the volatile components of the lure and provides a mass spectrum for identification.[5] By comparing the results to a certified reference standard, you can confirm the presence and purity of the active ingredient and identify potential contaminants or degradation products. Commercial suppliers often specify a purity of >99%.[6][7]

Q4: We are capturing non-target species in our traps. How can this be minimized?

A: While pheromones are generally species-specific, attraction of closely related species can occur.[8] Several factors can influence non-target captures:

  • Trap Design: Some trap designs are more selective than others.[9] Experimenting with different trap types (e.g., funnel vs. delta) may reduce captures of non-target insects.[9]

  • Lure Blends: Some commercial lures may contain blends of pheromones that attract multiple species.[2] Verify the composition of your lure with the manufacturer.

  • Predator Attraction: Some predators have evolved to detect insect pheromones to locate their prey and may be captured in traps.[9] Minimizing non-target captures often involves a combination of using highly specific lures and optimizing trap design and placement.[8]

Q5: How long do lures typically last in the field, and when should they be replaced?

A: The field longevity of a pheromone lure depends on its formulation, dispenser type, and environmental conditions like temperature and airflow.[1][8] Many commercial lures are designed to be effective for a specific period, often around 90 days.[1] However, in hotter climates, the pheromone may evaporate faster, necessitating more frequent replacement, perhaps every four to six weeks.[10] It is crucial to follow the manufacturer's recommendations and replace lures on a regular schedule to ensure consistent data collection.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the quality control of this compound lures.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₂₆O₂ [5][11][12]
Molecular Weight 226.35 g/mol [5][7][11]
Purity (Typical) >99% [6][7]

| CAS Number | 35153-10-7 |[11][12] |

Table 2: Standard Quality Control Parameters

Parameter Typical Specification Analytical Method
Chemical Purity >99% of specified isomer GC-MS
Isomeric Ratio Conforms to product specification (e.g., Z/E ratio) GC-MS
Loading Dose Within ±10% of stated amount GC-MS with internal standard
Release Rate Conforms to manufacturer's profile Gravimetric analysis over time, Headspace GC
Biological Activity Elicits significant antennal response Electroantennography (EAG)

| Field Efficacy | Significant increase in trap capture vs. control | Field Bioassay |

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

Protocol 1: Purity and Concentration Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity, isomeric ratio, and concentration of this compound in a commercial lure.

Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Non-polar (e.g., DB-5MS) and/or polar (e.g., HP-INNOWax) capillary columns.

  • Certified reference standard of this compound.

  • Internal standard (e.g., tetradecyl acetate).

  • Hexane (HPLC grade).

  • Volumetric flasks, syringes, and vials.

  • Pheromone lure sample.

Procedure:

  • Sample Preparation:

    • Carefully extract the pheromone from the lure dispenser using a known volume of hexane (e.g., 1 mL) for a set period (e.g., 24 hours).

    • Prepare a stock solution of the this compound reference standard in hexane.

    • Prepare a stock solution of the internal standard in hexane.

    • Create a calibration curve by preparing serial dilutions of the reference standard, each containing a fixed amount of the internal standard.

    • Prepare the lure extract sample for injection, adding the same fixed amount of internal standard.

  • GC-MS Analysis:

    • Set the GC oven temperature program (e.g., initial temp 60°C, ramp to 250°C at 10°C/min).

    • Set injector and detector temperatures (e.g., 250°C).

    • Inject 1 µL of each calibration standard and the sample extract.

    • Run the MS in full scan mode (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the reference standard.[5]

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the reference standards.

    • Determine the concentration of this compound in the lure extract from the calibration curve.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: Biological Activity Assessment by Electroantennography (EAG)

Objective: To measure the physiological response of the target insect's antenna to the pheromone lure, confirming its biological activity.

Materials:

  • Live, sexually mature male insects of the target species.

  • EAG system (micromanipulators, electrodes, amplifier, recording software).[13]

  • Dissecting microscope.

  • Glass capillaries filled with saline solution (e.g., Ringer's solution).[14]

  • Purified, humidified air stream for stimulus delivery.

  • Lure sample and a solvent control (e.g., hexane).

Procedure:

  • Antenna Preparation:

    • Immobilize a live insect.

    • Excise one antenna at its base using micro-scissors.[13]

    • Mount the antenna between the two electrodes by inserting the base and the tip into the saline-filled glass capillaries.[14]

  • EAG Recording:

    • Position the antenna in a continuous stream of humidified air.

    • Introduce a puff of air (stimulus) passed over the pheromone lure into the main air stream for a short duration (e.g., 0.5 seconds).[15]

    • Record the resulting voltage deflection (depolarization) from the antenna. This is the EAG response.[13]

    • Allow the antenna to recover between stimuli (e.g., 30-60 seconds).

    • Test a solvent blank and a positive control (synthetic standard) for comparison.

  • Data Analysis:

    • Measure the amplitude (in millivolts) of the negative voltage deflection for each stimulus.

    • Normalize the response to the lure by comparing it to the response elicited by a known concentration of the synthetic standard.

    • A statistically significant response compared to the solvent blank indicates the lure is biologically active.

Protocol 3: Lure Efficacy Evaluation by Field Bioassay

Objective: To assess the attractiveness of the pheromone lure to the target insect species under field conditions.

Materials:

  • Pheromone lures to be tested.

  • Control (blank) lures.

  • Standardized insect traps (e.g., delta, funnel, or panel traps).[9][16]

  • Experimental site with a known population of the target insect.

  • Randomized block experimental design layout.

Procedure:

  • Experimental Setup:

    • Design a randomized complete block experiment with multiple replicates (blocks).

    • Within each block, place traps baited with the test lure and control traps at a sufficient distance apart (e.g., >20 meters) to avoid interference.

    • Place traps at a height and location appropriate for the target species' behavior.[17]

  • Trap Deployment and Monitoring:

    • Deploy the traps according to the experimental design.

    • Check traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

    • At each check, count and record the number of target insects captured in each trap.

    • Clear the traps of all insects after counting.

  • Data Analysis:

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the mean number of insects caught in pheromone-baited traps versus control traps.[18]

    • A significantly higher capture rate in the test traps indicates that the lure is effective at attracting the target species in the field.[18]

Visualizations

The following diagrams illustrate key workflows and relationships in the quality control of pheromone lures.

TroubleshootingWorkflow start Low or No Insect Capture q_placement Is trap placement correct for the target species? start->q_placement a_placement Adjust trap location, height, and orientation based on species biology. q_placement->a_placement No q_lure_status Is the lure within its recommended field life? q_placement->q_lure_status Yes a_placement->q_lure_status a_lure_replace Replace lure with a new one from proper storage. q_lure_status->a_lure_replace No q_env Are environmental conditions (temp, wind) optimal for insect flight? q_lure_status->q_env Yes end_node Problem Resolved / Data Collection Continues a_lure_replace->end_node a_env Check weather data. Redeploy during favorable conditions. q_env->a_env No q_species Is the lure correct for the identified target species? q_env->q_species Yes a_env->end_node a_species Verify species ID and confirm lure specificity with the supplier. q_species->a_species No q_quality Is the lure batch chemically and biologically active? q_species->q_quality Yes a_species->end_node a_quality Perform QC checks: - GC-MS for purity - EAG for activity - Contact supplier q_quality->a_quality No q_quality->end_node Yes a_quality->end_node

Caption: Troubleshooting decision tree for low insect capture rates.

QC_Workflow start Receive New Lure Batch step1 Visual & Documentation Check (Packaging, Lot #, Expiry Date) start->step1 step2 Chemical Analysis (GC-MS) - Purity - Isomeric Ratio - Loading Dose step1->step2 decision1 Chemical Specs Met? step2->decision1 step3 Biological Assay (EAG) - Confirm Antennal Response decision1->step3 Yes fail Reject Batch / Contact Supplier decision1->fail No decision2 Biologically Active? step3->decision2 step4 Field Bioassay (Sub-sample) - Test attractiveness vs. control decision2->step4 Yes decision2->fail No decision3 Effective in Field? step4->decision3 pass Batch Approved for Use decision3->pass Yes decision3->fail No

Caption: Quality control workflow for commercial pheromone lures.

References

Validation & Comparative

Comparative Efficacy of 11-Dodecenyl Acetate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of insect pheromones is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative analysis of the efficacy of 11-dodecenyl acetate, a common component of lepidopteran sex pheromones, and its various analogs. The information is compiled from peer-reviewed studies and presented to facilitate informed decisions in the design and development of novel semiochemical-based pest control solutions.

Quantitative Efficacy Comparison

The biological activity of pheromones and their analogs is typically assessed through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall olfactory response of an insect's antenna to a given compound, providing a measure of neural detection. Wind tunnel assays and field trapping experiments, on the other hand, evaluate the behavioral response, such as upwind flight and trap capture, which are more direct measures of a compound's effectiveness as an attractant.

The following table summarizes the comparative efficacy of various analogs of dodecenyl acetate based on data from several studies. Efficacy is presented relative to the parent compound where possible, or as a qualitative assessment of activity.

Compound/AnalogModification TypeTest Insect(s)EAG ResponseBehavioral Response (Wind Tunnel/Field Trapping)Reference(s)
(Z)-7-Dodecenyl Acetate Positional IsomerAgrotis segetum (Turnip Moth)StrongStrong attractant, often a primary pheromone component.[1]
(E)-7-Dodecenyl Acetate Geometric IsomerAgrotis segetumWeaker than (Z) isomerOften inhibitory or significantly less attractive than the (Z) isomer.[1]
(Z)-9-Dodecenyl Acetate Positional IsomerVarious LepidopteraSpecies-dependentAttractant for some species, often as a minor component in a blend.[2]
(E)-9-Dodecenyl Acetate Geometric IsomerVarious LepidopteraSpecies-dependentActivity varies; can be an attractant, synergist, or inhibitor depending on the species.[2]
(Z)-5-Decenyl Acetate Chain-shortened AnalogAgrotis segetumActiveChain-shortening generally reduces activity compared to the optimal chain length.[3]
Dodecyl Acetate Saturated AnalogCabbage Looper MothModerateCan act as a secondary pheromone component or have a synergistic effect.[2]
(Z)-9-Tetradecenyl Acetate Chain-extended AnalogVarious NoctuidaeStrongA common pheromone component in many moth species.[1]
(Z)-7-Dodecenol Functional Group Modification (Alcohol)Asian Elephant (as a proxy for general receptor interaction)N/AReduced bioactivity compared to the acetate, suggesting the importance of the acetate group.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of pheromone analogs. Below are generalized methodologies for key experiments cited in the literature.

Electroantennography (EAG)

EAG is used to measure the electrical response of the entire antenna to an odorant stimulus.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 500 ms).

  • Data Recording: The depolarization of the antennal preparation is recorded as a negative voltage deflection. The amplitude of this deflection is proportional to the magnitude of the olfactory response.

  • Controls: A solvent blank (e.g., hexane) is used as a negative control, and a standard compound known to elicit a strong response is used as a positive control.

  • Data Analysis: EAG responses are typically normalized to the response of the positive control to allow for comparison across different preparations and experiments.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the flight behavior of insects in response to a pheromone plume.

  • Tunnel Setup: A wind tunnel is used to create a laminar airflow of a controlled speed (e.g., 0.3 m/s). The tunnel is typically illuminated with red light to simulate crepuscular or nocturnal conditions.

  • Pheromone Source: A specific dose of the test compound is applied to a dispenser (e.g., a filter paper or rubber septum) placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moth are recorded. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for each test compound and concentration.

Field Trapping

Field trapping experiments assess the attractiveness of a pheromone or analog under natural conditions.

  • Trap and Lure Preparation: Pheromone traps (e.g., delta or wing traps) are baited with lures (e.g., rubber septa) impregnated with a specific dose of the test compound.

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Traps are typically placed at a specific height and distance from each other.

  • Trap Monitoring: Traps are checked at regular intervals, and the number of captured male moths is recorded.

  • Data Analysis: The mean number of moths captured per trap per time period is calculated for each treatment. Statistical analysis (e.g., ANOVA) is used to compare the effectiveness of different lures.

Mandatory Visualizations

Signaling Pathway for Pheromone Perception

Pheromone_Perception cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron P Pheromone Molecule PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) P_PBP->OR Activation Signal Signal Transduction Cascade OR->Signal Response Neuronal Response (Action Potential) Signal->Response

Caption: Generalized signaling pathway of insect pheromone perception.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound & Analogs EAG Electroantennography (EAG) Synthesis->EAG WindTunnel Wind Tunnel Bioassay Synthesis->WindTunnel FieldTrapping Field Trapping Experiment Synthesis->FieldTrapping Data Quantitative Data Collection EAG->Data WindTunnel->Data FieldTrapping->Data Comparison Comparative Efficacy Analysis Data->Comparison

Caption: Workflow for the comparative efficacy evaluation of pheromone analogs.

Logical Relationship of Structural Modifications

SAR_Logic cluster_mods Structural Modifications Parent This compound (Parent Compound) Positional Positional Isomers (e.g., 7-, 9-) Parent->Positional affects Geometric Geometric Isomers (E/Z) Parent->Geometric affects ChainLength Chain Length (Shorter/Longer) Parent->ChainLength affects FunctionalGroup Functional Group (e.g., Alcohol, Aldehyde) Parent->FunctionalGroup affects Activity Biological Activity (Attraction/Inhibition) Positional->Activity Geometric->Activity ChainLength->Activity FunctionalGroup->Activity

Caption: Logical relationship between structural modifications and biological activity.

References

Unveiling the Chemical Symphony: A Guide to Synergistic and Antagonistic Effects in 11-Dodecenyl Acetate Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions within pheromone blends is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative analysis of the synergistic and antagonistic effects observed in blends containing 11-dodecenyl acetate and its analogs, supported by experimental data and detailed protocols.

The efficacy of a pheromone lure is not solely dependent on the presence of a single active compound but is often dramatically influenced by the precise ratio of multiple components. These interactions can either enhance the attractiveness of the blend (synergism) or reduce its effectiveness (antagonism). This guide delves into these critical interactions, offering a quantitative comparison of different blend compositions and their impact on insect behavior.

Data Presentation: Comparative Analysis of Pheromone Blend Efficacy

The following tables summarize quantitative data from field trapping experiments, illustrating the synergistic and antagonistic effects of different pheromone blends. The data is adapted from studies on insect species that utilize C12 and C14 acetates as key components of their sex pheromones, providing a valuable comparative framework for researchers working with this compound.

Table 1: Synergistic Effects of Binary Acetate Blends on Male Moth Trap Captures

Treatment (E:Z ratio of 11-tetradecenyl acetate)Mean Male Moths Captured (±SE)Statistical Significance
100:0 (E only)5.3 ± 1.5c
75:2528.7 ± 5.8ab
50:5045.2 ± 8.1a
25:7548.9 ± 9.3a
0:100 (Z only)12.6 ± 2.9bc
Control (unbaited)0.2 ± 0.1d

Data adapted from Svensson et al., 2023. Means with the same letter are not significantly different (ANOVA, p < 0.05).[1][2] This table clearly demonstrates a synergistic effect when (E)- and (Z)-11-tetradecenyl acetate are presented as a blend, with the 50:50 and 25:75 ratios being significantly more attractive than the individual isomers.[1][2]

Table 2: Antagonistic Effects of Additional Components on a Synergistic Blend

Treatment (Components added to a 1:1 E/Z-11-tetradecenyl acetate blend)Mean Male Moths Captured (±SE)Statistical Significance
1:1 E/Z Acetate Blend (Control)35.6 ± 6.7a
+ (E)-11-tetradecenol2.1 ± 0.8b
+ (Z)-11-tetradecenol3.4 ± 1.1b
+ Tetradecyl acetate31.2 ± 5.9a

Data adapted from Svensson et al., 2023. Means with the same letter are not significantly different (ANOVA, p < 0.05).[1][2] This table illustrates the antagonistic effect of adding the corresponding alcohols to the attractive acetate blend, significantly reducing trap captures.[1][2] In contrast, the addition of tetradecyl acetate did not significantly inhibit attraction.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are methodologies for two key experiments used to evaluate the effects of pheromone blends.

Field Trapping Bioassay

This protocol is designed to assess the attractiveness of different pheromone blends to target insects under field conditions.

1. Trap Preparation:

  • Lure Preparation: Synthetic pheromone components are formulated into lures, typically rubber septa or other slow-release matrices. Each lure is loaded with a precise amount and ratio of the desired compounds dissolved in a high-purity solvent (e.g., hexane). A solvent-only lure serves as a negative control.
  • Trap Type: Delta traps with sticky liners are commonly used for monitoring moth populations. The trap design should be consistent across all treatments.

2. Experimental Design:

  • Randomized Complete Block Design (RCBD): To minimize the effects of spatial variation within the experimental site, traps are arranged in a randomized complete block design. Each block contains one replicate of each treatment.
  • Trap Placement: Traps are placed at a height and density appropriate for the target species' flight behavior, typically attached to posts or vegetation. A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.

3. Data Collection and Analysis:

  • Trap Inspection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Sticky liners are replaced as needed.
  • Statistical Analysis: The trap capture data are typically transformed (e.g., log(x+1)) to meet the assumptions of normality and homogeneity of variance. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is used to determine significant differences between treatments.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory stimulation.

1. Antenna Preparation:

  • An antenna is carefully excised from a live, immobilized insect.
  • The base and tip of the antenna are placed in contact with two electrodes containing a conductive gel.

2. Odor Delivery:

  • A constant stream of purified and humidified air is passed over the antennal preparation.
  • A puff of air carrying a known concentration of the test odorant (or blend) is injected into the constant airstream for a defined duration (e.g., 0.5 seconds).

3. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded. The peak amplitude of the negative deflection (depolarization) following the stimulus is measured as the EAG response.
  • Responses to different compounds and blends are compared to a standard reference compound and a solvent control. Dose-response curves can be generated to compare the sensitivity of the antenna to different stimuli.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of pheromone blends.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_outcome Outcome Pheromone_Synthesis Pheromone Synthesis & Purification Lure_Formulation Lure Formulation (Different Ratios) Pheromone_Synthesis->Lure_Formulation Field_Trapping Field Trapping Bioassay Lure_Formulation->Field_Trapping EAG Electroantennography (EAG) Lure_Formulation->EAG Trap_Data Trap Capture Data Field_Trapping->Trap_Data EAG_Data EAG Response Data EAG->EAG_Data Stats Statistical Analysis (ANOVA, Tukey's HSD) Trap_Data->Stats EAG_Data->Stats Synergism Synergism Identified Stats->Synergism Antagonism Antagonism Identified Stats->Antagonism No_Effect No Significant Effect Stats->No_Effect

Caption: Experimental workflow for evaluating pheromone blend effects.

olfactory_pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Action Potential (Signal to Brain) Neuron->Signal Signal Transduction

Caption: Simplified insect olfactory signaling pathway for pheromone detection.

References

A Comparative Analysis of 11-Dodecenyl Acetate Isomers for Insect Attraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specific geometry of unsaturated fatty acid esters, such as 11-dodecenyl acetate, is a critical determinant of their efficacy as insect attractants. The precise positioning of the double bond (positional isomers) and the stereochemistry around that bond (Z or E geometric isomers) can dramatically alter an insect's behavioral and physiological response, ranging from strong attraction to indifference or even repulsion. This guide provides a comparative overview of the attractiveness of different this compound isomers, with a focus on their role as sex pheromones in Lepidoptera, supported by experimental data and detailed methodologies.

Data Summary: Attractiveness of 11-Tetradecenyl Acetate Isomers to the Redbanded Leafroller

While direct comparative studies on this compound isomers are limited in the public domain, extensive research on the closely related 11-tetradecenyl acetates in the redbanded leafroller moth, Argyrotaenia velutinana, provides a well-documented model for understanding isomeric specificity. The sex pheromone of this species is a blend of (Z)-11- and (E)-11-tetradecenyl acetate.

Isomer BlendInsect SpeciesExperimental MethodObserved Response
92:8 (Z)-11-:(E)-11-tetradecenyl acetateArgyrotaenia velutinana (Redbanded leafroller)Field TrappingOptimal male attraction[1]
(Z)-11-tetradecenyl acetate aloneArgyrotaenia velutinanaElectroantennography (EAG)Significant antennal response[2]
(E)-11-tetradecenyl acetate aloneArgyrotaenia velutinanaElectroantennography (EAG)Weak antennal response at high dosages[2]
Species-specific blend of (Z)- and (E)-11-tetradecenyl acetateArgyrotaenia velutinanaElectroantennography (EAG)No greater antennal response than the (Z) isomer alone[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the attractiveness of pheromone isomers.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • An adult male moth is immobilized, and its head is positioned to allow access to the antennae.

  • Glass capillary microelectrodes filled with a saline solution are used. The recording electrode is inserted into the distal end of the antenna, while the reference electrode is inserted into the head.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A puff of air carrying a known concentration of the test isomer is introduced into the airstream for a defined duration (e.g., 0.5 seconds).

  • The resulting change in electrical potential between the electrodes (the EAG response) is amplified, recorded, and measured.

  • The antenna is allowed a recovery period between stimulations to ensure the response is not due to sensory adaptation.

  • Responses to different isomers and concentrations are recorded and compared. A solvent blank is used as a negative control.

Field Trapping Bioassay

Objective: To assess the attractiveness of different isomer blends to a target insect population in a natural environment.

Methodology:

  • Pheromone lures are prepared by applying a precise amount of the test isomer or isomer blend, dissolved in a suitable solvent, to a dispenser (e.g., a rubber septum).

  • The lures are placed inside insect traps (e.g., sticky traps or funnel traps).

  • Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference.

  • Traps are checked at regular intervals, and the number of captured target insects in each trap is recorded.

  • The experiment is replicated over several days or weeks to account for variations in weather and insect population dynamics.

  • The mean trap catch for each treatment is calculated and statistically analyzed to determine significant differences in attractiveness between the tested blends.

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for interpreting the results. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for evaluating pheromone isomer attractiveness.

ExperimentalWorkflow cluster_prep Preparation cluster_lab Laboratory Bioassay cluster_field Field Bioassay Isomer_Synthesis Isomer Synthesis & Purification Lure_Preparation Lure Preparation Isomer_Synthesis->Lure_Preparation Dispenser Loading EAG Electroantennography (EAG) Lure_Preparation->EAG Antennal Stimulation Wind_Tunnel Wind Tunnel Assay Lure_Preparation->Wind_Tunnel Upwind Flight Analysis Trapping Field Trapping Lure_Preparation->Trapping Trap Baiting Data_Analysis Data Analysis & Comparison EAG->Data_Analysis Wind_Tunnel->Data_Analysis Trapping->Data_Analysis SignalingPathway Pheromone Pheromone Isomer OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Receptor Olfactory Receptor Neuron (ORN) OBP->Receptor Transport & Delivery Signal Action Potential Receptor->Signal Transduction Brain Antennal Lobe (Brain) Signal->Brain Transmission Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Processing & Integration

References

Navigating the Plume: A Comparative Guide to Dose-Response Studies of Lepidopteran Pheromones in Wind Tunnels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise behavioral responses of insects to varying concentrations of pheromones is critical for the development of effective pest management strategies. This guide provides a comparative overview of dose-response studies conducted in wind tunnels, with a focus on acetate pheromones relevant to tortricid moths, a significant pest group. Due to the limited availability of specific dose-response data for 11-dodecenyl acetate, this guide utilizes data from closely related and well-studied compounds to provide a robust comparative framework.

Quantitative Analysis of Male Moth Response to Pheromone Dose

Pheromone/Insect SpeciesDose (µg)Take-off (%)Upwind Flight (%)Source Contact (%)
(E,E)-8,10-dodecadien-1-ol 0.1-00
(Cydia pomonella)[1]1-~40~40
10-~80~80
100-~80~80
300-~80~80
1,000-~60~60
10,000-~20~20
100,000-00
Sex Pheromone Blend 50 ppm92.58070
(Spodoptera frugiperda)[2]100 ppm97.592.587.5
150 ppm9587.580
200 ppm92.582.575
250 ppm9077.567.5
300 ppm87.572.562.5
350 ppm856555
400 ppm82.56050

Note: Data for C. pomonella represents the percentage of males flying upwind and contacting the source. Data for S. frugiperda represents the percentage of males exhibiting the specified behavior at any point during the trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of dose-response studies. The following protocols are synthesized from multiple studies on tortricid moths and other lepidopteran species.

Wind Tunnel Specifications

A typical wind tunnel for studying moth pheromone response is constructed of Plexiglas and metal to minimize pheromonal adsorption.[3]

  • Dimensions: A common size for a wind tunnel is approximately 200 cm in length, 75 cm in height, and 75 cm in width.[2]

  • Airflow: A consistent, laminar airflow is maintained, typically at a velocity of 30 cm/s.[2]

  • Environmental Conditions: Experiments are conducted under controlled conditions to mimic the natural environment of the insect. For many moth species, this includes a temperature of 22-25°C, relative humidity of 50-70%, and dim, often red, light (e.g., < 5 lux) to simulate crepuscular or nocturnal conditions.

Pheromone Dispensation

The pheromone source is typically a rubber septum or filter paper impregnated with a specific dose of the synthetic pheromone dissolved in a solvent like hexane. The dispenser is placed at the upwind end of the tunnel.

Insect Acclimatization and Release

Male moths, often 2-5 days old and virgin, are used for the bioassays. They are placed in a release cage, which is an open-ended cylinder, and allowed to acclimate for a short period (e.g., 10 seconds) before the trial begins. The release cage is positioned at the downwind end of the wind tunnel.

Behavioral Observation and Scoring

The behavior of each male moth is observed for a set period, typically 2-5 minutes.[2] A sequence of behaviors is recorded, which may include:

  • Activation: Initial behaviors such as antennal grooming and wing fanning.

  • Take-off: The initiation of flight.

  • Upwind Oriented Flight: Sustained flight towards the pheromone source.

  • Distance Traveled: Recording the moth's progress at set distances from the source (e.g., 150 cm, 100 cm, 50 cm).[2]

  • Source Contact/Landing: The moth makes physical contact with the pheromone dispenser.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a wind tunnel dose-response bioassay.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis cluster_cleanup Cleanup prep_pheromone Prepare Pheromone Doses place_pheromone Place Pheromone Source Upwind prep_pheromone->place_pheromone prep_insects Acclimate Male Moths release_moth Release Male Moth Downwind prep_insects->release_moth prep_tunnel Set Wind Tunnel Conditions prep_tunnel->place_pheromone observe Observe & Record Behavior (2-5 min) release_moth->observe compile_data Compile Behavioral Data observe->compile_data clean_tunnel Clean Tunnel to Prevent Contamination observe->clean_tunnel analyze_stats Statistical Analysis compile_data->analyze_stats

A typical workflow for a wind tunnel bioassay.

Comparative Analysis and Alternative Compounds

While this guide focuses on the primary pheromone components, it is important to note that the behavioral response of moths can be influenced by other factors. The addition of minor pheromone components or host-plant volatiles can significantly alter the attractiveness of a pheromone blend. For instance, in Grapholita molesta, the addition of (Z)-8-dodecenyl alcohol (Z8-12:OH) to the main acetate components is crucial for eliciting a full behavioral response.

Furthermore, compounds that are behaviorally antagonistic can provide valuable insights into the mechanisms of pheromone perception. For example, in C. pomonella, certain geometric isomers of the primary pheromone can inhibit the upwind flight response.[1] These interactions highlight the complexity of insect chemical communication and the importance of testing not only different doses but also different blend ratios and the presence of potential inhibitors or synergists.

Future dose-response studies should aim to incorporate these complexities to develop more nuanced and effective semiochemical-based pest control strategies.

References

Assessing the Influence of Host Plant Volatiles on Insect Attraction to Dodecenyl Acetate Pheromones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of host plant volatiles on the attraction of insects to dodecenyl acetate-based pheromones. Due to a scarcity of specific research on 11-dodecenyl acetate, this guide utilizes (Z)-9-dodecenyl acetate as a well-documented analogue to illustrate the synergistic and antagonistic effects of plant-derived compounds on insect behavior and neural responses.

This analysis synthesizes experimental data from electroantennography (EAG), olfactometer bioassays, and field trapping studies to provide a comprehensive overview of these complex chemical interactions. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Quantitative Data Summary

The following table summarizes the quantitative effects of various host plant volatiles on the attraction of different insect species to (Z)-9-dodecenyl acetate and other relevant dodecenyl acetate pheromones. The data highlights the variability of these interactions, which can be synergistic, antagonistic, or neutral depending on the specific compounds, their ratios, and the insect species .

Insect SpeciesPheromone Component(s)Host Plant Volatile(s)Experimental MethodKey Findings
Lobesia botrana (Grapevine Moth)(E7,Z9)-dodecadienyl acetate, (Z)-9-dodecenyl acetate(E)-β-caryophyllene, 1-hexanol, (Z)-3-hexenyl acetate, 1-octen-3-olWind Tunnel BioassayA blend of the four plant volatiles significantly increased male attraction to the pheromone blend.
Grapholita molesta (Oriental Fruit Moth)(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate(Z)-3-hexenol, Benzaldehyde, BenzonitrileWind Tunnel BioassayA five-component blend of green leaf volatiles and aromatic compounds synergized male attraction to a suboptimal dose of the pheromone.[1]
Spodoptera frugiperda (Fall Armyworm)(Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate(Z)-3-hexenyl acetateElectroantennography (EAG)(Z)-3-hexenyl acetate was identified as a significantly induced volatile upon cotton bollworm feeding, suggesting a role in host location.
Ostrinia nubilalis (European Corn Borer)(E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetateNonanal, Decanal, 2-EthylhexanolElectroantennography (EAG)Male antennae showed significant responses to several host plant volatiles, indicating their perception alongside the pheromone components.[2]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test volatile (e.g., this compound, a host plant volatile, or a mixture) is injected into the airstream for a short duration (typically 0.5 seconds).

  • Signal Recording and Amplification: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different volatiles are compared to a control (e.g., solvent alone) and a standard reference compound.

Olfactometer Bioassays

Objective: To assess the behavioral response (attraction or repulsion) of an insect to different odor sources in a controlled environment.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms, each leading to a different odor source.

  • Airflow: A controlled and purified airflow is passed through each arm of the olfactometer, carrying the odor from the source towards the central chamber.

  • Odor Sources: The odor sources can be the synthetic pheromone, a host plant volatile, a combination of both, or a control (solvent). These are typically applied to a filter paper and placed in a sealed container connected to one of the olfactometer arms.

  • Insect Release: A single insect is released at the downwind end of the central chamber.

  • Behavioral Observation: The insect's movement is observed and recorded. The time spent in each arm and the first choice of arm are the primary metrics.

  • Data Analysis: The number of insects choosing each arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference for any of the odor sources.

Visualizing the Process and Pathways

To better understand the experimental workflow and the potential underlying signaling pathways, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Pheromone This compound Synthesis EAG Electroantennography (EAG) Pheromone->EAG Olfactometer Olfactometer Bioassay Pheromone->Olfactometer Field Field Trapping Pheromone->Field HPV Host Plant Volatile Collection HPV->EAG HPV->Olfactometer HPV->Field Insects Insect Rearing Insects->EAG Insects->Olfactometer Insects->Field EAG_Data EAG Response Analysis EAG->EAG_Data Behav_Data Behavioral Data Analysis Olfactometer->Behav_Data Trap_Data Trap Capture Analysis Field->Trap_Data Conclusion Conclusion on Synergism/Antagonism EAG_Data->Conclusion Behav_Data->Conclusion Trap_Data->Conclusion Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron OR Odorant Receptor (OR) G-protein AC Adenylate Cyclase OR:f1->AC Activation cAMP cAMP AC->cAMP Production IonChannel Ion Channel cAMP->IonChannel Gating ActionPotential Action Potential to Brain IonChannel->ActionPotential Depolarization Volatiles This compound + Host Plant Volatile Volatiles->OR:f0 Binding

References

A Head-to-Head Battle of Pheromone Lures: An Analysis of Commercial 11-Dodecenyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of effective and reliable pheromone lures is paramount for robust pest monitoring and management strategies. This guide provides a comparative analysis of various commercial lures containing 11-dodecenyl acetate isomers, crucial semiochemicals for a range of lepidopteran pests. We delve into field performance data, detail the experimental protocols for evaluation, and visualize the underlying biological pathways.

Performance Under Pressure: Quantitative Comparison of Commercial Lures

The efficacy of a pheromone lure is not only dependent on the chemical composition but also on the dispenser technology, which governs the release rate and longevity of the attractant. Below, we summarize findings from field trials comparing commercially available lures for key insect pests that utilize this compound or structurally related compounds in their pheromone blends.

Fall Armyworm (Spodoptera frugiperda)

The fall armyworm is a significant agricultural pest, and its sex pheromone blend often includes (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate. A field study conducted in organic sweet corn evaluated the performance of lures from three major commercial suppliers: Trécé, Hercon, and Scentry.

Table 1: Mean Captures of Male Fall Armyworm (Spodoptera frugiperda) in Traps Baited with Different Commercial Pheromone Lures.

Lure ManufacturerMean No. of Moths Captured per Trap (± SE) - 2007Mean No. of Moths Captured per Trap (± SE) - 2008
Trécé0.42 ± 0.2a2.58 ± 0.6a
Hercon0.25 ± 0.2a0.83 ± 0.3b
Scentry0.17 ± 0.1a0.58 ± 0.2b
Unbaited Control0.00 ± 0.0b0.00 ± 0.0c

Means within a column followed by the same letter are not significantly different (P > 0.05). Data adapted from a study on armyworm monitoring in organic sweet corn[1].

In a year with higher pest pressure (2008), traps baited with Trécé lures captured significantly more fall armyworm moths compared to those baited with Hercon and Scentry lures[1]. In 2007, when pest populations were low, there was no significant difference between the commercial lures[1].

Obliquebanded Leafroller (Choristoneura rosaceana)

The obliquebanded leafroller is a pest of pome fruits, and its pheromone is a blend of (Z)-11-tetradecenyl acetate (Z11-14:Ac), (E)-11-tetradecenyl acetate (E11-14:Ac), (Z)-11-tetradecen-1-ol (Z11-14:OH), and (Z)-11-tetradecenal (Z11-14:Al). Field trials in Minnesota apple orchards compared the effectiveness of two different pheromone blends (an eastern and a western North American blend) in two common trap designs.

Table 2: Mean Captures of Male Obliquebanded Leafroller (Choristoneura rosaceana) with Different Pheromone Blends and Trap Designs.

Trap DesignPheromone BlendMean No. of Moths Captured per Trap (± SE)
Delta Trap4-component (Western)15.7 ± 2.1a
Wing Trap4-component (Western)11.2 ± 1.8b
Delta Trap3-component (Eastern)5.9 ± 1.1c
Wing Trap3-component (Eastern)4.3 ± 0.9c

Means followed by the same letter are not significantly different (P > 0.05). The 4-component blend contained Z11-14:Ac, E11-14:Ac, Z11-14:OH, and Z11-14:Al. The 3-component blend lacked Z11-14:Al. Data adapted from a study on obliquebanded leafroller monitoring[2].

The results indicate that the four-component "western" blend was significantly more attractive to the obliquebanded leafroller population in Minnesota, and the delta trap design proved to be more effective than the wing trap for this species[2]. These findings highlight the importance of selecting a lure with a pheromone blend that is appropriate for the specific geographic population of the target pest.

Unveiling the "How": Experimental Protocols

To ensure the reproducibility and validity of lure comparison studies, it is crucial to follow standardized and detailed experimental protocols. Below are summaries of key methodologies employed in the evaluation of pheromone lures.

Field Trapping Experiments

The ultimate test of a lure's performance is its ability to attract and capture the target insect in its natural environment.

Experimental Workflow for Field Trapping Trials

Field_Trapping_Workflow A Site Selection (e.g., Commercial Orchard, Corn Field) B Trap Selection (e.g., Delta, Wing, Bucket Traps) A->B C Lure Acquisition (Commercial Lures from Different Manufacturers) B->C D Experimental Design (e.g., Randomized Complete Block Design) C->D E Trap Deployment (Specified Height and Spacing) D->E F Data Collection (Regular Intervals, Count Target and Non-target Insects) E->F G Data Analysis (ANOVA, Mean Separation Tests) F->G H Conclusion (Comparative Efficacy of Lures) G->H

Caption: A generalized workflow for conducting field trials to compare the efficacy of different pheromone lures.

A typical field trial involves the following steps:

  • Site Selection: Choose a location with a known population of the target insect.

  • Trap and Lure Selection: Select the appropriate trap type for the target species and acquire the commercial lures to be tested.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability. Treatments (different lures) are randomly assigned to traps within each block.

  • Trap Deployment: Traps are placed at a standardized height and spacing to avoid interference between them.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target and non-target insects is recorded.

  • Data Analysis: Statistical methods such as Analysis of Variance (ANOVA) are used to determine if there are significant differences in the capture rates between the different lures.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

EAG and GC-EAD are powerful laboratory techniques used to measure the olfactory response of an insect's antenna to specific chemical compounds. GC-EAD is particularly useful for identifying the biologically active components in a complex mixture, such as a pheromone gland extract or the volatiles released from a commercial lure.

Experimental Workflow for GC-EAD Analysis

GC_EAD_Workflow A Sample Preparation (Pheromone Gland Extract or Lure Volatiles) B Gas Chromatography (GC) (Separation of Volatile Compounds) A->B C Effluent Splitting B->C D1 Flame Ionization Detector (FID) (Chemical Detection) C->D1 D2 Electroantennographic Detector (EAD) (Biological Detection - Insect Antenna) C->D2 E Data Acquisition (Simultaneous Recording of FID and EAD Signals) D1->E D2->E F Data Analysis (Identification of EAG-active Peaks) E->F

Caption: A simplified workflow for identifying biologically active compounds using Gas Chromatography-Electroantennographic Detection (GC-EAD).

The GC-EAD process involves:

  • Sample Preparation: Volatiles are collected from the pheromone source (e.g., a commercial lure) using techniques like Solid Phase Microextraction (SPME) or solvent extraction.

  • Gas Chromatography: The collected volatiles are injected into a gas chromatograph, which separates the individual chemical components.

  • Effluent Splitting: The effluent from the GC column is split, with one portion going to a standard chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and the other portion being directed over an insect antenna.

  • Electroantennographic Detection: The electrical response of the antenna to the eluted compounds is recorded.

  • Data Analysis: By comparing the signals from the chemical detector and the antenna, researchers can identify which specific compounds in the sample elicit an olfactory response in the insect.

The Biological Blueprint: Pheromone Signaling Pathway

The ability of an insect to detect and respond to a pheromone is a complex process involving a cascade of molecular events within the olfactory sensory neurons. Understanding this signaling pathway is crucial for the rational design of more effective and specific pheromone lures.

Pheromone Signal Transduction in a Moth Olfactory Sensory Neuron

Pheromone_Signaling_Pathway cluster_Sensillum_Lymph Sensillum Lymph cluster_Dendritic_Membrane Dendritic Membrane cluster_Intracellular Intracellular P Pheromone (this compound) PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) P_PBP->OR Activation Orco Odorant Receptor Co-receptor (Orco) G_Protein G-Protein OR->G_Protein SNMP Sensory Neuron Membrane Protein (SNMP) Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Second_Messenger Second Messenger Cascade (e.g., IP3/DAG) G_Protein->Second_Messenger Second_Messenger->Ion_Channel Opening Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: A simplified model of the pheromone signal transduction pathway in a moth olfactory sensory neuron.

The key steps in this pathway are:

  • Binding and Transport: Pheromone molecules enter the sensillum lymph and bind to Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The pheromone-PBP complex interacts with and activates a specific Odorant Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.

  • Signal Transduction: The activated OR, in conjunction with the Odorant Receptor Co-receptor (Orco), initiates an intracellular signaling cascade, often involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Ion Channel Opening and Depolarization: This cascade leads to the opening of ion channels, causing a depolarization of the neuron's membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential, which is an electrical signal that travels along the neuron's axon to the brain, ultimately leading to a behavioral response in the insect.

Conclusion

The selection of a commercial pheromone lure should be guided by empirical data from well-designed field trials. As demonstrated, the performance of lures can vary significantly between manufacturers, and the optimal pheromone blend can differ depending on the geographic location of the target pest population. For researchers and drug development professionals, a thorough understanding of the experimental methodologies used to evaluate these products and the biological pathways they target is essential for the development of innovative and effective pest management solutions.

References

Safety Operating Guide

Proper Disposal of 11-Dodecenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 11-Dodecenyl acetate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.

Core Principles of Chemical Waste Disposal

The proper disposal of this compound, as with any laboratory chemical, is governed by the core principles of minimizing waste, preventing pollution, and adhering to all applicable regulations. It is imperative to treat all chemical waste as hazardous until it is fully characterized and determined to be non-hazardous by a qualified professional.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory coat or other protective clothing.

Step-by-Step Disposal Procedure

The following procedure outlines the approved methods for the disposal of this compound and its containers.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

Step 2: Spill Management

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Step 3: Disposal of Unused Product

  • Preferred Method: The preferred method for the disposal of surplus and non-recyclable this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

  • Alternative Methods: Contact a licensed professional waste disposal service to determine other approved disposal methods in your region.[3]

  • Prohibited Actions: Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2]

Step 4: Container Disposal

Empty containers of this compound must also be disposed of properly:

  • Triple Rinsing: Containers can be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After triple rinsing, the container can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if local regulations permit.[1]

Regulatory Compliance

All disposal activities must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal A Start: this compound Waste Generated B Is the container empty? A->B C Collect liquid waste in a labeled, sealed container B->C No D Triple rinse the container with a suitable solvent B->D Yes F Dispose of liquid waste via a licensed chemical destruction plant or controlled incineration C->F E Collect rinsate as hazardous waste D->E G Offer rinsed container for recycling/reconditioning or puncture and dispose of in a sanitary landfill D->G E->F

Caption: Decision workflow for the disposal of this compound and its containers.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for 11-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 11-Dodecenyl acetate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Chemical Identifier: this compound CAS Number: 35153-10-7 Molecular Formula: C14H26O2[1][2] Appearance: Colorless to pale yellow clear liquid (est)[3]

Immediate Safety and Hazard Information

While some sources state that this compound has no ingredients classified as hazardous according to OSHA criteria, it is crucial to handle it with care, observing good industrial hygiene practices.[4][5] Direct contact with eyes may cause temporary irritation.[5] It is advised to avoid release into the environment.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air.[4]

  • In case of skin contact: Remove contaminated clothing immediately and rinse the skin with water/shower.[4]

  • In case of eye contact: Rinse with plenty of water. If irritation develops and persists, seek medical attention.[5]

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight226.35 g/mol [1]
Boiling Point279.27 °C @ 760.00 mm Hg (est)[3]
Flash Point241.00 °F / 116.10 °C (TCC) (est)[3]
Vapor Pressure0.004000 mmHg @ 25.00 °C (est)[3]
Density0.865 g/mL (25 °C)[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect from splashes.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable. Always inspect gloves before use and dispose of contaminated gloves properly.[4][6]

  • Body Protection: A standard laboratory coat or coveralls should be worn.[7] For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.[8]

  • Respiratory Protection: Work in a well-ventilated area. If ventilation is insufficient, a NIOSH-approved respirator may be required.[5][9]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound.

Materials:

  • This compound

  • Volumetric flask

  • Pipettes

  • Analytical balance

  • Appropriate solvent (e.g., hexane)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Ensure the work area is clean and all necessary equipment is readily available. Don personal protective equipment.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance in a tared, clean, and dry container.

  • Dissolving: Carefully transfer the weighed this compound into the volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent to the flask to dissolve the compound. Gently swirl the flask to ensure complete dissolution.

  • Dilution: Once dissolved, add more solvent to the flask until the solution reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the prepared solution in a cool, dry, and well-ventilated area away from incompatible materials.

Operational and Disposal Plan

Handling and Storage:

  • Handle in a well-ventilated place.[9]

  • Avoid contact with skin and eyes.[9]

  • Store in a cool, dry place in a tightly closed container.

  • Avoid strong oxidizing agents and strong acids/bases.[5][6]

Spill Management:

  • Evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if vapors are present.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.[4][5]

  • Chemical waste should be collected in labeled, sealed containers.[5]

  • Do not mix with other waste.[4]

  • Empty containers may retain product residues and should be handled as hazardous waste.[5]

Workflow for Handling and Disposal of this compound

G prep Preparation - Assess Risks - Don PPE handling Handling - Work in Ventilated Area - Avoid Contact prep->handling Proceed with caution storage Storage - Cool, Dry, Ventilated - Tightly Sealed handling->storage After use spill Spill Occurs handling->spill If spill happens waste_collection Waste Collection - Labeled, Sealed Container handling->waste_collection Generate waste storage->handling For subsequent use spill_response Spill Response - Evacuate & Ventilate - Absorb & Collect spill->spill_response Initiate cleanup spill_response->waste_collection Containment successful disposal Disposal - Follow Regulations - Licensed Facility waste_collection->disposal Ready for disposal end_process End of Process disposal->end_process

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.